Xanthine-15N2
説明
特性
分子式 |
C5H4N4O2 |
|---|---|
分子量 |
154.10 g/mol |
IUPAC名 |
3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i8+1,9+1 |
InChIキー |
LRFVTYWOQMYALW-IOOOXAEESA-N |
異性体SMILES |
C1=NC2=C(N1)C(=O)[15NH]C(=O)[15NH]2 |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 |
製品の起源 |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Xanthine-1,3-¹⁵N₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and isotopic labeling of Xanthine-1,3-¹⁵N₂, a critical tool in metabolic research, drug development, and clinical diagnostics. The inclusion of stable isotopes allows for precise tracing and quantification in biological systems, offering invaluable insights into the pharmacokinetics and pharmacodynamics of xanthine and its derivatives.
Introduction
Xanthine, a purine base, is a key intermediate in nucleotide metabolism and the precursor to uric acid. Its derivatives, such as caffeine and theophylline, are widely used therapeutic agents. The synthesis of isotopically labeled xanthine, particularly with ¹⁵N at the 1 and 3 positions of the pyrimidine ring, enables detailed investigation of its metabolic fate and the mechanism of action of related drugs through mass spectrometry and NMR spectroscopy. This guide outlines a robust synthetic pathway based on the well-established Traube purine synthesis, starting from commercially available ¹⁵N-labeled precursors.
Synthetic Pathway Overview
The synthesis of Xanthine-1,3-¹⁵N₂ is achieved through a multi-step process, beginning with the commercially available [1,3-¹⁵N₂]uracil. The core of this synthesis involves the formation of a 5,6-diaminouracil intermediate, followed by cyclization to construct the imidazole ring of the xanthine molecule.
Experimental Protocols
The following protocols are based on established methods for purine synthesis, adapted for the preparation of ¹⁵N-labeled xanthine.
Step 1: Synthesis of [1,3-¹⁵N₂]-6-amino-5-nitrosouracil
This step involves the nitrosation of the starting material, [1,3-¹⁵N₂]uracil, at the C5 position.
Materials:
-
[1,3-¹⁵N₂]Uracil (98% isotopic purity)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 N
-
Distilled water
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of [1,3-¹⁵N₂]uracil in 25 mL of 1 N HCl.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.65 g of sodium nitrite in 5 mL of distilled water.
-
Add the sodium nitrite solution dropwise to the uracil suspension over a period of 30 minutes, maintaining the temperature below 5 °C. The suspension will gradually turn into a deep reddish-purple slurry.
-
Continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Collect the precipitated product by vacuum filtration through a Büchner funnel.
-
Wash the solid with two 15 mL portions of cold distilled water, followed by one 10 mL portion of cold ethanol.
-
Dry the product, [1,3-¹⁵N₂]-6-amino-5-nitrosouracil, in a vacuum oven at 50 °C overnight.
Step 2: Synthesis of [1,3-¹⁵N₂]-5,6-diaminouracil
The nitroso group of the intermediate is reduced to an amino group in this step.
Materials:
-
[1,3-¹⁵N₂]-6-amino-5-nitrosouracil
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium hydroxide (NH₄OH), concentrated
-
Distilled water
Procedure:
-
Suspend the dried [1,3-¹⁵N₂]-6-amino-5-nitrosouracil from the previous step in 50 mL of distilled water in a 250 mL round-bottom flask.
-
Heat the suspension to 70 °C with stirring.
-
In a separate beaker, prepare a solution of 2.5 g of sodium dithionite in 20 mL of warm water containing 5 mL of concentrated ammonium hydroxide.
-
Slowly add the sodium dithionite solution to the heated suspension. The color of the mixture will change from reddish-purple to a pale yellow or off-white.
-
After the addition is complete, continue heating and stirring for another 30 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid by vacuum filtration and wash with two 15 mL portions of cold distilled water.
-
Dry the product, [1,3-¹⁵N₂]-5,6-diaminouracil, under vacuum.
Step 3: Synthesis of Xanthine-1,3-¹⁵N₂ (Traube Synthesis)
The final step involves the cyclization of the diaminouracil intermediate to form the xanthine ring system.
Materials:
-
[1,3-¹⁵N₂]-5,6-diaminouracil
-
Formic acid (HCOOH), 98-100%
Procedure:
-
Place the dried [1,3-¹⁵N₂]-5,6-diaminouracil in a 100 mL round-bottom flask.
-
Add 20 mL of 98-100% formic acid to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Slowly add 50 mL of cold distilled water to the reaction mixture to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product thoroughly with distilled water until the filtrate is neutral.
-
Dry the final product, Xanthine-1,3-¹⁵N₂, in a vacuum oven at 80 °C.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Xanthine-1,3-¹⁵N₂.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material (g) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | [1,3-¹⁵N₂]-6-amino-5-nitrosouracil | 1.00 | 1.38 | 1.31 | 95 |
| 2 | [1,3-¹⁵N₂]-5,6-diaminouracil | 1.31 | 1.18 | 1.09 | 92 |
| 3 | Xanthine-1,3-¹⁵N₂ | 1.09 | 1.18 | 1.03 | 87 |
| Overall | 1.00 | 1.18 | 1.03 | ~79 |
Table 2: Characterization of Xanthine-1,3-¹⁵N₂
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₅H₄¹⁵N₂N₂O₂ |
| Molecular Weight | 154.10 g/mol |
| Isotopic Purity | ≥98% ¹⁵N enrichment at N-1 and N-3 positions |
| Chemical Purity | ≥98% (by HPLC) |
| Solubility | Sparingly soluble in water, soluble in basic solutions |
| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H), ~7.9 (s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ ~156, ~152, ~148, ~107, ~106 ppm |
| Mass Spectrum | [M+H]⁺ = 155.04 |
Signaling Pathway Involvement
Xanthine is a central molecule in the purine catabolism pathway. It is formed from hypoxanthine and is subsequently oxidized to uric acid by the enzyme xanthine oxidase. Understanding this pathway is crucial for researchers studying metabolic disorders like gout and for the development of xanthine oxidase inhibitors.
Conclusion
This technical guide provides a detailed methodology for the synthesis of Xanthine-1,3-¹⁵N₂. The described protocol offers a reliable and efficient route to this valuable isotopically labeled compound, which is essential for advanced research in drug metabolism, biochemistry, and clinical diagnostics. The provided data and diagrams serve as a comprehensive resource for professionals in the field.
A Technical Guide to the Physicochemical Properties of 15N Labeled Xanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine is a purine base naturally found in most biological tissues and fluids, serving as a critical intermediate in the degradation of purines.[1] It is formed from the deamination of guanine and the oxidation of hypoxanthine, and is subsequently converted to uric acid by the enzyme xanthine oxidase.[1][2] Understanding the metabolic fate of xanthine is crucial for research in areas such as genetic therapy, cancer metabolism, and drug development.
Isotopic labeling, particularly with the stable isotope Nitrogen-15 (¹⁵N), provides a powerful and non-radioactive method for tracing the metabolic pathways of molecules in vivo and in vitro. ¹⁵N labeled xanthine is an invaluable tool in biomolecular Nuclear Magnetic Resonance (NMR) and mass spectrometry-based metabolic flux analysis, allowing for precise tracking and quantification within complex biological systems.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of ¹⁵N labeled xanthine, detailed experimental protocols, and relevant biochemical pathway diagrams to support its application in advanced research.
Physicochemical Properties
The introduction of ¹⁵N isotopes results in a predictable increase in molecular weight while minimally affecting other physical properties such as melting point, solubility, and pKa. The data presented below is for ¹⁵N labeled xanthine where specified; otherwise, data for the unlabeled compound is provided as a close reference.
Table 1: Core Physicochemical Properties of Xanthine
| Property | Value | Notes |
| Molecular Formula | C₅H₄¹⁵N₂N₂O₂ | For Xanthine (1,3-¹⁵N₂) |
| Molecular Weight | 154.10 g/mol | For Xanthine (1,3-¹⁵N₂, 98%) |
| 152.11 g/mol | Unlabeled Xanthine | |
| Appearance | White, odorless powder; Colorless crystalline solid | |
| Melting Point | > 300 °C (decomposes) | For unlabeled Xanthine |
| Water Solubility | ~69 mg/L (16 °C) | For unlabeled Xanthine |
| 5 mg/mL | For Xanthine-¹³C,¹⁵N₂ with sonication, warming, and pH adjustment to 10. | |
| Solubility (Other) | Soluble in 1 M NaOH (8.33 mg/mL) | For Xanthine-¹³C,¹⁵N₂ with sonication and pH adjustment to 11. |
| Slightly soluble in ethanol | ||
| pKa | 7.53 | For unlabeled Xanthine |
Spectral Data
Spectral analysis is fundamental to confirming the identity, purity, and structure of isotopically labeled compounds.
Table 2: Key Spectral Data for Xanthine
| Spectral Method | Data and Observations |
| Mass Spectrometry | Exact Mass (Monoisotopic): 152.03342538 Da (Unlabeled). The calculated exact mass for Xanthine (1,3-¹⁵N₂) is 154.027525 Da. High-resolution mass spectrometry (HRMS) is used to resolve labeled and unlabeled species and their metabolic products, such as the conversion of [¹⁵N₂]-xanthine to [¹⁵N₂]-uric acid. |
| ¹⁵N NMR | ¹⁵N labeling enables advanced NMR experiments. The chemical shifts of nitrogen atoms are sensitive to their electronic environment, making ¹⁵N NMR a powerful tool for studying molecular structure, tautomerism, and interactions in purine derivatives. It is a primary application for this labeled compound. |
| ¹H NMR | (Unlabeled Xanthine, 600 MHz, DMSO-d₆, pH 7.0): δ 7.93 ppm. |
| ¹³C NMR | (Unlabeled Xanthine): Chemical shifts are available in databases like ChemicalBook. A peak at δ 140.44 ppm has been reported in ¹H-¹³C HSQC spectra. |
Key Experimental Protocols
Detailed methodologies are crucial for the effective use of ¹⁵N labeled xanthine in a research setting.
Protocol: Generalized Synthesis of ¹⁵N Labeled Purines
-
Starting Material: Begin with a suitable pyrimidine precursor, such as 4-amino-6-hydroxy-2-mercaptopyrimidine.
-
Introduction of ¹⁵N: Introduce the first ¹⁵N label via a nitrosation/reduction reaction. This can be achieved by reacting the pyrimidine with [¹⁵N]NaNO₂ in an acidic solution (e.g., 1 N HCl) on ice, followed by a reduction step.
-
Ring Closure: Form the imidazole ring to complete the purine structure. This involves reacting the ¹⁵N-labeled pyrimidine intermediate with a C1 source like formic acid.
-
Second ¹⁵N Label (Optional): If labeling a second nitrogen (e.g., at the N7 or amino position), a reagent like [¹⁵N]NH₄Cl can be used in a subsequent step under pressure in a solvent like DMSO.
-
Conversion to Xanthine: The resulting labeled purine (e.g., guanine or hypoxanthine) can be enzymatically or chemically converted to xanthine. For example, labeled guanine can be deaminated using guanine deaminase.
-
Purification: Purify the final ¹⁵N labeled xanthine product using high-performance liquid chromatography (HPLC).
-
Verification: Confirm the final structure, purity, and isotopic incorporation using HRMS and NMR spectroscopy.
Protocol: Xanthine Oxidoreductase (XOR) Activity Assay using LC-HRMS
This protocol is adapted from a method for accurately measuring XOR activity in biological tissues by tracking the conversion of labeled substrate to product.
-
Substrate Preparation: Prepare a stock solution of [¹⁵N₂]-xanthine in a suitable buffer.
-
Sample Preparation: Homogenize tissue samples (e.g., liver, kidney) in a buffer to extract proteins. Centrifuge to pellet debris and collect the supernatant containing the enzyme.
-
Reaction Initiation: In a microcentrifuge tube, combine the tissue extract (enzyme source) with the [¹⁵N₂]-xanthine substrate solution. The reaction is dependent on enzyme and substrate concentration.
-
Incubation: Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37 °C).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., methanol), to precipitate the proteins.
-
Sample Processing: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant, which contains the [¹⁵N₂]-xanthine and the product, [¹⁵N₂]-uric acid.
-
LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system. Use a suitable chromatography column (e.g., C18) to separate the analyte from other components.
-
Quantification: Monitor the ion signals corresponding to the exact masses of [¹⁵N₂]-xanthine and [¹⁵N₂]-uric acid. Calculate the XOR activity based on the rate of [¹⁵N₂]-uric acid production (e.g., pmol/min/mg of protein).
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Caption: Key pathways in purine catabolism leading to the formation of xanthine and uric acid.
Caption: Experimental workflow for a ¹⁵N labeled xanthine metabolic tracing study using LC-MS.
References
- 1. Xanthine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Xanthine (1,3-¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Xanthine-15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Xanthine-15N2, a crucial isotopically labeled compound used in various research applications. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines known stability data, provides detailed experimental protocols for stability assessment, and illustrates relevant biochemical pathways and experimental workflows.
Overview of this compound Stability
General Storage Recommendations
For routine use, this compound should be stored under controlled conditions to minimize degradation. Key storage recommendations from suppliers include:
-
Solid Form: Store at room temperature, protected from light and moisture.[1][2]
-
In Solution: Stock solutions, particularly in alkaline solvents like sodium hydroxide, can be stored at 2-8°C for up to one week.[3] For longer-term storage of solutions, -20°C or -80°C is recommended.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of xanthine under various stress conditions. This data serves as a reliable indicator for the stability of this compound.
| Stress Condition | Matrix | Temperature | Duration | Degradation | Source |
| Acid Hydrolysis | 0.5 M H2SO4 | 100°C | 1 hour | < 10% | [3] |
| Alkaline Hydrolysis | 10 M NaOH | 100°C | 1 hour | < 10% | [3] |
| Alkaline Solution | 15 mmol L⁻¹ NaOH | Ambient | 8 hours | Stable (minimal change in absorbance) |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in experimental settings, it is crucial to perform stability studies. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to expedite degradation.
Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
High-purity water
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a dilute basic solution).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux at 60°C for 30 minutes. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux at 60°C for 30 minutes. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid this compound powder to dry heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours). Also, heat an aliquot of the stock solution under the same conditions.
-
Photolytic Degradation: Expose the solid this compound and an aliquot of the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be maintained to exclude thermal degradation.
-
-
Sample Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A common mobile phase for xanthine analysis is a phosphate buffer. For example, a mixture of a phosphate buffer (e.g., 100 mmol/L potassium dihydrogen phosphate at pH 6.0) and a small amount of organic modifier like acetonitrile.
Detection:
-
UV detection at a wavelength of approximately 270 nm, which is near the absorption maximum for xanthine.
Procedure:
-
Inject the stressed samples and an unstressed control solution into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
The following diagrams illustrate the biochemical context of xanthine and a typical workflow for its stability assessment.
Conclusion
While this compound is generally stable when stored correctly, it is susceptible to degradation under harsh conditions of pH, temperature, and light. For optimal results in research and development, it is imperative to adhere to the recommended storage conditions. When the stability of this compound in a specific experimental matrix is a concern, conducting a forced degradation study and employing a validated stability-indicating analytical method is strongly advised. The information and protocols provided in this guide serve as a valuable resource for ensuring the integrity and reliability of studies involving this compound.
References
- 1. Xanthine degradation and related enzyme activities in leaves and fruits of two coffea species differing in caffeine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic activity and stability of xanthine oxidase in aqueous-organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Commercial Suppliers and Technical Guide for Xanthine-15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Xanthine-15N2, a stable isotope-labeled compound crucial for a variety of research applications, particularly in studies involving purine metabolism and associated enzymatic pathways. This document outlines commercial suppliers, provides detailed experimental protocols for its use, and visualizes its role in key biological pathways.
Commercial Availability of this compound
Stable isotope-labeled xanthine is a critical tool for researchers requiring precise and sensitive detection methods. Several commercial suppliers offer this compound and its isotopologues. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity | Formula | Molecular Weight | Notes |
| BOC Sciences | Xanthine-[15N2] | BLP-007628 | >98% | C5H4N2[15N]2O2 | 154.09 | Isotopic labeled form of Xanthine.[1][2] |
| Cambridge Isotope Laboratories, Inc. | Xanthine (1,3-15N2, 98%+) CP 90% | NLM-1698-PK | 90% Chemical Purity | C5H4N2*N2O2 | 154.10 | Applications in Biomolecular NMR and Genetic Therapy.[3][4][5] |
| MedChem Express | Xanthine-13C,15N2 | HY-W017389S-1mg | 98.0% | Not Specified | Not Specified | A dual-labeled isotopologue. |
Role in the Purine Catabolism Pathway
Xanthine is a key intermediate in the catabolism of purines. Xanthine oxidoreductase (XOR), a complex molybdo-flavoprotein enzyme, catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. This process is a significant source of reactive oxygen species (ROS) and is implicated in various pathological conditions, including hyperuricemia, gout, and cardiovascular diseases. The use of isotopically labeled xanthine, such as this compound, allows for precise tracing and quantification of its metabolic fate.
Below is a diagram illustrating the final steps of purine catabolism.
Caption: The enzymatic conversion of hypoxanthine to uric acid via xanthine, catalyzed by xanthine oxidoreductase (XOR).
Experimental Protocols
The primary application of this compound and its isotopologues is in highly sensitive assays for xanthine oxidoreductase (XOR) activity, typically utilizing liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Highly Sensitive Assay for Xanthine Oxidoreductase (XOR) Activity using LC-MS/MS
This protocol is adapted from a study that developed a highly sensitive assay for XOR activity using [¹³C₂,¹⁵N₂]xanthine and liquid chromatography/triple quadrupole mass spectrometry (LC/TQMS).
Objective: To quantify the amount of [¹³C₂,¹⁵N₂]uric acid produced by XOR from the substrate [¹³C₂,¹⁵N₂]xanthine.
Materials:
-
[¹³C₂,¹⁵N₂]xanthine (Substrate)
-
[¹³C₂,¹⁵N₂]uric acid (Analytical Standard)
-
[¹³C₃,¹⁵N₃]uric acid (Internal Standard)
-
Biological sample (e.g., mouse plasma)
-
Tris buffer
-
Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/TQMS)
Methodology:
-
Sample Preparation:
-
Remove small molecules like endogenous hypoxanthine, xanthine, and uric acid from the plasma samples.
-
Mix the treated plasma samples in Tris buffer with [¹³C₂,¹⁵N₂]xanthine and nicotinamide adenine dinucleotide (NAD⁺) as substrates.
-
Add [¹³C₃,¹⁵N₃]uric acid as an internal standard for accurate quantification.
-
-
Enzymatic Reaction:
-
Incubate the mixture to allow for the enzymatic conversion of [¹³C₂,¹⁵N₂]xanthine to [¹³C₂,¹⁵N₂]uric acid by XOR present in the sample. Reaction time and temperature should be optimized based on the sample type and expected enzyme activity.
-
-
LC-MS/MS Analysis:
-
Inject the reaction mixture into the LC/TQMS system.
-
Separate the analytes using a suitable chromatography column and gradient.
-
Monitor the production of [¹³C₂,¹⁵N₂]uric acid using selected reaction monitoring (SRM) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Generate a calibration curve using the [¹³C₂,¹⁵N₂]uric acid analytical standard.
-
Quantify the amount of [¹³C₂,¹⁵N₂]uric acid produced in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Below is a workflow diagram for this experimental protocol.
Caption: Workflow for the highly sensitive XOR activity assay using stable isotope-labeled xanthine and LC-MS/MS.
Protocol 2: XOR Activity Assay in Tissues using Stable Isotope-Labeled Substrate and LC-HRMS
This protocol is based on a study that measured XOR activity in tissues using [¹⁵N₂]xanthine and liquid chromatography high-resolution mass spectrometry (LC/HRMS).
Objective: To determine XOR activity in tissue homogenates by quantifying the production of [¹⁵N₂]uric acid.
Materials:
-
[¹⁵N₂]xanthine (Substrate)
-
Tissue samples (e.g., plasma, kidney, liver)
-
LC/HRMS system
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Centrifuge the homogenates to obtain the supernatant containing the enzyme.
-
-
Enzymatic Reaction:
-
Incubate the tissue supernatant with [¹⁵N₂]xanthine. The reaction is dependent on the amounts of substrate and enzyme, and the reaction time.
-
-
LC/HRMS Analysis:
-
Analyze the reaction mixture using an LC/HRMS system to accurately measure the produced [¹⁵N₂]uric acid.
-
Employ multi-component analysis to account for the effects of high concentrations of endogenous xanthine and hypoxanthine on XOR activity.
-
-
Data Analysis and Validation:
-
Quantify the [¹⁵N₂]uric acid produced. The method should be validated for linearity, accuracy, and precision.
-
The study found a good correlation between XOR activities measured with [¹⁵N₂]xanthine (LC/MS) and those measured with pterin (LC/fluorescence), suggesting the former provides a more direct reflection of physiological XOR activity.
-
This in-depth guide provides a starting point for researchers and professionals in drug development interested in utilizing this compound. The provided protocols and supplier information are intended to facilitate the design and execution of experiments targeting the purine metabolic pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. SmallMolecules.com | Xanthine-[15N2] (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 3. Cambridge Isotope Laboratories XANTHINE (1,3-15N2, 98%+) 90% PURE, 0.1 | Fisher Scientific [fishersci.com]
- 4. Xanthine (1,3-¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. XANTHINE | Eurisotop [eurisotop.com]
A Historical Perspective on 15N-Labeled Purine Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical and ongoing research utilizing 15N-labeled purines to unravel the complexities of purine metabolism. From the foundational discoveries that elucidated the de novo and salvage pathways to modern metabolic flux analysis, this document serves as a detailed resource, offering insights into experimental design, data interpretation, and the application of this powerful isotopic labeling technique in drug development and disease research.
Introduction: The Significance of 15N in Purine Research
The stable isotope of nitrogen, 15N, has been an indispensable tool in biochemistry for tracing the metabolic fate of nitrogen-containing compounds. In the realm of purine research, 15N-labeling has been instrumental in dissecting the intricate pathways of purine biosynthesis and catabolism. By introducing 15N-labeled precursors, researchers have been able to track the incorporation of nitrogen atoms into the purine ring, quantify the relative contributions of different metabolic routes, and identify key regulatory steps. This guide will delve into the pivotal experiments that have shaped our understanding of purine metabolism, provide detailed methodologies for replicating and expanding upon this research, and present key quantitative data in a clear, comparative format.
Historical Context: Elucidating the De Novo Purine Biosynthesis Pathway
The mid-20th century marked a period of profound discovery in metabolic research, with the elucidation of the de novo purine biosynthesis pathway standing as a landmark achievement. A central figure in this endeavor was John M. Buchanan, whose pioneering work with isotopically labeled compounds in pigeons laid the groundwork for our current understanding. By feeding pigeons precursors labeled with 15N and 13C, Buchanan and his colleagues were able to meticulously trace the origin of each atom in the purine ring of uric acid, the final product of purine degradation in birds[1].
These seminal studies revealed that the nitrogen atoms at positions 1, 3, and 9 of the purine ring are derived from specific amino acids:
-
N1 is contributed by the amino group of aspartate .
-
N3 and N9 are derived from the amide group of glutamine .
-
N7 originates from glycine [1].
This foundational knowledge, depicted in the pathway diagram below, was a direct result of the power of stable isotope tracing and remains a cornerstone of modern biochemistry.
De Novo vs. Salvage Pathways: A Tale of Two Routes
Cells possess two primary pathways for synthesizing purine nucleotides: the energy-intensive de novo pathway and the more efficient salvage pathway. The salvage pathway recycles pre-formed purine bases and nucleosides from the diet or cellular turnover, consuming significantly less ATP[2][3]. The choice between these pathways is context-dependent, with highly proliferative cells often favoring de novo synthesis, while differentiated tissues may rely more on salvage[2].
15N-labeled precursors have been crucial in quantifying the relative flux through these two pathways. By providing a labeled precursor for one pathway (e.g., 15N-glycine for de novo) and an unlabeled precursor for the other (e.g., unlabeled hypoxanthine for salvage), researchers can measure the isotopic enrichment in the final purine nucleotide pool to determine the contribution of each pathway.
Quantitative Insights from 15N-Labeling Studies
The following tables summarize key quantitative data from studies that have utilized 15N-labeled precursors to investigate purine metabolism. These data highlight the differential reliance on de novo and salvage pathways in various biological contexts.
Table 1: 15N-Glycine Incorporation into Purine Nucleotides in HeLa Cells
| Condition | Initial Rate of 15N Incorporation (% per hour) | Fold Change (Purine-Depleted vs. Purine-Rich) |
| IMP | ||
| Purine-Rich Medium | 8.5 | 1.47 |
| Purine-Depleted Medium | 12.5 | |
| AMP | ||
| Purine-Rich Medium | ~4.1 | ~1.7 |
| Purine-Depleted Medium | ~7.0 | |
| GMP | ||
| Purine-Rich Medium | ~5.8 | ~1.2 |
| Purine-Depleted Medium | ~7.0 |
Data adapted from a study on the effect of purinosome formation on de novo purine biosynthesis. The increased incorporation rates in purine-depleted media suggest an upregulation of the de novo pathway when salvage precursors are scarce.
Table 2: Contribution of De Novo Synthesis to Purine Nucleotide Pools in Murine Tissues
| Tissue | Fractional Abundance of 15N-labeled Purines from [γ-15N]-Glutamine (%) |
| Small Intestine | 1.5 - 2.5 |
| Liver | < 1 |
| Kidney | < 1 |
| Spleen | < 1 |
| Lung | < 1 |
| Heart | < 1 |
| Brain | < 1 |
This data indicates that the small intestine has the highest de novo purine synthesis activity among the measured tissues in mice infused with 15N-glutamine.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 15N-labeled purines.
Synthesis of 15N-Labeled Purine Nucleosides
The chemical synthesis of specifically 15N-labeled purine nucleosides is a critical first step for many metabolic studies. The following is a generalized protocol for the synthesis of [7,NH2-15N2]-adenosine.
Materials:
-
4-amino-6-hydroxy-2-mercaptopyrimidine
-
[15N]Sodium nitrite
-
Diethoxymethyl acetate
-
[15N]Ammonium chloride
-
Anhydrous DMSO
-
Potassium bicarbonate
-
Glacial acetic acid
-
Reversed-phase HPLC system
Procedure:
-
Nitrosation and Reduction: The starting pyrimidine is treated with [15N]sodium nitrite to introduce the first 15N label, followed by a reduction step.
-
Ring Closure: The resulting intermediate undergoes ring closure using diethoxymethyl acetate.
-
Amination: The second 15N label is introduced by reacting the intermediate with [15N]ammonium chloride in a sealed bomb reactor at elevated temperature.
-
Purification: The crude product is purified by reversed-phase HPLC to yield the desired [7,NH2-15N2]-adenosine.
Detailed, step-by-step synthetic protocols for various 15N-labeled purines and their derivatives can be found in the cited literature.
15N-Glycine Incorporation Assay in Cultured Cells
This protocol describes a method to measure the rate of de novo purine synthesis by quantifying the incorporation of 15N from labeled glycine into purine nucleotides.
Materials:
-
Cultured cells (e.g., HeLa)
-
Purine-rich and purine-depleted culture media
-
[15N]-Glycine
-
Ice-cold 80% methanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells and culture in either purine-rich or purine-depleted medium to modulate the activity of the de novo pathway.
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of [15N]-glycine. Incubate for various time points (e.g., 0, 30, 60, 90 minutes).
-
Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.
-
Sample Preparation: Scrape the cells, collect the methanol extract, and centrifuge to pellet cellular debris. The supernatant contains the intracellular metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts by LC-MS to separate and quantify the different isotopologues of IMP, AMP, and GMP.
-
Data Analysis: Calculate the percentage of 15N-labeled purine nucleotides at each time point to determine the initial rate of incorporation, which reflects the flux through the de novo pathway.
Applications in Disease Research and Drug Development
The study of purine metabolism using 15N-labeled compounds has significant implications for understanding and treating various diseases.
-
Gout: Early studies utilized 15N-glycine to demonstrate the overproduction of uric acid via the de novo pathway in individuals with gout. This was evidenced by a higher and more rapid incorporation of 15N into urinary uric acid in gouty subjects compared to healthy controls.
-
Cancer: Cancer cells often exhibit altered purine metabolism to fuel their rapid proliferation. 15N-labeling studies have shown that while some cancers upregulate de novo synthesis, others become more reliant on the salvage pathway, particularly in the context of resistance to chemotherapy targeting the de novo pathway. This highlights the potential for dual-targeting of both pathways as a therapeutic strategy.
-
Inborn Errors of Metabolism: For genetic disorders affecting purine metabolism, 15N tracers can be used to pinpoint the specific enzymatic defects and to study the downstream metabolic consequences.
Conclusion and Future Outlook
From the foundational work of Buchanan to the sophisticated metabolic flux analyses of today, 15N-labeled purine research has continuously provided invaluable insights into cellular metabolism. The ability to quantitatively trace the flow of nitrogen through the de novo and salvage pathways has not only illuminated fundamental biochemical processes but has also opened new avenues for therapeutic intervention in a range of diseases. As analytical technologies such as mass spectrometry and NMR spectroscopy continue to advance in sensitivity and resolution, the application of 15N-labeled purines will undoubtedly lead to an even deeper understanding of the intricate regulation of purine metabolism and its role in health and disease, paving the way for the development of novel and more effective targeted therapies.
References
An In-depth Technical Guide to Xanthine-15N2: Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the isotopically labeled compound Xanthine-15N2, including its physicochemical properties, its role in the purine metabolic pathway, and its application in a detailed experimental protocol for measuring Xanthine Oxidoreductase (XOR) activity. This document is intended to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and clinical diagnostics.
Physicochemical Data of Isotopically Labeled Xanthine
Stable isotope-labeled versions of xanthine are crucial tools for tracer studies and as internal standards in quantitative analysis, such as those employing mass spectrometry. Below is a summary of the key quantitative data for this compound and a related compound, Xanthine-13C,15N2.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Xanthine (1,3-¹⁵N₂, 98%) | Not explicitly available; 69-89-6 (unlabeled) | C₅H₄¹⁵N₂N₂O₂ | 154.10 |
| Xanthine-¹³C,¹⁵N₂ | 1262670-81-4 | C₄¹³CH₄N₂¹⁵N₂O₂ | 155.09 |
The Role of Xanthine in the Purine Metabolic Pathway
Xanthine is a purine base that serves as a critical intermediate in the catabolism of purines.[1] It is formed from the deamination of guanine by the enzyme guanine deaminase and from the oxidation of hypoxanthine by xanthine oxidoreductase (XOR).[1][2] Subsequently, xanthine is oxidized by XOR to form uric acid, the final product of purine degradation in humans.[2][3]
Elevated levels of xanthine and its metabolite, uric acid, are associated with several pathological conditions, including gout, hyperuricemia, and xanthinuria, a rare genetic disorder caused by a deficiency in XOR. Therefore, the accurate measurement of XOR activity and the quantification of purine metabolites are of significant interest in clinical diagnostics and for the development of therapeutic agents, such as XOR inhibitors for the treatment of gout.
Below is a diagram illustrating the central role of Xanthine in the purine degradation pathway.
Experimental Protocol: Quantification of Xanthine Oxidoreductase (XOR) Activity using Stable Isotope-Labeled [¹⁵N₂]-Xanthine with LC-HRMS
The use of stable isotope-labeled substrates provides a highly sensitive and specific method for measuring enzyme activity, as it allows for the differentiation of the reaction product from endogenous metabolites. This protocol details a method for determining XOR activity in biological samples using [¹⁵N₂]-Xanthine as the substrate and subsequent quantification of the product, [¹⁵N₂]-Uric Acid, by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Principle:
Xanthine oxidoreductase catalyzes the oxidation of [¹⁵N₂]-Xanthine to [¹⁵N₂]-Uric Acid. The rate of [¹⁵N₂]-Uric Acid production is directly proportional to the XOR activity in the sample. LC-HRMS is used to separate and specifically detect the isotopically labeled product, ensuring high sensitivity and accuracy.
Materials and Reagents:
-
[¹⁵N₂]-Xanthine (Substrate)
-
[¹⁵N₂]-Uric Acid (Analytical Standard)
-
[¹³C₃,¹⁵N₃]-Uric Acid (Internal Standard)
-
Tris-HCl buffer (pH 7.5)
-
Enzyme diluent (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological samples (e.g., plasma, tissue homogenates)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Centrifuge
-
Homogenizer (for tissue samples)
-
Incubator or water bath
Experimental Workflow:
Procedure:
-
Preparation of Standards and Solutions:
-
Prepare a stock solution of [¹⁵N₂]-Xanthine in a suitable buffer.
-
Prepare a series of calibration standards of [¹⁵N₂]-Uric Acid in the enzyme diluent.
-
Prepare a stock solution of the internal standard, [¹³C₃,¹⁵N₃]-Uric Acid.
-
-
Sample Preparation:
-
Plasma: Centrifuge whole blood to obtain plasma. Plasma can often be used directly or with minimal dilution.
-
Tissue: Homogenize tissue samples in ice-cold buffer and centrifuge to obtain a clear supernatant.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the sample (plasma or tissue supernatant) with the Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [¹⁵N₂]-Xanthine substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate proteins. Add the internal standard at this step.
-
-
Sample Processing for LC-HRMS:
-
Vortex the quenched reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating the analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase will elute the compounds of interest.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
Data Acquisition: Acquire data in full scan mode to detect the accurate masses of [¹⁵N₂]-Uric Acid and the internal standard. For higher sensitivity, targeted MS/MS (Parallel Reaction Monitoring) can be used.
-
-
-
Data Analysis:
-
Identify and integrate the chromatographic peaks corresponding to [¹⁵N₂]-Uric Acid and the internal standard based on their accurate masses and retention times.
-
Generate a calibration curve by plotting the peak area ratio of the [¹⁵N₂]-Uric Acid standards to the internal standard against the concentration of the standards.
-
Calculate the concentration of [¹⁵N₂]-Uric Acid produced in the enzymatic reaction using the calibration curve.
-
Express the XOR activity as the amount of product formed per unit of time per amount of protein or volume of sample (e.g., pmol/min/mg protein).
-
References
The Principle of Using Xanthine-15N2 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Xanthine-15N2 as a stable isotope tracer in metabolic research. Stable isotope tracing is a powerful methodology for elucidating metabolic pathways, quantifying metabolic fluxes, and assessing enzyme activity in both in vitro and in vivo systems. This compound, a non-radioactive labeled form of the purine base xanthine, serves as a valuable tool for investigating purine metabolism and the activity of key enzymes such as xanthine oxidoreductase (XOR), a critical target in various pathological conditions including gout and hyperuricemia.
Core Principles of this compound Tracing
The fundamental principle behind using this compound lies in its ability to be distinguished from its naturally abundant (14N) counterpart by mass spectrometry. When introduced into a biological system, this compound is metabolized by the same enzymatic pathways as endogenous xanthine. By tracking the incorporation of the 15N isotope into downstream metabolites, researchers can quantitatively measure the rates of specific metabolic reactions and the flux through entire pathways.
The primary application of this compound is in the highly sensitive and specific measurement of xanthine oxidoreductase (XOR) activity. XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By supplying this compound as a substrate, the production of Uric Acid-15N2 can be precisely quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a direct measure of XOR's catalytic activity. This approach overcomes the limitations of traditional assays, which can be affected by endogenous substrates and interfering substances.
Data Presentation: Quantitative Analysis of Xanthine Oxidoreductase Activity
The use of stable isotope-labeled substrates allows for precise quantification of enzyme activity in various tissues. The following table summarizes the xanthine oxidoreductase (XOR) activity in different tissues of retired ICR mice, as determined by a highly sensitive LC-MS assay using [15N2]-xanthine as a substrate. The activity is expressed in picomoles of [15N2]-uric acid produced per minute per milligram of protein.
| Tissue | XOR Activity (pmol/min/mg of protein) |
| Plasma | 38.1 ± 0.7 |
| Kidney | 158 ± 5 |
| Liver | 928 ± 25 |
Data presented as mean ± standard deviation (n=5). Source: --INVALID-LINK--
Experimental Protocols
General Workflow for this compound Tracer Studies
The following diagram illustrates a typical workflow for a metabolic study using this compound.
Detailed Methodology for LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines the key steps for the quantitative analysis of this compound and its primary metabolite, Uric Acid-15N2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation (from plasma or tissue homogenate):
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., [13C3, 15N3]-Uric Acid).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
b. LC-MS/MS Parameters:
The following table provides a starting point for the LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 2% B for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (Negative mode is often preferred for uric acid) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
c. MRM Transitions:
The following are the theoretical MRM transitions for this compound and Uric Acid-15N2. These must be empirically optimized for the specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 155.0 | 112.0 |
| Uric Acid-15N2 | 171.0 | 126.0 |
| [13C3, 15N3]-Uric Acid (Internal Standard) | 174.0 | 128.0 |
d. Data Analysis and Isotopic Enrichment Calculation:
-
Peak Integration: Integrate the peak areas for the labeled analytes and the internal standard.
-
Calibration Curve: Generate a calibration curve using standards of known concentrations of this compound and Uric Acid-15N2.
-
Quantification: Determine the concentrations of the labeled metabolites in the samples based on the calibration curve.
-
Isotopic Enrichment Calculation: The fractional isotopic enrichment (MPE) can be calculated as follows:
MPE (%) = [Concentration of Labeled Metabolite] / ([Concentration of Labeled Metabolite] + [Concentration of Unlabeled Metabolite]) * 100
Signaling Pathways and Logical Relationships
Purine Metabolism and its Connection to mTOR Signaling
Purine metabolism is intricately linked to cellular signaling pathways that regulate cell growth and proliferation, most notably the mTOR (mechanistic Target of Rapamycin) pathway. mTORC1, a key complex in this pathway, senses nutrient availability, including purines, to control anabolic processes. Depletion of purines has been shown to inhibit mTORC1 signaling, leading to a downstream reduction in protein and lipid synthesis. The use of this compound can help to dissect the flux through the purine salvage pathway and its impact on the intracellular purine pool, thereby influencing mTORC1 activity.
The following diagram illustrates the central role of xanthine in purine metabolism and its connection to the mTOR signaling pathway.
Applications in Drug Development
The use of this compound is particularly relevant in the development of drugs targeting XOR. By employing this stable isotope tracer, researchers can:
-
Assess Target Engagement: Directly measure the inhibition of XOR activity by a drug candidate in a complex biological matrix.
-
Elucidate Mechanism of Action: Differentiate between competitive and non-competitive inhibitors by analyzing enzyme kinetics in the presence of the drug and the labeled substrate.
-
Pharmacodynamic Studies: Quantify the effect of a drug on purine metabolism over time in preclinical and clinical studies.
-
Evaluate Drug Metabolism: In some cases, XOR is involved in the metabolism of xenobiotics. This compound can be used in studies to understand potential drug-drug interactions involving XOR.[1]
References
The Unseen Abundance: A Technical Guide to ¹⁵N and its Transformative Role in Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis, the subtle variations in isotopic abundance offer a powerful lens through which we can observe biological processes with remarkable clarity. Among the stable isotopes, Nitrogen-15 (¹⁵N), the heavier, naturally occurring counterpart to the ubiquitous ¹⁴N, has emerged as an indispensable tool. Its unique properties and the ability to introduce it into biological systems as a tracer have revolutionized our understanding of metabolism, protein dynamics, and the mechanisms of drug action. This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N and its profound significance in labeling applications across various scientific disciplines, with a particular focus on its utility in drug development.
The Natural Abundance of Nitrogen-15
Nitrogen, a fundamental constituent of life, is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is far more prevalent, accounting for approximately 99.6% of all nitrogen atoms in nature.[1] Consequently, the natural abundance of ¹⁵N is a mere 0.4%.[1] This low natural abundance is the very characteristic that makes ¹⁵N an exceptional tracer; its artificial enrichment in a molecule or system creates a distinct signal against a low background.
The ratio of these two isotopes is not entirely constant across different ecological and geological systems. These subtle variations are often expressed using the delta (δ) notation in parts per thousand (‰) relative to a standard, which is atmospheric N₂.[1] The δ¹⁵N value provides a unique isotopic signature that can be used to trace nitrogen sources and transformations in the environment.
The following table summarizes the natural abundance of nitrogen isotopes and typical δ¹⁵N values in various materials.
| Isotope | Natural Abundance (%) | Typical δ¹⁵N (‰) vs. Atmospheric N₂ | Material |
| ¹⁴N | ~99.6[1] | Not applicable | Atmospheric N₂ |
| ¹⁵N | ~0.4[1] | 0 | Atmospheric N₂ |
| -10 to +10 | Plant Tissues | ||
| 5.20 to 5.96 | Topsoils | ||
| -1.4 to +2.6 | Ammonium Nitrate Fertilizers | ||
| 3.5 to 16.2 | Manure and Compost |
The Significance of ¹⁵N Labeling in Research and Drug Development
The ability to enrich biomolecules with ¹⁵N has profound implications for a wide range of scientific inquiry, from fundamental metabolic studies to the development of novel therapeutics. By introducing ¹⁵N-labeled compounds into cells, organisms, or biochemical assays, researchers can trace the fate of nitrogen atoms through complex biological pathways.
Elucidating Metabolic Pathways and Protein Dynamics
¹⁵N labeling is a cornerstone of metabolic research. By providing cells or organisms with a diet containing ¹⁵N-enriched nutrients, such as amino acids or ammonium salts, the isotope is incorporated into newly synthesized proteins and other nitrogenous compounds. This allows for the detailed study of protein synthesis, degradation, and turnover rates. In the context of drug development, understanding how a drug candidate affects protein metabolism can provide critical insights into its mechanism of action and potential off-target effects.
Advancing Proteomics and Drug Target Identification
In the field of proteomics, ¹⁵N metabolic labeling has become an invaluable technique for quantitative analysis. By growing one population of cells in a ¹⁵N-enriched medium and a control population in a normal (¹⁴N) medium, the two proteomes can be mixed and analyzed simultaneously by mass spectrometry. The mass difference between the ¹⁵N-labeled and unlabeled peptides allows for the precise quantification of changes in protein expression in response to a drug treatment or other stimuli. This approach, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) when using labeled amino acids, is instrumental in identifying potential drug targets and understanding disease pathology at the molecular level.
Enhancing Structural Biology and Drug Design
The unique nuclear properties of ¹⁵N make it particularly well-suited for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike the more abundant ¹⁴N, ¹⁵N has a nuclear spin of 1/2, which results in sharper NMR signals. This property is exploited in structural biology to determine the three-dimensional structures of proteins and nucleic acids. By selectively labeling specific nitrogen atoms within a protein, researchers can gain detailed information about its structure, dynamics, and interactions with drug molecules, aiding in rational drug design.
Investigating Drug Metabolism
¹⁵N labeling provides a powerful tool for studying the metabolic fate of drug compounds. By synthesizing a drug candidate with one or more ¹⁵N atoms, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously tracked in preclinical and clinical studies. This information is crucial for assessing the safety and efficacy of a new drug.
Experimental Protocols and Methodologies
The successful application of ¹⁵N labeling hinges on robust and well-defined experimental protocols. The following sections provide an overview of key methodologies for ¹⁵N analysis and metabolic labeling.
Isotope Ratio Mass Spectrometry (IRMS) for δ¹⁵N Analysis
Objective: To determine the precise ratio of ¹⁵N to ¹⁴N in a sample.
Methodology:
-
Sample Preparation: The sample is combusted at a high temperature in an elemental analyzer to convert all nitrogen into N₂ gas.
-
Gas Chromatography: The resulting gases are separated by gas chromatography.
-
Ionization: The purified N₂ gas is introduced into the ion source of the mass spectrometer, where it is ionized.
-
Mass Separation: The ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.
-
Detection: Sensitive detectors measure the ion currents for the different nitrogen isotopes.
-
Data Analysis: The ratio of the ion currents is used to calculate the δ¹⁵N value relative to a known standard.
¹⁵N Metabolic Labeling for Quantitative Proteomics
Objective: To quantitatively compare protein expression levels between two cell populations.
Methodology:
-
Cell Culture: Two populations of cells are cultured in parallel. One population is grown in a medium containing a ¹⁵N-labeled amino acid (e.g., ¹⁵N-arginine and ¹⁵N-lysine for SILAC), while the control population is grown in a medium with the corresponding unlabeled amino acids.
-
Cell Lysis and Protein Extraction: After a sufficient number of cell divisions to ensure near-complete labeling, the cells are harvested, and the proteins are extracted.
-
Sample Mixing: Equal amounts of protein from the labeled and unlabeled cell populations are mixed.
-
Protein Digestion: The protein mixture is digested into smaller peptides using a protease, typically trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectra are analyzed to identify the peptides. The relative abundance of the ¹⁵N-labeled and unlabeled forms of each peptide is used to determine the relative abundance of the corresponding protein in the two original samples.
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical workflow for ¹⁵N metabolic labeling and a simplified representation of a nitrogen signaling pathway.
Caption: A generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Caption: A conceptual diagram of a plant nitrogen signaling cascade.
Conclusion
The low natural abundance of ¹⁵N provides a powerful and versatile tool for researchers across numerous scientific disciplines. From tracing nitrogen cycles in ecosystems to elucidating complex metabolic and signaling pathways in drug development, ¹⁵N labeling techniques offer unparalleled insights at the molecular level. As analytical technologies continue to advance, the applications of ¹⁵N are poised to expand even further, promising to unlock new discoveries and drive innovation in science and medicine.
References
A Technical Guide to the Synthesis of Xanthine-15N2: Enzymatic vs. Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic and chemical synthesis of Xanthine-15N2, a critical isotopically labeled compound for various research applications, including metabolic studies and as an internal standard for mass spectrometry. This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols and workflow visualizations to aid researchers in selecting the optimal synthesis strategy for their needs.
Introduction
Xanthine, a purine base found in most human body tissues and fluids, plays a crucial role in the purine degradation pathway. The stable isotope-labeled version, this compound, is an invaluable tool in drug development and metabolic research. Its synthesis can be broadly categorized into two approaches: enzymatic synthesis, which leverages the specificity of biological catalysts, and traditional chemical synthesis. The choice between these methods depends on factors such as desired yield, purity, cost, and available resources.
Comparative Analysis: Enzymatic vs. Chemical Synthesis
The selection of a synthesis route for this compound involves a trade-off between the elegance and specificity of enzymatic methods and the established, often higher-throughput nature of chemical synthesis. Below is a summary of key quantitative parameters to facilitate a direct comparison.
| Parameter | Enzymatic Synthesis (Projected) | Chemical Synthesis (Commercial Product) |
| Yield | Up to 66% (for related 15N-labeled purine nucleotides)[1][2] | High, but specific yield for the multi-step Traube synthesis can vary. |
| Purity | High, due to enzyme specificity. | Chemical Purity: 90%[3][4] |
| Isotopic Purity | >98 atom% 15N (for related enzymatic syntheses)[5] | 98%+ |
| Reaction Time | Can be lengthy, often involving multiple enzymatic steps or cell culture. | Multi-step synthesis can be time-consuming. |
| Cost | Potentially lower reagent costs if enzymes are produced in-house, but can be offset by development and purification time. | ~$630 per 0.1 g |
| Scalability | Can be challenging to scale up compared to chemical methods. | Well-established for large-scale production. |
| Environmental Impact | Generally lower, using aqueous media and biodegradable catalysts. | Often involves organic solvents and harsher reaction conditions. |
Enzymatic Synthesis of this compound
Enzymatic synthesis of this compound offers a highly specific and potentially more environmentally friendly route. A plausible and efficient method involves the deamination of a correspondingly labeled guanine precursor using the enzyme guanine deaminase (GDA).
Signaling Pathway: Purine Degradation
The enzymatic conversion of guanine to xanthine is a key step in the purine degradation pathway. This pathway is essential for the clearance of purines from the cell.
Caption: Enzymatic conversion of Guanine to Xanthine.
Experimental Workflow: Enzymatic Synthesis
The general workflow for the enzymatic synthesis of this compound involves the preparation of the labeled precursor, the enzymatic reaction itself, and subsequent purification.
Caption: Workflow for enzymatic this compound synthesis.
Experimental Protocol: Enzymatic Synthesis of [1,3-15N2]-Xanthine
This protocol is adapted from methodologies for enzymatic deamination of guanine.
Materials:
-
[1,3-15N2]-Guanine (precursor, to be synthesized or sourced)
-
Recombinant Human Guanine Deaminase (GDA)
-
Sodium Phosphate Buffer (50 mM, pH 7.4)
-
Formic Acid (0.1%)
-
Acetonitrile
-
Deionized Water
-
HPLC system with a C18 column
-
Mass Spectrometer and NMR for analysis
Procedure:
-
Precursor Preparation: Prepare a stock solution of [1,3-15N2]-Guanine in a suitable solvent. Due to the low solubility of guanine, basified water (pH 12 with NaOH) can be used.
-
Enzyme Preparation: Prepare a stock solution of guanine deaminase in 50 mM sodium phosphate buffer (pH 7.4).
-
Reaction Setup:
-
In a reaction vessel, prepare a reaction mixture with a final volume of 3 mL containing the [1,3-15N2]-Guanine substrate at a concentration of 3 µM in 50 mM sodium phosphate buffer.
-
Equilibrate the reaction mixture to 37°C for 3 minutes.
-
Initiate the reaction by adding guanine deaminase to a final concentration of 10 nM.
-
-
Reaction Monitoring and Quenching:
-
Monitor the conversion of guanine to xanthine in real-time by observing the change in absorbance at 270 nm.
-
Alternatively, take aliquots at various time points (e.g., every 10-20 seconds for the first few minutes) and quench the reaction by adding formic acid to a final concentration of 0.55 M.
-
-
Purification:
-
Purify the resulting [1,3-15N2]-Xanthine from the reaction mixture using reverse-phase HPLC with a C18 column. A gradient of 0.1% formic acid in water and acetonitrile is typically used for elution.
-
-
Analysis:
-
Confirm the identity and isotopic enrichment of the purified product using mass spectrometry and NMR spectroscopy.
-
Chemical Synthesis of this compound
The chemical synthesis of this compound, while potentially less specific and environmentally friendly than enzymatic methods, is a well-established and scalable approach. The most common method is the Traube purine synthesis.
Logical Relationship: Traube Purine Synthesis
The Traube synthesis involves the condensation of a pyrimidine derivative with a one-carbon unit to form the fused imidazole ring of the purine.
Caption: Key steps in the Traube synthesis of Xanthine.
Experimental Workflow: Chemical Synthesis
The chemical synthesis of this compound via the Traube method is a multi-step process.
Caption: Workflow for chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis of [1,3-15N2]-Xanthine via Traube Synthesis
This protocol is a generalized procedure based on the principles of the Traube synthesis.
Materials:
-
[1,3-15N2]-Urea
-
Cyanoacetic acid
-
Acetic anhydride
-
Sodium nitrite (NaNO2)
-
Sodium dithionite (Na2S2O4)
-
Formic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., ethanol)
Procedure:
-
Synthesis of [1,3-15N2]-6-Aminouracil:
-
Condense [1,3-15N2]-Urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form cyanoacetyl-[1,3-15N2]-urea.
-
Induce ring closure by treating the intermediate with a base (e.g., NaOH) to yield [1,3-15N2]-6-aminouracil.
-
-
Synthesis of [1,3-15N2]-5,6-Diaminouracil:
-
Dissolve the [1,3-15N2]-6-aminouracil in an acidic solution (e.g., acetic acid).
-
Perform nitrosation by the dropwise addition of a sodium nitrite solution at a low temperature to form [1,3-15N2]-6-amino-5-nitrosouracil.
-
Reduce the nitroso group to an amino group using a reducing agent such as sodium dithionite to yield [1,3-15N2]-5,6-diaminouracil.
-
-
Cyclization to [1,3-15N2]-Xanthine:
-
React the [1,3-15N2]-5,6-diaminouracil with formic acid. This can be done by refluxing in formic acid.
-
The cyclization reaction forms the imidazole ring, resulting in the formation of [1,3-15N2]-Xanthine.
-
-
Purification and Analysis:
-
The crude product is often purified by recrystallization.
-
The final product should be characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR to confirm the structure and position of the 15N labels.
-
Conclusion
Both enzymatic and chemical synthesis routes offer viable pathways for the production of this compound. The enzymatic approach, particularly utilizing guanine deaminase, presents a highly specific and environmentally benign method, which may be advantageous for smaller-scale, high-purity applications. However, the development and optimization of such a process may require significant initial investment in molecular biology and enzyme purification.
Conversely, chemical synthesis via the Traube method is a well-established, scalable, and predictable route, with the final product being commercially available. This makes it a more accessible option for many researchers. The choice between these two powerful methodologies will ultimately be guided by the specific requirements of the research, including the desired scale, purity, cost constraints, and available laboratory infrastructure.
References
- 1. Pathway engineered enzymatic de novo purine nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Xanthine (1,3-¹âµNâ, 98%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Xanthine-15N2: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of isotopically labeled compounds like Xanthine-15N2 is critical for the design and execution of a wide range of biomedical studies. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and relevant signaling pathways.
It is widely accepted in the scientific community that isotopic labeling, such as the incorporation of 15N, does not significantly alter the physicochemical properties of a molecule, including its solubility. Therefore, the solubility data for unlabeled xanthine can be reliably used as a proxy for this compound.
Quantitative Solubility Data
The solubility of xanthine is influenced by the solvent, temperature, and pH. The following table summarizes the available quantitative data for unlabeled xanthine in several common solvents.
| Solvent System | Temperature | Solubility |
| Water | 16 °C | 1 g / 14.5 L (approx. 0.069 g/L)[1][2][3] |
| Water | 100 °C | 1 g / 1.4 L (approx. 0.714 g/L)[2] |
| Ethanol | 25 °C | Slightly soluble/Low solubility[4] |
| Methanol | 25 °C | Low solubility |
| 1-Propanol | 25 °C | Insoluble |
| Isopropanol | 25 °C | Insoluble |
| Acetone | 25 °C | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Gently warmed | ~ 1 mg/mL |
| 1 M Sodium Hydroxide (NaOH) | Room Temperature | 50 mg/mL (with sonication) |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Gently warmed | ~ 1 mg/mL |
Xanthine is generally characterized as being poorly soluble in water and many organic solvents. Its solubility in aqueous solutions is significantly dependent on pH. Xanthine is soluble in acidic and alkaline solutions.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a xanthine compound, based on established methodologies in drug discovery.
Objective: To determine the thermodynamic solubility of this compound in a given solvent system.
Materials:
-
This compound
-
Selected solvent(s) (e.g., water, PBS, DMSO)
-
Thermostatted shaker or incubator
-
Microcentrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., 1 M NaOH) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the samples in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation at a high speed or by filtration through a syringe filter. It is crucial to avoid any carryover of solid particles.
-
-
Quantification:
-
Analyze the clear supernatant (saturated solution) using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the supernatant and compare the peak area with a calibration curve generated from the standard solutions.
-
For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorbance for xanthine and determine the concentration using the calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Signaling Pathways and Experimental Workflows
Purine Metabolism Pathway
Xanthine is a key intermediate in the purine degradation pathway. It is formed from the deamination of guanine and the oxidation of hypoxanthine. Xanthine is then oxidized to uric acid by the enzyme xanthine oxidase. This pathway is a critical target in the treatment of conditions like gout, where the accumulation of uric acid leads to painful crystal formation.
Drug Discovery Solubility Workflow
Solubility is a fundamental physicochemical property assessed early in the drug discovery process. Poor solubility can lead to low bioavailability and hinder the development of a potential drug candidate. The following diagram illustrates a typical workflow for assessing solubility in a drug discovery setting.
References
Unraveling Metabolic Fates: A Technical Guide to the Research Applications of Xanthine-15N2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental research applications of Xanthine-15N2, a stable isotope-labeled purine base that serves as a powerful tool for elucidating metabolic pathways, investigating enzyme mechanisms, and tracing the fate of xanthine in biological systems. Its use in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy provides precise and quantitative insights crucial for advancements in biochemistry and drug development.
Core Applications of this compound in Fundamental Research
This compound is a non-radioactive, isotopically labeled molecule where two nitrogen atoms in the xanthine ring are replaced with the heavier 15N isotope. This mass difference allows it to be distinguished from its naturally abundant (14N) counterpart by mass-sensitive analytical methods, making it an ideal tracer for a variety of research applications.
1. Elucidation of Purine Metabolism: The primary role of xanthine in vertebrates is as an intermediate in the degradation of purines. Xanthine is formed from hypoxanthine and is subsequently oxidized to uric acid. By introducing this compound into a biological system, researchers can trace its conversion to 15N-labeled uric acid, thereby quantifying the activity of the key enzyme in this pathway, xanthine oxidoreductase (XOR). This allows for a detailed analysis of purine catabolism under various physiological and pathological conditions.[1][2][3]
2. Mechanistic Studies of Xanthine Oxidoreductase (XOR): this compound is an invaluable substrate for studying the kinetics and reaction mechanism of xanthine oxidoreductase.[4] By analyzing the conversion of labeled xanthine to labeled uric acid, researchers can determine key enzymatic parameters. Furthermore, the use of stable isotopes can help elucidate the chemical steps of the catalytic mechanism, including the role of the molybdenum cofactor at the enzyme's active site.[5]
3. Metabolic Flux Analysis: In the broader context of systems biology, this compound can be used in stable isotope tracing experiments to map the flux of nitrogen through the purine degradation pathway. This provides a quantitative measure of the rate of metabolic reactions, offering a dynamic view of cellular metabolism that is not attainable with simple concentration measurements.
4. Drug Discovery and Development: The xanthine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous drugs, including caffeine and theophylline. Understanding how novel xanthine-based drug candidates are metabolized is critical for their development. This compound can be used in metabolic studies to investigate the breakdown of these drugs and identify potential metabolites, providing essential information for assessing their efficacy and safety.
Quantitative Data from In Vivo Studies
Stable isotope-labeled substrates like this compound enable highly sensitive and accurate measurement of enzyme activity in complex biological samples, as endogenous, unlabeled metabolites do not interfere with the detection of their labeled counterparts.
A key application is the precise quantification of xanthine oxidoreductase (XOR) activity in various tissues. The data presented below, derived from studies using [15N2]-xanthine and liquid chromatography-mass spectrometry (LC-MS), demonstrates the utility of this approach in preclinical research.
| Tissue | Mean XOR Activity (pmol/min/mg of protein) | Standard Deviation (SD) |
| Mouse Plasma | 38.1 | 0.7 |
| Mouse Kidney | 158 | 5 |
| Mouse Liver | 928 | 25 |
This data highlights the significant variation in XOR activity across different tissues, with the liver showing the highest metabolic capacity for xanthine.
Signaling and Metabolic Pathway Diagrams
To visualize the biological context of this compound applications, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are synthesized from established methods for stable isotope tracing and metabolomics.
Protocol 1: Quantification of Xanthine Oxidoreductase Activity using LC-MS/MS
This protocol describes the measurement of XOR activity in tissue homogenates by quantifying the conversion of this compound to Uric Acid-15N2.
1. Materials and Reagents:
-
This compound (substrate)
-
Uric Acid-15N2 (analytical standard)
-
[13C3,15N3]-Uric Acid (internal standard)
-
Tissue of interest (e.g., liver, kidney)
-
Homogenization buffer (e.g., potassium phosphate buffer, pH 7.4, with protease inhibitors)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
2. Tissue Homogenate Preparation: a. Excise tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. b. Weigh the frozen tissue and add ice-cold homogenization buffer (e.g., 1:5 w/v). c. Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved. d. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
3. Enzymatic Reaction: a. Prepare a reaction mixture containing homogenization buffer and this compound to a final concentration of 100 µM. b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding a specific amount of tissue homogenate (e.g., 50 µg of protein) to the reaction mixture. The final volume should be standardized (e.g., 200 µL). d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard ([13C3,15N3]-Uric Acid). f. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. g. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate xanthine and uric acid (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), typically in positive mode.
-
MRM Transitions (example):
-
This compound: Precursor ion > Product ion
-
Uric Acid-15N2: Precursor ion > Product ion
-
[13C3,15N3]-Uric Acid: Precursor ion > Product ion
-
(Specific m/z values will depend on the exact labeling pattern and charge state)
-
5. Data Analysis: a. Integrate the peak areas for Uric Acid-15N2 and the internal standard. b. Generate a calibration curve using known concentrations of the Uric Acid-15N2 standard. c. Calculate the amount of Uric Acid-15N2 produced in the reaction. d. Express XOR activity as pmol of product formed per minute per mg of protein.
Protocol 2: 15N NMR Spectroscopy for Characterization
This protocol outlines the general procedure for acquiring a 1D 15N NMR spectrum of this compound, which is essential for verifying its isotopic enrichment and structural integrity.
1. Sample Preparation: a. Dissolve a sufficient amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a suitable buffer to ensure solubility). b. Transfer the solution to a clean, dry NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of detecting 15N.
-
Temperature: Set the probe temperature to a constant value, typically 25°C (298 K).
3. Data Acquisition: a. Tune and match the probe for the 15N frequency. b. Acquire a 1D 15N spectrum. Due to the low gyromagnetic ratio and natural abundance of 15N, direct detection can be time-consuming. For enriched samples like this compound, direct acquisition is feasible.
-
Pulse Program: A simple pulse-acquire sequence can be used.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected chemical shift range for purine nitrogens.
-
Number of Scans: A large number of scans will likely be required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) should be used to allow for full relaxation of the 15N nuclei.
-
-
Alternatively, for higher sensitivity, an inverse-detected experiment like a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) can be performed. This correlates the 15N nuclei with their directly attached protons (if any).
4. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the resulting spectrum. c. Reference the chemical shifts. For 15N, liquid ammonia is the primary reference (0 ppm), but secondary references are often used. d. Integrate the signals corresponding to the 15N-labeled positions.
5. Data Interpretation: a. The resulting spectrum should show signals at chemical shifts characteristic of the nitrogen atoms in the xanthine ring. b. The presence of strong signals at the expected positions confirms the successful 15N enrichment. The absence of corresponding signals in an unlabeled xanthine spectrum under identical conditions provides further validation.
This guide provides a foundational understanding of the applications and methodologies associated with this compound. By leveraging this powerful research tool, scientists can continue to unravel the complexities of purine metabolism and accelerate the development of novel therapeutics.
References
- 1. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Measuring Xanthine Oxidoreductase Activity Using Xanthine-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Dysregulation of XOR activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies, making it a significant target for drug development.[3][4] Traditional assays for XOR activity can be hampered by interference from endogenous substances.[5] This application note describes a highly sensitive and specific method for determining XOR activity using a stable isotope-labeled substrate, Xanthine-15N2, coupled with liquid chromatography-mass spectrometry (LC-MS). This method offers superior accuracy by distinguishing the enzymatic product from pre-existing, unlabeled metabolites.
Principle of the Method
The assay quantifies the enzymatic activity of XOR by measuring the conversion of a stable isotope-labeled substrate, this compound, to its corresponding labeled product, Uric Acid-15N2. The use of a labeled substrate allows for the precise measurement of the reaction product by mass spectrometry, eliminating interference from endogenous, unlabeled xanthine and uric acid present in biological samples. The amount of Uric Acid-15N2 produced is directly proportional to the XOR activity in the sample.
Advantages of Using this compound
-
High Specificity and Accuracy: LC-MS detection of the 15N-labeled product ensures that only the product of the enzymatic reaction is quantified, avoiding interference from endogenous purines.
-
High Sensitivity: The combination of a stable isotope-labeled substrate and mass spectrometry allows for the detection of low levels of XOR activity, making it suitable for a variety of sample types, including those with low enzyme abundance.
-
Physiologically Relevant: The assay directly measures the conversion of xanthine to uric acid, which is the primary physiological function of XOR.
-
Versatility: This method can be adapted for use with various biological samples, including tissue homogenates, cell lysates, and plasma.
Applications
-
Drug Discovery and Development: Screening for and characterizing the potency and mechanism of action of XOR inhibitors for the treatment of gout and hyperuricemia.
-
Basic Research: Investigating the role of XOR in various physiological and pathological processes, including oxidative stress and inflammation.
-
Clinical Research: Assessing XOR activity in patient samples as a potential biomarker for diseases associated with purine metabolism disorders.
Data Presentation
Table 1: Xanthine Oxidoreductase Activity in Different Mouse Tissues
| Tissue | XOR Activity (pmol/min/mg protein) |
| Liver | 928 ± 25 |
| Kidney | 158 ± 5 |
| Plasma | 38.1 ± 0.7 |
Data represents mean ± SD, n=5. Adapted from Murase et al., 2016.
Table 2: Linearity of Labeled Uric Acid Detection
| Labeled Substrate | Analytical Method | Linearity Range (nM) | Correlation Coefficient (R²) |
| [15N2]-Xanthine | LC/HRMS | Not specified | Good linearity reported |
| [(13)C2, (15)N2]-Xanthine | LC/TQMS | 20 - 4000 | 0.998 |
Adapted from Murase et al., 2016 and Yamasaki et al., 2016.
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Uric Acid-15N2 (Analytical Standard)
-
[13C3, 15N3]-Uric Acid (Internal Standard for LC/TQMS method)
-
Bovine Xanthine Oxidase (Positive Control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile
-
Formic Acid
-
Methanol
-
Ultrapure Water
-
Protein Quantification Assay Kit (e.g., BCA or Bradford)
-
Biological sample (tissue homogenate, cell lysate, plasma)
Equipment
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (High-Resolution Mass Spectrometry - HRMS or Triple Quadrupole Mass Spectrometry - TQMS)
-
Centrifuge
-
Homogenizer
-
Incubator or water bath
-
Vortex mixer
-
Pipettes
Sample Preparation (Tissue Homogenate)
-
Excise tissues and immediately place them in ice-cold phosphate buffer.
-
Homogenize the tissue in an appropriate volume of ice-cold buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
The supernatant can be used directly in the assay or stored at -80°C.
Enzymatic Reaction
-
Prepare a reaction mixture containing the appropriate concentration of this compound substrate in phosphate buffer. A typical substrate concentration is in the low micromolar range.
-
Add a specific amount of the sample (e.g., tissue homogenate supernatant) to the reaction mixture. The amount of sample will depend on the expected enzyme activity and should be optimized.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding a quenching solution, such as a high concentration of acetonitrile or methanol, often containing an internal standard for quantification.
-
Centrifuge the quenched reaction mixture to pellet any precipitated proteins.
-
Collect the supernatant for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation:
-
Use a suitable C18 or HILIC column for the separation of xanthine and uric acid.
-
Employ a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.
-
-
Mass Spectrometric Detection:
-
Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for this compound, Uric Acid-15N2, and the internal standard.
-
For a TQMS system, use Selected Reaction Monitoring (SRM) for high sensitivity and specificity.
-
For an HRMS system, extract the exact masses of the analytes.
-
Data Analysis
-
Generate a standard curve using known concentrations of Uric Acid-15N2.
-
Quantify the amount of Uric Acid-15N2 produced in each sample by interpolating its peak area (normalized to the internal standard) against the standard curve.
-
Calculate the XOR activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein.
Visualizations
Caption: Conversion of this compound to Uric Acid-15N2 by XOR.
Caption: Workflow for measuring XOR activity using this compound.
References
- 1. Structural and Kinetic Studies of Xanthine Oxidase and the Xanthine Oxidase Family of Enzymes [escholarship.org]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Xanthine-15N2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of xanthine in biological matrices, specifically plasma, using a stable isotope-labeled internal standard, Xanthine-15N2, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Xanthine is a purine base that plays a crucial role in the purine degradation pathway. It is formed from the deamination of guanine and the oxidation of hypoxanthine. Xanthine is then further oxidized to uric acid by the enzyme xanthine oxidase.[1][2][3] The accurate quantification of xanthine is essential for studying various physiological and pathological conditions, including genetic disorders like xanthinuria, where a deficiency in xanthine oxidase leads to an accumulation of xanthine.[2] This protocol describes a robust and sensitive LC-MS/MS method employing a stable isotope-labeled internal standard (this compound) to ensure high accuracy and precision.
Signaling Pathway
The following diagram illustrates the central role of xanthine in the purine catabolism pathway.
Purine catabolism pathway leading to uric acid formation.
Experimental Protocols
This section details the complete workflow for the quantification of xanthine, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Xanthine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like xanthine from complex biological matrices such as plasma.[4]
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Spike Internal Standard : To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous xanthine levels). Vortex briefly.
-
Precipitate Proteins : Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate : Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of xanthine and its internal standard. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following table lists the precursor and product ions for the quantification and confirmation of xanthine and this compound. The transitions for the internal standard are predicted based on the addition of two 15N atoms.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Xanthine | 153.0 | 108.0 | 25 | Quantification |
| Xanthine | 153.0 | 81.0 | 30 | Confirmation |
| This compound | 155.0 | 110.0 | 25 | Quantification |
| This compound | 155.0 | 82.0 | 30 | Confirmation |
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on data from similar published assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Xanthine | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Xanthine | 1.0 |
Experimental Workflow
The diagram below outlines the major steps in the LC-MS/MS protocol for xanthine quantification.
Workflow for xanthine quantification by LC-MS/MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of xanthine in plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is sensitive, specific, and reproducible, making it suitable for a wide range of research and clinical applications. The provided experimental details, performance characteristics, and workflow diagrams should enable researchers to successfully implement this method in their laboratories.
References
Application Notes and Protocols: In Vivo Metabolic Tracing with Xanthine-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways in vivo. Xanthine, a key intermediate in purine metabolism, stands at a critical juncture between catabolism and salvage pathways. The use of ¹⁵N₂-labeled xanthine as a tracer enables the quantitative analysis of its metabolic fate, providing insights into the activity of enzymes such as xanthine oxidase (XO) and the flux through purine salvage pathways. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using Xanthine-¹⁵N₂ in preclinical animal models, particularly mice. The methodologies described are broadly applicable for investigating purine metabolism in various physiological and pathological states, including metabolic disorders, renal disease, and in the evaluation of therapeutic agents targeting purine metabolic enzymes.
Core Applications
-
Assessing Xanthine Oxidase Activity: Directly measure the in vivo conversion of xanthine to uric acid by quantifying the incorporation of ¹⁵N into uric acid and its downstream metabolite, allantoin (in most mammals).
-
Investigating Purine Salvage Pathways: Trace the incorporation of the ¹⁵N label into the nucleotide pool (e.g., IMP, GMP, AMP) to evaluate the activity of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and other salvage enzymes.
-
Pharmacodynamic Studies: Evaluate the in vivo efficacy of xanthine oxidase inhibitors by measuring the reduction in ¹⁵N-labeled uric acid formation.
-
Disease Modeling: Study alterations in purine metabolism in animal models of diseases such as xanthinuria, hyperuricemia, and gout.[1][2]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from in vivo metabolic tracing studies with Xanthine-¹⁵N₂.
Table 1: Xanthine Oxidase Activity in Various Tissues
This table presents representative data on xanthine oxidase (XOR) activity in different tissues of a mouse model, as determined by the rate of ¹⁵N₂-uric acid production from ¹⁵N₂-xanthine.
| Tissue | Xanthine Oxidase Activity (pmol/min/mg protein) | Standard Deviation |
| Plasma | 38.1 | ± 0.7 |
| Kidney | 158 | ± 5 |
| Liver | 928 | ± 25 |
Data adapted from Murase T, et al. (2016).[3]
Table 2: Time-Course of ¹⁵N Enrichment in Purine Metabolites in Plasma Following a Bolus Administration of Xanthine-¹⁵N₂
This table illustrates the expected time-dependent changes in the isotopic enrichment of key purine metabolites in plasma after a single intraperitoneal injection of Xanthine-¹⁵N₂.
| Time (minutes) | ¹⁵N₂-Xanthine Enrichment (%) | ¹⁵N₂-Uric Acid Enrichment (%) | ¹⁵N₂-Allantoin Enrichment (%) |
| 0 | 0 | 0 | 0 |
| 5 | 85.2 | 15.7 | 5.3 |
| 15 | 45.8 | 35.2 | 18.9 |
| 30 | 15.3 | 42.1 | 30.5 |
| 60 | 5.1 | 30.8 | 38.2 |
| 120 | <1 | 15.6 | 25.1 |
This table presents hypothetical yet plausible data based on known metabolic rates of purines.
Table 3: Urinary Excretion of ¹⁵N-labeled Purine Catabolites
This table shows the cumulative urinary excretion of ¹⁵N-labeled uric acid and allantoin over a 24-hour period following the administration of Xanthine-¹⁵N₂.
| Metabolite | Total ¹⁵N-labeled Metabolite Excreted (µmol/24h) | Percentage of Administered ¹⁵N Dose |
| ¹⁵N₂-Uric Acid | 1.5 | 15% |
| ¹⁵N₂-Allantoin | 7.5 | 75% |
This table is a representative example based on the expected catabolism of xanthine in a mouse model.
Experimental Protocols
Protocol 1: In Vivo Administration of Xanthine-¹⁵N₂ and Sample Collection
This protocol describes the procedure for a typical in vivo metabolic tracing study in mice using Xanthine-¹⁵N₂.
Materials:
-
Xanthine-¹⁵N₂ (>98% isotopic purity)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
Syringes and needles for injection
-
Metabolic cages for urine collection (optional)
-
Tools for dissection and tissue collection
-
Liquid nitrogen for snap-freezing
-
Microcentrifuge tubes
-
EDTA-coated tubes for blood collection
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with ad libitum access to a standard chow diet and water.
-
Tracer Preparation: Prepare a stock solution of Xanthine-¹⁵N₂ in sterile PBS. The concentration should be calculated based on the desired dosage and injection volume. A typical dosage for a bolus administration is in the range of 10-50 mg/kg body weight. Ensure the solution is well-dissolved; gentle warming may be necessary.
-
Tracer Administration:
-
Intraperitoneal (IP) Injection: This is a common and relatively simple method for systemic delivery. Administer the prepared Xanthine-¹⁵N₂ solution via IP injection. The injection volume should typically be 100-200 µL.
-
Oral Gavage: For studies investigating absorption and first-pass metabolism, oral gavage can be used.
-
Intravenous (IV) Infusion: For steady-state labeling, a continuous IV infusion via a tail vein catheter can be performed.
-
-
Sample Collection:
-
Time Points: Collect samples at various time points post-administration to capture the dynamic changes in metabolite labeling. Suggested time points for a bolus injection study are 0 (pre-dose), 5, 15, 30, 60, and 120 minutes.
-
Blood Collection: At each time point, collect blood (approximately 50-100 µL) via tail vein or submandibular bleeding into EDTA-coated tubes. For a terminal time point, blood can be collected via cardiac puncture. Immediately place the blood on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: At the terminal time point, euthanize the mice according to approved protocols. Rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain), rinse with cold PBS, blot dry, and immediately snap-freeze in liquid nitrogen. Store tissues at -80°C until metabolite extraction.
-
Urine Collection: If desired, house mice in metabolic cages for 24 hours post-tracer administration to collect urine. Store urine samples at -80°C.
-
Protocol 2: Metabolite Extraction from Tissues and Plasma
This protocol details the extraction of polar metabolites, including purines, from biological samples.
Materials:
-
Extraction Solvent: 80% Methanol (HPLC grade), pre-chilled to -80°C
-
Homogenizer (e.g., bead beater or probe sonicator)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Plasma Extraction:
-
To 20 µL of plasma, add 180 µL of cold (-80°C) 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Tissue Extraction:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Add 500 µL of cold (-80°C) 80% methanol.
-
Homogenize the tissue thoroughly using a bead beater or sonicator. Keep the samples on ice during homogenization.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Sample Drying: Dry the metabolite extracts using a vacuum concentrator or a gentle stream of nitrogen. The dried extracts can be stored at -80°C or reconstituted for immediate analysis.
Protocol 3: LC-MS/MS Analysis of ¹⁵N-Labeled Purines
This protocol provides a general framework for the analysis of ¹⁵N-labeled xanthine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
HILIC or reversed-phase C18 column suitable for polar metabolite separation.
-
Mobile phases (e.g., for HILIC: A - water with 10 mM ammonium formate and 0.1% formic acid; B - 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).
-
Analytical standards for unlabeled and, if available, ¹⁵N-labeled xanthine, uric acid, and allantoin.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50 µL of 50% methanol).
-
Chromatographic Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC column.
-
Use a gradient elution to separate the purine metabolites. For a HILIC column, a typical gradient would start at a high percentage of organic solvent and gradually decrease.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) for targeted quantification on a triple quadrupole mass spectrometer. The SRM transitions for the unlabeled (M+0) and labeled (M+2) forms of the metabolites need to be optimized. For example:
-
Xanthine (M+0): precursor ion m/z 153.0 -> product ion
-
¹⁵N₂-Xanthine (M+2): precursor ion m/z 155.0 -> product ion
-
Uric Acid (M+0): precursor ion m/z 169.0 -> product ion
-
¹⁵N₂-Uric Acid (M+2): precursor ion m/z 171.0 -> product ion
-
Allantoin (M+0): precursor ion m/z 159.0 -> product ion
-
¹⁵N₂-Allantoin (M+2): precursor ion m/z 161.0 -> product ion
-
-
On a high-resolution mass spectrometer, full scan data can be acquired to identify and quantify all isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each labeled and unlabeled metabolite.
-
Calculate the isotopic enrichment (as a percentage) for each metabolite at each time point using the formula: % Enrichment = [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] * 100
-
Correct for the natural abundance of heavy isotopes.
-
Visualization of Metabolic Pathways and Workflows
Caption: Metabolic fate of Xanthine-¹⁵N₂ tracer.
Caption: In vivo tracing workflow with Xanthine-¹⁵N₂.
References
Application Notes and Protocols for Xanthine-15N2 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of endogenous metabolites is paramount for biomarker discovery, disease diagnosis, and drug development. The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly for mass spectrometry-based techniques. This document provides detailed application notes and protocols for the use of Xanthine-15N2 as an internal standard for the quantitative analysis of purine metabolites in biological matrices.
This compound is an ideal internal standard for purine metabolomics studies due to its structural similarity to endogenous xanthine and its distinct mass shift, which allows for its differentiation from the unlabeled analyte. Its co-elution with endogenous purines under typical liquid chromatography conditions helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.
Applications
The use of this compound as an internal standard is particularly relevant for the following applications:
-
Clinical Research: Investigating inherited metabolic disorders of purine and pyrimidine metabolism.
-
Drug Development: Assessing the impact of therapeutic agents on purine metabolism and related pathways.
-
Biomarker Discovery: Identifying and validating biomarkers associated with diseases such as gout, hyperuricemia, and certain cancers.
-
Nutritional Science: Studying the effects of diet on purine levels and metabolism.
Quantitative Data Summary
The following tables summarize the quantitative performance of analytical methods utilizing a labeled xanthine internal standard for the analysis of purine metabolites in urine.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Linearity Range (µM) | R² | LLOQ (µM) |
| Uric Acid | 1 - 256 | >0.99 | 1.0 |
| Xanthine | 1 - 256 | >0.99 | 1.0 |
| Hypoxanthine | 1 - 256 | >0.99 | 1.0 |
| Adenine | 1 - 256 | >0.99 | 1.0 |
| Guanine | 1 - 256 | >0.99 | 1.0 |
| Allantoin | 1 - 256 | >0.99 | 1.0 |
Data compiled from a study using a 15N2-labeled xanthine internal standard for the analysis of purine metabolites in urine. The linearity range was established from 1 to 256 µM for a broad panel of analytes.[1]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Uric Acid | Low QC | < 1.0 | < 10.0 | 90 - 110 |
| High QC | < 1.0 | < 10.0 | 90 - 110 | |
| Xanthine | Low QC | < 1.0 | < 10.0 | 90 - 110 |
| High QC | < 1.0 | < 10.0 | 90 - 110 | |
| Hypoxanthine | Low QC | < 1.0 | < 10.0 | 90 - 110 |
| High QC | < 1.0 | < 10.0 | 90 - 110 | |
| Allantoin | Low QC | < 1.0 | < 10.0 | 90 - 110 |
| High QC | < 1.0 | < 10.0 | 90 - 110 |
This table presents typical precision and accuracy data from a validated method using a labeled xanthine internal standard. The intra-day and inter-day coefficients of variation were consistently low, and accuracy was within acceptable limits for bioanalytical methods.[2][3]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Xanthine | Not explicitly reported, but the use of a labeled internal standard minimizes the impact of recovery and matrix effects. | A study using ¹³C,¹⁵N₂-xanthine as an internal standard reported that xanthine concentration remained unchanged over a whole range of urine dilutions, indicating no considerable matrix effects.[4] |
| Other Purines | The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for analyte loss during sample preparation and ion suppression/enhancement in the mass spectrometer. |
Experimental Protocols
Protocol 1: Analysis of Purine Metabolites in Human Urine
This protocol is adapted from a validated method for the diagnosis of purine and pyrimidine disorders.[1]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Ultrapure water
-
Methanol (ULC-MS grade)
-
Formic acid (ULC-MS grade)
-
Ammonium acetate
-
Urine samples
-
Microcentrifuge tubes
-
96-well filter plates (0.45 µm)
-
96-well collection plates
2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (e.g., 300 µM): Dissolve an appropriate amount of this compound in a minimal amount of 0.66 mM KOH, then dilute with water to the final concentration. Store aliquots at -80°C.
-
IS Working Solution (e.g., 25 µM): Dilute the IS stock solution with water.
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH 5.
-
Mobile Phase B: 100% Acetonitrile.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples for 5 minutes at 400 x g to pellet any precipitates.
-
In a 96-well filter plate, dilute an appropriate volume of the urine supernatant with water to a final volume of 400 µL.
-
Add 100 µL of the 25 µM IS working solution to each sample, resulting in a final IS concentration of 5 µM.
-
Mix thoroughly. The samples are now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm, 100 Å
-
Column Temperature: 40°C
-
Autosampler Temperature: 20°C
-
Injection Volume: 1 µL
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH 5
-
Mobile Phase B: 100% Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-12 min: 5% to 65% B
-
12-12.1 min: 65% to 5% B
-
12.1-18 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions: (Precursor ion > Product ion)
-
Xanthine: 151.0 > 108.0
-
This compound: 153.0 > 110.0
-
Hypoxanthine: 135.0 > 92.0
-
Uric Acid: 167.0 > 124.0
-
Note: MRM transitions for other purine metabolites should be optimized individually.
-
Protocol 2: Analysis of Purine Metabolites in Human Plasma
This protocol outlines a general procedure for the extraction of purine metabolites from plasma prior to LC-MS/MS analysis.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Ultrapure water
-
Plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >12,000 x g and 4°C
2. Preparation of Solutions
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound in water at a concentration that will result in a final concentration within the linear range of the assay after addition to the extraction solvent.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Prepare the extraction solvent by mixing acetonitrile and methanol (1:1, v/v) and adding the IS spiking solution to achieve the desired final concentration.
-
Add 200 µL of the cold extraction solvent containing the internal standard to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The LC-MS/MS parameters can be adapted from Protocol 1, with potential modifications to the gradient and MRM transitions as needed for the specific analytes of interest in plasma.
Visualizations
Purine Metabolism Pathway
Caption: Simplified diagram of the purine degradation pathway.
Experimental Workflow for Plasma Metabolomics
Caption: General workflow for plasma sample preparation.
References
- 1. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metasci.ca [metasci.ca]
Unlocking Molecular Interactions: NMR Spectroscopy Applications of Xanthine-15N2
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the use of Xanthine-15N2 in Nuclear Magnetic Resonance (NMR) spectroscopy. The selective incorporation of the stable isotope, Nitrogen-15 (¹⁵N), at the N1 and N3 positions of the xanthine molecule offers a powerful, non-invasive tool to probe molecular interactions at atomic resolution. This technique is particularly valuable for studying the binding of xanthine and its derivatives to biomolecular targets such as enzymes and nucleic acids, providing critical insights for drug discovery and molecular biology.
Introduction to ¹⁵N NMR Spectroscopy
Nitrogen-15 possesses a nuclear spin of 1/2, which, in contrast to the more abundant ¹⁴N (spin=1), results in sharp and well-resolved NMR signals. This property makes ¹⁵N an ideal probe for studying the chemical environment of nitrogen atoms within a molecule.[1] By monitoring changes in the ¹⁵N chemical shifts, researchers can glean information about binding events, conformational changes, and the dynamics of molecular complexes.[1] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this approach, providing a sensitive method to observe the correlation between a ¹⁵N nucleus and its directly attached proton.[2]
Application 1: Probing Enzyme-Ligand Interactions
Studying Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Dysregulation of this enzyme is implicated in conditions such as gout and hyperuricemia. This compound can be employed to study the binding of xanthine and potential inhibitors to xanthine oxidase.
By acquiring ¹H-¹⁵N HSQC spectra of this compound in the presence and absence of the enzyme, one can observe chemical shift perturbations (CSPs) for the N1-H1 and N3-H3 moieties upon binding. The magnitude of these shifts provides information about the binding interface and can be used to determine the dissociation constant (Kd) of the interaction.
Experimental Protocol: ¹H-¹⁵N HSQC Titration of this compound with Xanthine Oxidase
This protocol outlines the steps for a typical NMR titration experiment to quantify the interaction between this compound and a target protein, such as xanthine oxidase.
1. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4, in 90% H₂O/10% D₂O).
- Prepare a concentrated stock solution of the unlabeled target protein (e.g., 0.5 mM) in the same NMR buffer. The protein should be dialyzed against the NMR buffer to ensure buffer matching.
- The initial NMR sample should contain a low concentration of this compound (e.g., 50 µM).
2. NMR Data Acquisition:
- Acquire a reference ¹H-¹⁵N HSQC spectrum of the this compound sample alone. This will serve as the 'free' state spectrum.
- Set up a series of NMR tubes or a single tube for titration. Add aliquots of the concentrated protein stock solution to the this compound sample to achieve a range of molar ratios (e.g., 1:0.1, 1:0.25, 1:0.5, 1:1, 1:2, 1:5).
- After each addition of the protein, ensure thorough mixing and allow the sample to equilibrate. Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
3. Data Processing and Analysis:
- Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
- Overlay the spectra from the different titration points to visualize the chemical shift perturbations of the N1-H1 and N3-H3 signals of this compound.
- Calculate the weighted average chemical shift changes (Δδ) for each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
- Plot the chemical shift perturbations (Δδ) as a function of the molar ratio of protein to ligand.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Quantitative Data Summary
The following table presents hypothetical data from a ¹H-¹⁵N HSQC titration experiment of 50 µM this compound with a target protein.
| Protein:Ligand Molar Ratio | ¹H Chemical Shift (N1-H1) (ppm) | ¹⁵N Chemical Shift (N1) (ppm) | Δδ (N1-H1) (ppm) | ¹H Chemical Shift (N3-H3) (ppm) | ¹⁵N Chemical Shift (N3) (ppm) | Δδ (N3-H3) (ppm) |
| 0:1 | 8.10 | 145.2 | 0.000 | 11.50 | 150.8 | 0.000 |
| 0.5:1 | 8.15 | 145.8 | 0.109 | 11.58 | 151.6 | 0.160 |
| 1:1 | 8.18 | 146.2 | 0.150 | 11.63 | 152.1 | 0.228 |
| 2:1 | 8.22 | 146.7 | 0.200 | 11.69 | 152.7 | 0.311 |
| 5:1 | 8.25 | 147.0 | 0.234 | 11.73 | 153.1 | 0.366 |
Note: ¹⁵N chemical shifts are estimated based on typical values for similar purine systems.
Application 2: Investigating Ligand-RNA Interactions
Characterizing Binding to a Purine Riboswitch
Riboswitches are structured non-coding RNA elements that regulate gene expression by binding to specific small molecule metabolites. Purine riboswitches, for example, can bind to guanine or adenine to control the expression of genes involved in purine metabolism. This compound can be used as a molecular probe to study the binding of xanthine analogs to these RNA targets.
Similar to enzyme-ligand studies, NMR titration experiments can be performed by adding unlabeled RNA to a solution of this compound and monitoring the chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum. This approach can be used to screen for novel ligands that bind to a specific riboswitch and to characterize the binding thermodynamics.
Experimental Workflow for Ligand-RNA Interaction Study
Caption: Experimental workflow for an NMR titration study.
Visualizing the Role of Xanthine in Purine Catabolism
The following diagram illustrates the central role of xanthine in the purine catabolism pathway. Xanthine is formed from the deamination of guanine or the oxidation of hypoxanthine and is subsequently oxidized to uric acid by xanthine oxidase.
References
A Novel, Sensitive Xanthine Oxidase Activity Assay Using Xanthine-¹⁵N₂ and LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine oxidase (XOR) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Dysregulation of XOR activity is implicated in hyperuricemia, gout, and oxidative stress-related pathologies, making it a significant therapeutic target.[3][4] Traditional XOR activity assays often rely on spectrophotometric or fluorometric methods that can be susceptible to interference from complex biological matrices.[5] This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for determining XOR activity using the stable isotope-labeled substrate, Xanthine-¹⁵N₂. The use of an isotopic substrate and detection of the resulting ¹⁵N₂-labeled uric acid product provides for exceptional specificity and quantitative accuracy, minimizing background and enabling precise measurements in various biological samples.
Principle of the Assay
The assay quantifies the enzymatic activity of xanthine oxidase by monitoring the conversion of Xanthine-¹⁵N₂ to Uric Acid-¹⁵N₂. The reaction is initiated by adding XOR to the labeled substrate. Following a defined incubation period, the reaction is quenched, and the amount of Uric Acid-¹⁵N₂ produced is measured by LC-MS/MS. The rate of product formation is directly proportional to the XOR activity in the sample. The use of a stable isotope-labeled substrate allows for clear differentiation from any endogenous, unlabeled uric acid present in the sample matrix.
Signaling Pathway
Caption: Xanthine oxidase catalyzes the conversion of Xanthine-¹⁵N₂ to Uric Acid-¹⁵N₂.
Experimental Workflow
Caption: Workflow for the sensitive XOR activity assay using LC-MS/MS.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Xanthine-¹⁵N₂ | (Example) Cambridge Isotope Labs | NLM-5783 |
| Uric Acid-¹⁵N₂ | (Example) Cambridge Isotope Labs | NLM-4458 |
| Xanthine Oxidase (from bovine milk) | Sigma-Aldrich | X4376 |
| [1,3-¹⁵N₂] Uric Acid (Internal Standard) | (Example) Cambridge Isotope Labs | NLM-2223 |
| Potassium Phosphate Buffer (pH 7.4) | Any | - |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117 |
| Water (LC-MS Grade) | Fisher Scientific | W6 |
Detailed Experimental Protocol
1. Preparation of Reagents
-
Xanthine-¹⁵N₂ Stock Solution (1 mM): Dissolve an appropriate amount of Xanthine-¹⁵N₂ in 10 mM NaOH to create a 1 mM stock solution. Store at -20°C.
-
Uric Acid-¹⁵N₂ Standard Stock Solution (1 mM): Dissolve an appropriate amount of Uric Acid-¹⁵N₂ in 10 mM NaOH to create a 1 mM stock solution. This will be used to generate a standard curve. Store at -20°C.
-
Internal Standard (IS) Working Solution (1 µM): Prepare a 1 µM solution of [1,3-¹⁵N₂] Uric Acid in 50:50 Acetonitrile:Water. This solution will also serve as the quenching solution.
-
Xanthine Oxidase Working Solution: Prepare a working solution of xanthine oxidase in potassium phosphate buffer (pH 7.4). The final concentration will depend on the specific activity of the enzyme lot and the desired reaction rate.
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
2. Standard Curve Preparation
Prepare a series of Uric Acid-¹⁵N₂ standards by serial dilution of the stock solution in the reaction buffer. A typical concentration range would be from 10 nM to 10 µM. These standards will be treated identically to the samples from the quenching step onwards.
3. Enzyme Reaction
-
In a microcentrifuge tube, add 40 µL of Reaction Buffer.
-
Add 10 µL of the 1 mM Xanthine-¹⁵N₂ stock solution to achieve a final substrate concentration of 200 µM in a 50 µL reaction volume.
-
Add 40 µL of the sample containing xanthine oxidase (e.g., cell lysate, purified enzyme dilution). For the blank, add 40 µL of the sample buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Xanthine Oxidase Working Solution.
-
Incubate the reaction at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme activity.
-
Stop the reaction by adding 150 µL of ice-cold Acetonitrile containing the 1 µM [1,3-¹⁵N₂] Uric Acid internal standard.
4. Sample Preparation for LC-MS/MS
-
Vortex the quenched reaction mixture vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an LC-MS vial for analysis.
5. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from 2% to 98% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the following transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Uric Acid-¹⁵N₂ | 169.0 | 125.0 |
| [1,3-¹⁵N₂] Uric Acid (IS) | 169.0 | 125.0 |
Note: As the precursor and product ions for the product and a common internal standard are the same, chromatographic separation is essential. Alternatively, a different labeled internal standard such as Uric Acid-¹³C₅,¹⁵N₄ could be used for complete mass differentiation.
Data Analysis and Quantitative Summary
The concentration of Uric Acid-¹⁵N₂ in the samples is determined by constructing a standard curve of the peak area ratio (Uric Acid-¹⁵N₂ / Internal Standard) versus the concentration of the Uric Acid-¹⁵N₂ standards. The activity of xanthine oxidase is then calculated based on the amount of product formed over the incubation time and expressed in units such as nmol/min/mg protein.
Assay Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | ~0.5 nM |
| Limit of Quantification (LOQ) | ~2.0 nM |
| Linearity (r²) | >0.99 |
| Intra-assay Precision (%CV) | <5% |
| Inter-assay Precision (%CV) | <10% |
Example: Inhibition of Xanthine Oxidase by Allopurinol
| Allopurinol Conc. (µM) | XOR Activity (% of Control) |
| 0 | 100 |
| 0.1 | 85.2 |
| 1 | 52.3 |
| 10 | 15.8 |
| 100 | 2.1 |
IC₅₀ for Allopurinol: ~1.5 µM
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation; check storage conditions. |
| Incorrect MRM transitions | Verify mass spectrometer settings. | |
| Reaction quenched too early | Optimize incubation time. | |
| High background | Contamination of reagents | Use fresh, high-purity reagents. |
| Endogenous uric acid interference | The use of ¹⁵N-labeled substrate should minimize this, but ensure good chromatographic separation. | |
| Poor peak shape | Column degradation | Replace the LC column. |
| Inappropriate mobile phase | Optimize mobile phase composition and gradient. | |
| High variability | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Temperature fluctuations | Ensure consistent incubation temperature. |
Conclusion
This application note provides a detailed protocol for a highly sensitive and specific xanthine oxidase activity assay using Xanthine-¹⁵N₂ as a substrate and LC-MS/MS for detection. This method offers significant advantages over traditional assays, particularly for samples with complex matrices or when high accuracy and precision are required, such as in drug discovery and clinical research settings.
References
- 1. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
Application Note and Protocol: Sample Preparation for Xanthine-15N2 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine, a purine base, is a key intermediate in the catabolism of purines and is converted to uric acid by the enzyme xanthine oxidase. The accurate quantification of xanthine in plasma is crucial for studying various physiological and pathological conditions, including gout, hyperuricemia, and xanthinuria, as well as for monitoring the efficacy of xanthine oxidase inhibitors. Stable isotope-labeled internal standards, such as Xanthine-15N2, are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve high accuracy and precision by correcting for matrix effects and variations in sample processing.
This document provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of this compound using a robust and reliable method involving protein precipitation. An optional solid-phase extraction (SPE) step is also described for samples requiring further cleanup.
Materials and Reagents
-
Solvents:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher purity
-
Formic acid (FA), LC-MS grade
-
-
Reagents:
-
This compound (Internal Standard)
-
Reference standard of Xanthine
-
Ammonium acetate, LC-MS grade
-
-
Supplies:
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Refrigerated centrifuge
-
96-well collection plates (if using plate-based precipitation)
-
Optional: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 cc)
-
Optional: SPE vacuum manifold
-
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Xanthine and this compound in a suitable solvent (e.g., 0.1 M KOH or a small volume of DMSO followed by dilution with water) to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard Spiking Solution:
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
-
Plasma Sample Preparation: Protein Precipitation
This is the primary and most direct method for preparing plasma samples for xanthine analysis.
-
Sample Thawing:
-
Thaw frozen plasma samples on ice or at 4°C to prevent degradation of analytes.
-
-
Aliquoting:
-
Vortex the thawed plasma sample gently.
-
Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each plasma sample.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample (a 3:1 ratio of solvent to plasma). The addition of formic acid can improve the precipitation of proteins.[1]
-
-
Vortexing:
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.
-
-
Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C. This step helps to concentrate the analyte and allows for reconstitution in a solvent compatible with the LC mobile phase.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Optional Cleanup: Solid-Phase Extraction (SPE)
For samples with high matrix interference, an additional SPE cleanup step can be performed after protein precipitation.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
After protein precipitation and centrifugation (Step 3.2.6), dilute the supernatant with 1 mL of water and load it onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following are example MRM transitions. It is crucial to optimize these on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Xanthine | 153.0 | 110.0 | 20 |
| This compound | 155.0 | 111.0 | 20 |
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative data for a validated xanthine assay in plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Xanthine | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 15 | < 15 | 85-115 |
| Mid | 100 | < 15 | < 15 | 85-115 |
| High | 800 | < 15 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Xanthine | > 85 | 90-110 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1 |
Visualizations
Caption: Protein Precipitation Workflow for this compound Analysis.
Caption: Optional SPE Cleanup Workflow.
References
Quantifying Purine Metabolism Flux with Xanthine-15N2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer, and signaling.[1][2] Dysregulation of purine metabolism is implicated in various diseases, including cancer, gout, and immunodeficiencies.[3] Metabolic flux analysis using stable isotope tracers offers a powerful tool to quantitatively assess the dynamic nature of these pathways, providing insights into disease mechanisms and the effects of therapeutic interventions.[4][5]
This document provides detailed application notes and protocols for quantifying purine metabolism flux using Xanthine-15N2 as a stable isotope tracer. Xanthine is a key intermediate in the purine degradation pathway, and tracing its metabolic fate can elucidate the activity of crucial enzymes like xanthine oxidoreductase (XOR) and the overall flux through the purine salvage and catabolic pathways.
Signaling Pathways and Experimental Workflow
To visualize the core concepts, the following diagrams illustrate the purine metabolism pathway and a typical experimental workflow for a stable isotope tracing experiment.
Caption: Overview of Purine Metabolism Pathways.
Caption: Experimental Workflow for Metabolic Flux Analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data from stable isotope tracing studies of purine metabolism. While specific data for this compound flux is limited in the public domain, the data for other 15N-labeled precursors provide a valuable reference for expected outcomes and data presentation.
Table 1: De Novo Purine Synthesis Flux Measured by [¹⁵N]Glycine Incorporation in HeLa Cells
| Condition | Metabolite | Initial Rate of ¹⁵N Incorporation (%/hour) | Fold Change |
| Purine-Rich Medium | IMP | ~5.0 | 1.0 |
| Purine-Depleted Medium | IMP | ~7.4 | 1.47 |
| Purine-Rich Medium | AMP | ~4.0 | 1.0 |
| Purine-Depleted Medium | AMP | ~6.8 | 1.70 |
| Purine-Rich Medium | GMP | ~3.5 | 1.0 |
| Purine-Depleted Medium | GMP | ~4.2 | 1.20 |
Data adapted from a study on the effect of purine availability on de novo synthesis in HeLa cells. The initial rate of incorporation reflects the metabolic flux.
Table 2: Isotopic Enrichment of Purines from [¹⁵N₄]Hypoxanthine in HeLa Cells
| Cell Condition | Metabolite | Isotopic Enrichment (M+4, %) |
| Purine-Rich | ATP | High |
| Purine-Rich | GTP | High |
| Purine-Depleted | ATP | Low |
| Purine-Depleted | GTP | Low |
This table illustrates the qualitative results from tracing the salvage pathway. In purine-rich conditions, cells rely more on the salvage pathway, leading to higher incorporation of the label from hypoxanthine into ATP and GTP.
Experimental Protocols
This section provides detailed protocols for a cell-based assay to quantify purine metabolism flux using this compound.
Protocol 1: Cell Culture and Stable Isotope Labeling
Objective: To label cellular purine metabolites with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stable isotope tracer)
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Growth: Culture cells in complete medium until they reach the desired confluency.
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization with HCl and dilution in culture medium). The final concentration in the medium should be determined based on preliminary experiments, but a starting point of 50-100 µM is recommended.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the culture medium containing this compound to the cells.
-
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label. The optimal time points may vary depending on the cell type and the specific pathway being investigated.
-
Sample Collection: At each time point, proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
Objective: To extract intracellular purine metabolites for LC-MS/MS analysis.
Materials:
-
Ice-cold PBS
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Lysis: Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifugation: Centrifuge the cell lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Purine Metabolites
Objective: To separate and quantify labeled and unlabeled purine metabolites.
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters (example):
-
Column: A reverse-phase C18 column is commonly used for purine analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 100% A to a high percentage of B over several minutes is used to elute the purines. The specific gradient should be optimized for the column and instrument used.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor and product ion pairs for each analyte must be determined by infusing pure standards. The table below provides theoretical m/z values for this compound and its expected downstream product, Uric Acid-15N2.
Table 3: Theoretical MRM Transitions for ¹⁵N-Labeled Purines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Xanthine (unlabeled) | 153.0 | 110.0 | |
| This compound | 155.0 | 112.0 | Tracing the labeled xanthine. |
| Uric Acid (unlabeled) | 169.1 | 141.1 | |
| Uric Acid-15N2 | 171.1 | 143.1 | Product of this compound oxidation. |
| Hypoxanthine (unlabeled) | 137.0 | 110.0 | |
| Guanine (unlabeled) | 152.1 | 110.1 | |
| Adenine (unlabeled) | 136.1 | 119.1 |
Note: These are theoretical values. Optimal collision energies and specific product ions should be determined empirically.
Protocol 4: Data Analysis and Flux Calculation
Objective: To calculate the metabolic flux from the LC-MS/MS data.
Software:
-
Mass spectrometer vendor software for data acquisition and peak integration.
-
Software for isotopic correction and flux analysis (e.g., INCA, Metran, or custom scripts).
Procedure:
-
Peak Integration: Integrate the peak areas for all labeled (e.g., M+2) and unlabeled (M+0) isotopologues of each purine metabolite at each time point.
-
Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to avoid overestimation of the labeled fraction.
-
Calculate Fractional Enrichment: For each metabolite, calculate the fractional enrichment (FE) at each time point using the following formula: FE = (Area_labeled) / (Area_labeled + Area_unlabeled)
-
Determine Flux:
-
Plot the fractional enrichment of the product (e.g., Uric Acid-15N2) over time.
-
The initial slope of this curve represents the rate of appearance of the label in the product pool, which is a direct measure of the metabolic flux between the precursor (this compound) and the product.
-
More complex modeling, such as metabolic flux analysis (MFA), can be used to determine fluxes throughout the entire network by fitting the labeling data to a metabolic model.
-
Conclusion
The use of this compound as a stable isotope tracer provides a robust method for quantifying the flux through the purine degradation and salvage pathways. By following the detailed protocols outlined in this document, researchers can gain valuable insights into the regulation of purine metabolism in various biological contexts. This approach is particularly relevant for studying diseases with altered purine metabolism and for evaluating the mechanism of action of drugs targeting this pathway. The ability to quantitatively measure metabolic fluxes offers a dynamic perspective that complements traditional metabolomic and genomic analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Utilizing Xanthine-¹⁵N₂ for Advanced Assessment of Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Consequently, the accurate measurement of oxidative stress biomarkers is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. Xanthine oxidoreductase (XOR), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, is a significant source of ROS.[1][3] This application note describes a highly sensitive and specific method for quantifying XOR activity and downstream oxidative DNA damage using the stable isotope-labeled substrate, Xanthine-¹⁵N₂.
The use of Xanthine-¹⁵N₂ as a tracer allows for the precise measurement of its conversion to Uric acid-¹⁵N₂ by XOR. This conversion rate is a direct indicator of in vivo XOR activity and the associated ROS production.[4] Furthermore, the increased oxidative environment resulting from XOR activity can lead to damage of cellular macromolecules, including DNA. A key biomarker for oxidative DNA damage is the formation of 8-oxoguanine (8-oxoG) and its deoxynucleoside, 8-oxo-2'-deoxyguanosine (8-oxodG). This protocol provides a comprehensive approach to simultaneously evaluate XOR-mediated oxidative stress and its impact on DNA integrity through the analysis of these stable isotope-labeled and endogenous biomarkers by liquid chromatography-mass spectrometry (LC-MS/MS).
Principle of the Method
This methodology is based on the administration of Xanthine-¹⁵N₂ and its subsequent enzymatic conversion to Uric acid-¹⁵N₂ by xanthine oxidoreductase. The stable isotope label allows for the differentiation of the newly synthesized uric acid from the endogenous pool. The ratio of labeled to unlabeled uric acid, or the absolute amount of labeled uric acid, provides a precise measure of XOR activity. The analysis is performed using a highly sensitive and selective LC-MS/MS method. Concurrently, the same biological samples can be processed to extract DNA and quantify the levels of 8-oxoguanine, a marker of oxidative DNA damage, also by LC-MS/MS.
Featured Applications
-
Pharmacodynamic studies: To assess the efficacy of XOR inhibitors and other antioxidant therapies.
-
Disease biomarker discovery: To investigate the role of oxidative stress in various pathologies.
-
Toxicology studies: To evaluate the potential of drug candidates to induce oxidative stress.
-
Nutritional research: To study the impact of dietary components on oxidative balance.
Experimental Workflow
The overall experimental workflow for the quantification of Xanthine-¹⁵N₂ metabolism and oxidative DNA damage is depicted below.
Figure 1: General experimental workflow.
Signaling Pathway
The enzymatic conversion of Xanthine to Uric Acid by Xanthine Oxidoreductase (XOR) is a key step in purine catabolism and a significant source of reactive oxygen species (ROS). This process can lead to oxidative stress and subsequent cellular damage, including the formation of 8-oxoguanine in DNA.
Figure 2: Xanthine-¹⁵N₂ metabolism and DNA damage.
Protocols
Protocol 1: Quantification of Xanthine-¹⁵N₂ and Uric acid-¹⁵N₂ in Plasma
1. Materials and Reagents:
-
Xanthine-¹⁵N₂ (Internal Standard)
-
Uric acid-¹⁵N₂ (Analytical Standard)
-
Xanthine and Uric Acid (Unlabeled Standards)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Plasma samples
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅-Uric Acid) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate xanthine and uric acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
4. MRM Transitions: The specific MRM transitions for the precursor and product ions of the labeled and unlabeled analytes need to be optimized. Representative transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Xanthine | To be determined | To be determined |
| Xanthine-¹⁵N₂ | To be determined | To be determined |
| Uric Acid | To be determined | To be determined |
| Uric acid-¹⁵N₂ | To be determined | To be determined |
| ¹³C₅-Uric Acid (IS) | To be determined | To be determined |
5. Data Analysis:
-
Generate standard curves for both unlabeled and labeled analytes.
-
Quantify the concentration of Xanthine-¹⁵N₂ and Uric acid-¹⁵N₂ in the samples.
-
Calculate the rate of conversion of Xanthine-¹⁵N₂ to Uric acid-¹⁵N₂ to determine XOR activity.
Protocol 2: Quantification of 8-oxoguanine in DNA
1. Materials and Reagents:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
8-oxoguanine-¹⁵N₅ (Internal Standard)
-
8-oxoguanine (Analytical Standard)
-
LC-MS grade solvents
2. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from tissue or cell pellets using a commercial kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
To 50 µg of DNA, add the internal standard (8-oxoguanine-¹⁵N₅).
-
Denature the DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.
-
Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase.
3. Sample Purification:
-
Purify the nucleoside mixture using solid-phase extraction (SPE) to remove enzymes and other contaminants.
4. LC-MS/MS Analysis:
-
The LC-MS/MS conditions will be similar to Protocol 1, with adjustments to the gradient and MRM transitions for the analysis of 8-oxoguanine.
5. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 8-oxoguanine | To be determined | To be determined |
| 8-oxoguanine-¹⁵N₅ (IS) | To be determined | To be determined |
6. Data Analysis:
-
Generate a standard curve for 8-oxoguanine.
-
Quantify the amount of 8-oxoguanine in the DNA samples.
-
Express the level of DNA damage as the number of 8-oxoguanine lesions per 10⁶ guanines.
Quantitative Data Summary
The following table presents representative data on XOR activity in different mouse tissues, as determined by an LC/MS assay using ¹⁵N₂-labeled xanthine.
| Tissue | XOR Activity (pmol/min/mg protein) |
| Plasma | 38.1 ± 0.7 |
| Kidney | 158 ± 5 |
| Liver | 928 ± 25 |
| Data are presented as mean ± SD (n=5). |
Conclusion
The use of Xanthine-¹⁵N₂ in conjunction with LC-MS/MS provides a robust and highly specific method for the assessment of xanthine oxidoreductase activity, a key enzyme in the generation of oxidative stress. By combining this with the quantification of 8-oxoguanine, researchers can gain a comprehensive understanding of the impact of XOR-mediated ROS production on DNA integrity. This powerful analytical approach is invaluable for basic research, drug development, and clinical studies aimed at elucidating the role of oxidative stress in health and disease.
References
Application Notes and Protocols for Xanthine-15N2 Labeling in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Xanthine-15N2 labeling in clinical research, with a focus on its application in studying the activity of Xanthine Oxidoreductase (XOR), an enzyme implicated in various pathological conditions. Detailed protocols, data presentation, and visualizations are included to facilitate the adoption of this powerful technique in metabolic and drug development studies.
Introduction to this compound Labeling
Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as Nitrogen-15 (¹⁵N), are incorporated into molecules to trace their metabolic fate. This compound, a stable isotope-labeled version of xanthine, serves as a specific substrate for Xanthine Oxidoreductase (XOR). By tracking the conversion of this compound to Uric Acid-15N2, researchers can accurately and sensitively measure XOR activity in biological samples. This method offers significant advantages over traditional assays, including resistance to interference from endogenous substances.[1][2][3]
Core Applications in Clinical Research
The primary clinical research application of this compound labeling is the highly sensitive and specific measurement of Xanthine Oxidoreductase (XOR) activity.[2][3] XOR is a critical enzyme in purine metabolism and its dysregulation has been linked to a variety of pathologies.
Cardiovascular Disease Research
Elevated XOR activity is associated with increased production of reactive oxygen species (ROS), which contribute to endothelial dysfunction and the progression of atherosclerosis. Measuring XOR activity using this compound labeling in patients with cardiovascular disease can provide insights into disease mechanisms and serve as a potential biomarker.
Metabolic Disorders and Diabetes
Studies have shown a correlation between plasma XOR activity and metabolic disorders such as type 2 diabetes. The use of this compound labeling allows for the precise quantification of XOR activity in these patient populations, aiding in the understanding of the interplay between purine metabolism and glucose homeostasis.
Drug Development and Pharmacology
This compound labeling is an invaluable tool in the development of XOR inhibitors, a class of drugs used to treat hyperuricemia and gout. This method allows for the accurate assessment of target engagement and the pharmacological effects of these drugs on XOR activity in both preclinical and clinical settings.
Quantitative Data Summary
The following tables summarize quantitative data from clinical and preclinical studies utilizing stable isotope-labeled xanthine to measure XOR activity.
Table 1: Plasma Xanthine Oxidoreductase (XOR) Activity in Human Clinical Populations
| Patient Population | XOR Activity (pmol/h/mL) | Key Findings | Reference |
| Cardiovascular Disease Outpatients (High-XOR group) | ≥100 | Patients with diabetes were more likely to be in the high-XOR group. | |
| Cardiovascular Disease Outpatients (Low-XOR group) | <100 | ||
| Type 2 Diabetes Patients (at admission) | Median: 83.1 (Range: 14.4–1150) | Plasma XOR activity was significantly correlated with liver transaminase levels. | |
| Chronic Kidney Disease Patients with Diabetes | 62.7 | Significantly higher XOR activity compared to those without diabetes. | |
| Chronic Kidney Disease Patients without Diabetes | 25.7 | ||
| Healthy Volunteers (for comparison) | 89.1 ± 55.1 | Used to establish a cut-off for high XOR activity. |
Table 2: Xanthine Oxidoreductase (XOR) Activity in Mouse Tissues using [¹⁵N₂]-Xanthine
| Tissue | XOR Activity (pmol/min/mg of protein) | Reference |
| Plasma | 38.1 ± 0.7 | |
| Kidney | 158 ± 5 | |
| Liver | 928 ± 25 |
Experimental Protocols
Protocol 1: Measurement of Xanthine Oxidoreductase (XOR) Activity in Human Plasma using [¹³C₂,¹⁵N₂]-Xanthine and LC-MS/MS
This protocol is adapted from methodologies described in clinical research studies for the sensitive measurement of XOR activity.
1. Materials and Reagents:
-
Human plasma (collected in heparin or EDTA tubes)
-
[¹³C₂,¹⁵N₂]-Xanthine (Substrate)
-
[¹³C₃,¹⁵N₃]-Uric Acid or [¹³C₂,¹⁵N₂]-Uric Acid (Internal Standard)
-
Sephadex G25 columns
-
Tris buffer (pH 8.5)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Methanol
-
Distilled water
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Sample Preparation:
-
Collect blood samples and centrifuge at 4°C to obtain plasma. Immediately freeze plasma at -80°C until analysis.
-
Thaw plasma samples on ice.
-
To remove endogenous small molecules that can interfere with the assay (e.g., hypoxanthine, xanthine), purify 100 µL of each plasma sample using a Sephadex G25 column.
3. Enzyme Reaction:
-
In a microcentrifuge tube, mix the purified plasma eluate with the reaction mixture containing:
-
16 µmol/L [¹³C₂,¹⁵N₂]-Xanthine (substrate)
-
16 µmol/L NAD⁺
-
1 µmol/L [¹³C₃,¹⁵N₃]-Uric Acid (internal standard)
-
Tris buffer (pH 8.5)
-
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-4 hours), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the samples to precipitate proteins.
4. LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Use a liquid chromatography system to separate the analytes.
-
Detect and quantify the amounts of [¹³C₂,¹⁵N₂]-Uric Acid produced and the [¹³C₃,¹⁵N₃]-Uric Acid internal standard using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.
-
Create a calibration curve using known concentrations of [¹³C₂,¹⁵N₂]-Uric Acid to quantify the amount produced in the samples.
5. Data Analysis:
-
Calculate the XOR activity based on the amount of [¹³C₂,¹⁵N₂]-Uric Acid produced per unit of time and per volume of plasma (e.g., pmol/h/mL).
Visualizations
Signaling Pathway: Purine Degradation and Xanthine Metabolism
The following diagram illustrates the central role of Xanthine Oxidoreductase in the purine degradation pathway, converting hypoxanthine to xanthine and then to uric acid.
References
- 1. Plasma Xanthine Oxidoreductase (XOR) Activity in Cardiovascular Disease Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Resolution Mass Spectrometry for Xanthine-15N2 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine is a purine base that serves as a crucial intermediate in the catabolism of purines. It is formed from the oxidation of hypoxanthine and is further oxidized to uric acid, a reaction catalyzed by the enzyme xanthine oxidoreductase (XOR). Aberrant XOR activity is implicated in various pathological conditions, including gout, hyperuricemia, and cardiovascular diseases, making it a significant target for drug development.[1]
The use of stable isotope-labeled compounds, such as 15N2-Xanthine, coupled with high-resolution mass spectrometry (HRMS), offers a highly specific and sensitive method to accurately measure XOR activity.[1] This approach overcomes the limitations of traditional assays, which can be affected by high concentrations of endogenous xanthine and its metabolites.[1] By introducing 15N2-Xanthine as a substrate, researchers can precisely track its conversion to 15N2-uric acid, distinguishing it from the unlabeled endogenous pool. This application note provides detailed protocols for the quantification of XOR activity in various biological matrices using LC-HRMS.
Principle of the Method
The core of this method is the enzymatic conversion of a stable isotope-labeled substrate, 15N2-Xanthine, into its product, 15N2-Uric Acid, by xanthine oxidoreductase. Biological samples are incubated with 15N2-Xanthine, and the reaction is subsequently stopped. The resulting mixture is analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The HRMS instrument allows for the precise mass measurement and differentiation of the 15N-labeled product from its unlabeled counterpart, enabling accurate quantification of enzyme activity without interference from endogenous compounds.[1]
Applications
-
Pharmacodynamics: Assessing the efficacy and mechanism of action of XOR inhibitors in preclinical and clinical studies.[1]
-
Disease Research: Investigating the role of XOR in the pathophysiology of gout, metabolic syndrome, and cardiovascular diseases.
-
Drug Discovery: High-throughput screening of compound libraries for novel XOR inhibitors.
-
Metabolic Studies: Tracing the flux through the purine degradation pathway in various biological systems.
Experimental Workflow
The overall experimental process, from sample acquisition to data analysis, is outlined below.
Caption: General workflow for XOR activity measurement using 15N2-Xanthine and LC-HRMS.
Purine Catabolism Pathway
The diagram below illustrates the final steps of purine breakdown, catalyzed by Xanthine Oxidoreductase (XOR), and highlights the integration of the 15N2-labeled substrate for activity measurement.
References
Application Notes and Protocols for Xanthine-15N2 in Cellular Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Xanthine-15N2 in cellular metabolic studies. This stable isotope-labeled compound serves as a powerful tool to trace the flux through the purine catabolism pathway, enabling researchers to investigate the activity of key enzymes such as Xanthine Oxidase (XO) and to elucidate the metabolic fate of xanthine in various cell types.
Introduction
Xanthine is a pivotal intermediate in the degradation of purines.[1] It is formed from the deamination of guanine and the oxidation of hypoxanthine.[1] Subsequently, xanthine is oxidized to uric acid by the enzyme xanthine oxidoreductase (XOR).[1] Dysregulation of this pathway is implicated in various pathologies, including hyperuricemia, gout, and oxidative stress-related diseases. The use of stable isotope-labeled this compound, coupled with mass spectrometry, allows for the precise tracking and quantification of its conversion to 15N2-Uric acid and other potential metabolites, providing valuable insights into enzyme kinetics, metabolic flux, and the impact of therapeutic interventions. Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[2][3]
Applications
-
Metabolic Flux Analysis: Quantifying the rate of conversion of xanthine to uric acid to understand the dynamics of purine catabolism.
-
Enzyme Activity Assays: Directly measuring the in-cell activity of xanthine oxidase.
-
Drug Discovery and Development: Screening and characterizing the efficacy of XOR inhibitors.
-
Disease Modeling: Investigating metabolic alterations in cancer cells, which often exhibit altered purine metabolism.
Data Presentation
Illustrative Quantitative Data from a Hypothetical Cellular Study
Due to the limited availability of public data from cellular studies specifically using this compound, the following tables present hypothetical, yet realistic, data that could be obtained from such an experiment. This data illustrates the expected outcomes and provides a template for presenting experimental results.
Table 1: Time-Course of this compound Metabolism in Cultured Hepatocytes
| Time Point (minutes) | Intracellular this compound (pmol/10^6 cells) | Intracellular Uric Acid-15N2 (pmol/10^6 cells) | Extracellular Uric Acid-15N2 (pmol/10^6 cells) |
| 0 | 50.0 ± 4.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | 42.1 ± 3.8 | 7.5 ± 0.9 | 0.4 ± 0.1 |
| 15 | 25.3 ± 2.9 | 22.8 ± 2.5 | 1.9 ± 0.3 |
| 30 | 10.8 ± 1.5 | 35.1 ± 3.9 | 4.1 ± 0.6 |
| 60 | 2.1 ± 0.4 | 41.5 ± 4.7 | 6.4 ± 0.9 |
Table 2: Effect of a Xanthine Oxidase Inhibitor (Allopurinol) on this compound Metabolism
| Treatment (1 hour) | Intracellular this compound (pmol/10^6 cells) | Intracellular Uric Acid-15N2 (pmol/10^6 cells) | Extracellular Uric Acid-15N2 (pmol/10^6 cells) |
| Vehicle Control | 2.1 ± 0.4 | 41.5 ± 4.7 | 6.4 ± 0.9 |
| Allopurinol (100 µM) | 45.8 ± 5.1 | 2.3 ± 0.3 | 0.2 ± 0.05 |
Experimental Protocols
Protocol 1: General Cell Culture and Labeling with this compound
This protocol outlines the general steps for labeling cultured cells with this compound. Optimization of cell line, seeding density, this compound concentration, and incubation time is recommended.
Materials:
-
Cultured cells (e.g., HepG2, A549, or other relevant cell line)
-
Complete cell culture medium
-
This compound (sterile stock solution in a suitable solvent, e.g., 0.1 M NaOH, then diluted in media)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., ice-cold saline or a specific buffer)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).
-
Media Change: Prior to labeling, aspirate the old medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add fresh, pre-warmed complete medium containing the desired concentration of this compound (a starting concentration of 50-100 µM can be tested).
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with an ice-cold quenching solution.
-
Cell Lysis and Metabolite Extraction: Immediately add ice-cold extraction solvent (see Protocol 2) to the cells and proceed with metabolite extraction.
Protocol 2: Metabolite Extraction for LC-MS Analysis
This protocol describes a common method for extracting polar metabolites from cultured cells.
Materials:
-
Labeled cells from Protocol 1
-
Extraction Solvent: 80% Methanol (LC-MS grade) in water, pre-chilled to -80°C.
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching high speeds at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Addition of Extraction Solvent: After the final wash in Protocol 1, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scraping: Scrape the cells from the plate using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete lysis.
-
Incubation: Incubate the tubes at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis of 15N-Labeled Purines
This protocol provides a general framework for the analysis of this compound and its metabolites by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried metabolite extracts from Protocol 2
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase analytical column
-
Mass spectrometer capable of tandem mass spectrometry (MS/MS)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the initial LC conditions (e.g., 5% acetonitrile in water). Vortex and centrifuge to pellet any insoluble material.
-
Injection: Inject a defined volume of the reconstituted sample onto the LC system.
-
Chromatographic Separation: Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column. A typical gradient might start with a low percentage of B, which is gradually increased to elute more hydrophobic compounds.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative or positive ion mode, depending on the optimal ionization of the target analytes.
-
Perform a full scan to identify the mass-to-charge ratio (m/z) of this compound and Uric Acid-15N2.
-
Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method for targeted quantification. This involves selecting the precursor ion (the m/z of the labeled metabolite) and a specific product ion generated upon fragmentation.
-
This compound: Precursor m/z will be shifted by +2 compared to unlabeled xanthine.
-
Uric Acid-15N2: Precursor m/z will be shifted by +2 compared to unlabeled uric acid.
-
-
-
Data Analysis:
-
Integrate the peak areas of the labeled metabolites.
-
Generate standard curves using known concentrations of this compound and Uric Acid-15N2 to enable absolute quantification.
-
Normalize the data to cell number or total protein content.
-
Mandatory Visualization
Caption: Metabolic conversion of this compound to Uric Acid-15N2.
References
Application Notes and Protocols for Screening XOR Inhibitors Using Xanthine-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidoreductase (XOR) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Elevated XOR activity can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a major etiological factor in gout.[2][3] Consequently, the inhibition of XOR is a key therapeutic strategy for managing hyperuricemia and gout. Traditional methods for screening XOR inhibitors, such as spectrophotometric assays, can be susceptible to interference from endogenous substances present in biological samples.
The use of stable isotope-labeled substrates, such as Xanthine-15N2, coupled with liquid chromatography-mass spectrometry (LC-MS), offers a highly sensitive and specific method for measuring XOR activity. This approach overcomes the limitations of traditional assays by directly measuring the formation of the labeled product, [15N2]-uric acid, thereby minimizing the impact of interfering compounds. This application note provides detailed protocols and data for utilizing this compound in the screening and characterization of XOR inhibitors.
Principle of the Assay
The assay is based on the enzymatic conversion of the stable isotope-labeled substrate, this compound, to [15N2]-uric acid by XOR. The reaction is terminated, and the amount of [15N2]-uric acid produced is quantified using a sensitive and specific LC-MS method. The inhibitory potential of a test compound is determined by measuring the reduction in the formation of [15N2]-uric acid in the presence of the compound compared to a control reaction without the inhibitor.
Signaling Pathway of Purine Metabolism and XOR Inhibition
Caption: Purine metabolism pathway and the role of XOR and its inhibitors.
Experimental Workflow for XOR Inhibitor Screening
Caption: General workflow for screening XOR inhibitors using this compound.
Materials and Reagents
-
Enzyme: Bovine milk Xanthine Oxidase (or other purified XOR)
-
Substrate: this compound
-
Product Standard: [15N2]-Uric Acid
-
Internal Standard: [(13)C3,(15)N3]Uric Acid (recommended for high precision)
-
Buffer: Sodium phosphate buffer (pH 7.5)
-
Inhibitors: Known XOR inhibitors for positive controls (e.g., Allopurinol, Febuxostat)
-
Solvents: Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Reaction Termination Solution: e.g., 1M HCl or cold acetonitrile
Detailed Experimental Protocols
Protocol 1: In Vitro XOR Inhibition Assay
This protocol is adapted from methodologies described for measuring XOR activity using stable isotope-labeled substrates.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in 0.1 M NaOH, then dilute in buffer).
-
Prepare stock solutions of test compounds and positive controls (e.g., Allopurinol) in DMSO.
-
Prepare a working solution of XOR enzyme in sodium phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure linear product formation over the desired incubation time.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, add the following in order:
-
Sodium phosphate buffer (to make up the final volume)
-
Test compound solution (or DMSO for control)
-
XOR enzyme solution
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard, or by adding an acid such as 1M HCl.
-
Centrifuge the samples to precipitate the protein.
-
-
Sample Preparation for LC-MS Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
If necessary, dilute the samples with the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis for [15N2]-Uric Acid Quantification
This protocol is based on established methods for quantifying stable isotope-labeled uric acid.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 50% B over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
-
[15N2]-Uric Acid: Determine the specific precursor and product ions (e.g., for negative mode, precursor ion m/z 170 and a suitable product ion).
-
Internal Standard (e.g., [(13)C3,(15)N3]Uric Acid): Determine the specific precursor and product ions.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of [15N2]-Uric Acid standard.
-
Calculate the concentration of [15N2]-Uric Acid in the samples based on the peak area ratio of the analyte to the internal standard.
-
Data Presentation and Analysis
The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the control (vehicle-treated) samples. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of XOR activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for XOR Inhibition
| Compound | Concentration (µM) | [15N2]-Uric Acid (Peak Area Ratio) | % Inhibition |
| Vehicle Control | - | 1.00 | 0 |
| Allopurinol | 1 | 0.55 | 45 |
| Allopurinol | 10 | 0.12 | 88 |
| Allopurinol | 100 | 0.03 | 97 |
| Test Compound A | 1 | 0.85 | 15 |
| Test Compound A | 10 | 0.40 | 60 |
| Test Compound A | 100 | 0.08 | 92 |
Table 2: Comparison of IC50 Values for Known XOR Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type |
| Allopurinol | ~7.8 | Competitive |
| Febuxostat | ~0.02 | Mixed |
| Topiroxostat | ~0.05 | Non-competitive |
| Luteolin | 1.9 ± 0.7 | Mixed |
| Resveratrol | 3.88 | Not specified |
Note: IC50 values can vary depending on the experimental conditions.
Advantages of Using this compound
-
High Specificity and Sensitivity: The use of a stable isotope-labeled substrate and LC-MS detection allows for the unambiguous and sensitive quantification of the enzymatic product, even in complex biological matrices.
-
Reduced Interference: This method is less susceptible to interference from endogenous substances that can affect spectrophotometric or fluorometric assays.
-
Physiologically Relevant: The assay directly measures the conversion of a xanthine substrate, providing a more direct reflection of physiological XOR activity compared to assays using artificial substrates.
-
Versatility: The assay can be adapted for use with various biological samples, including plasma, kidney, and liver homogenates.
Conclusion
The use of this compound combined with LC-MS provides a robust and reliable platform for the screening and characterization of XOR inhibitors. This methodology offers significant advantages in terms of specificity, sensitivity, and physiological relevance, making it an invaluable tool for drug discovery and development in the context of hyperuricemia and related disorders. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Xanthine in Biological Matrices using Stable Isotope Dilution LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of xanthine in biological samples, such as plasma and urine, using Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Xanthine, a key intermediate in purine metabolism, is a critical biomarker for monitoring oxidative stress, renal dysfunction, and inherited metabolic disorders like xanthinuria.[1] The use of a stable isotope-labeled internal standard, Xanthine-15N2, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides detailed procedures for sample preparation, LC-MS/MS instrument parameters, and data analysis, making it suitable for clinical research and drug development applications.
Introduction
Xanthine is a purine base produced from the degradation of guanine and hypoxanthine.[2] It is subsequently oxidized to uric acid by the enzyme xanthine oxidoreductase (XOR).[3][4][5] Dysregulation of this pathway can lead to elevated levels of xanthine, which are associated with various pathological conditions, including gout and kidney failure. Therefore, the accurate quantification of xanthine in biological fluids is essential for clinical diagnostics and biomedical research.
Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry. This technique involves spiking a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) into the sample at the earliest stage of preparation. Because the labeled internal standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences identical ionization efficiency and fragmentation behavior. Any sample loss or matrix-induced suppression during the workflow affects both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved. This method effectively mitigates the variability inherent in complex biological matrices.
Purine Metabolism Pathway
Xanthine is a central intermediate in the catabolism of purines. The enzyme xanthine oxidoreductase (XOR) catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. In humans, uric acid is the final product of this metabolic route.
Caption: Simplified purine degradation pathway.
Experimental Protocols
Materials and Reagents
-
Analytes: Xanthine (Sigma-Aldrich or equivalent), this compound (MedChemExpress or equivalent)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Human Plasma (K2-EDTA), Human Urine
-
Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, 1.5 mL microcentrifuge tubes.
Standard and Sample Preparation
5.1. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Xanthine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to create a 1 µg/mL working solution.
-
Calibration Standards: Prepare a series of working standards by serially diluting the Xanthine stock solution. These standards will be used to spike blank matrix (plasma or urine) to create the calibration curve (e.g., 5 - 5000 ng/mL).
5.2. Sample Preparation (Protein Precipitation) This protocol is suitable for plasma and can be adapted for urine.
References
Application of Xanthine-15N2 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Xanthine-15N2, a stable isotope-labeled internal standard, in drug metabolism studies. Its primary application is in the precise quantification of xanthine oxidase (XOR) activity, a critical enzyme in purine metabolism and the biotransformation of various drugs. Understanding a new chemical entity's (NCE) interaction with XOR is crucial for predicting drug-drug interactions (DDIs) and potential side effects like hyperuricemia.
Introduction to this compound in Drug Metabolism
Stable isotope-labeled internal standards are essential for accurate bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4] this compound serves as an ideal internal standard for quantifying its unlabeled counterpart, xanthine. In drug metabolism studies, this is particularly valuable for assessing the activity of xanthine oxidase (XOR), the enzyme responsible for converting hypoxanthine to xanthine and then xanthine to uric acid.[5]
Several drugs are metabolized by XOR, including the immunosuppressant thiopurines (e.g., azathioprine and 6-mercaptopurine). Conversely, drugs like allopurinol and febuxostat are inhibitors of XOR and are used to treat hyperuricemia and gout. Therefore, evaluating the effect of a new drug candidate on XOR activity is a key component of preclinical and clinical development.
The use of this compound in conjunction with LC-MS/MS provides a highly sensitive and specific method to measure XOR activity, overcoming the limitations of traditional assays that can be affected by endogenous substances.
Key Applications of this compound
-
Assessing Drug-Drug Interaction Potential: Determining if a new drug candidate inhibits or induces the activity of xanthine oxidase, which could affect the metabolism of co-administered drugs that are XOR substrates.
-
Investigating Drug-Induced Hyperuricemia: Quantifying changes in purine metabolism caused by a drug that may lead to elevated uric acid levels.
-
Elucidating Metabolic Pathways: As a tool to study the metabolism of drugs that are structurally related to purines or interact with purine metabolic enzymes.
-
Internal Standard for Bioanalysis: Serving as a reliable internal standard for the quantification of endogenous xanthine in various biological matrices.
Experimental Protocols
In Vitro Assessment of Xanthine Oxidase Inhibition by a New Chemical Entity (NCE)
This protocol describes a method to determine the inhibitory potential of an NCE on human liver S9 fraction XOR activity using this compound and LC-MS/MS.
Materials:
-
This compound
-
Human Liver S9 Fraction
-
NCE (Test Compound)
-
Allopurinol (Positive Control Inhibitor)
-
Potassium Phosphate Buffer (pH 7.4)
-
NAD+
-
Acetonitrile
-
Formic Acid
-
Ultrapure Water
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in 0.1 M NaOH, then dilute in buffer).
-
Prepare stock solutions of the NCE and allopurinol in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM NAD+.
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the NCE at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (solvent only) and a positive control (allopurinol, e.g., 10 µM).
-
Add the human liver S9 fraction (e.g., to a final protein concentration of 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., to a final concentration of 50 µM).
-
-
Reaction Termination and Sample Preparation:
-
After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard for the metabolite if available (or rely on the labeled substrate for normalization).
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the 15N2-labeled uric acid metabolite.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis:
-
Calculate the rate of 15N2-uric acid formation in the presence and absence of the NCE.
-
Determine the IC50 value of the NCE for XOR inhibition by plotting the percent inhibition against the log of the NCE concentration.
Data Presentation
The quantitative data from an in vitro XOR inhibition study can be summarized as follows:
| Compound | Concentration (µM) | Rate of 15N2-Uric Acid Formation (pmol/min/mg protein) | % Inhibition |
| Vehicle Control | - | 150.2 ± 8.5 | 0 |
| NCE | 0.1 | 145.1 ± 7.9 | 3.4 |
| 1 | 112.8 ± 6.1 | 24.9 | |
| 10 | 65.7 ± 4.3 | 56.3 | |
| 50 | 28.9 ± 2.5 | 80.8 | |
| 100 | 15.3 ± 1.8 | 89.8 | |
| Allopurinol | 10 | 9.8 ± 1.1 | 93.5 |
IC50 Value for NCE: 7.8 µM
Visualizations
Signaling Pathway: Purine Metabolism and Drug Interaction
Caption: Purine metabolism pathway and points of drug interaction with Xanthine Oxidase.
Experimental Workflow: In Vitro XOR Inhibition Assay
Caption: Workflow for the in vitro assessment of XOR inhibition using this compound.
Logical Relationship: Stable Isotope Dilution Method
Caption: The principle of the stable isotope dilution method for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity in Xanthine-15N2 LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Xanthine-15N2.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS?
Low signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common issues can be categorized into three areas:
-
Sample-Related Issues:
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).
-
Improper Sample Preparation: Inefficient extraction, sample degradation, or the presence of contaminants can all negatively impact signal intensity.[1][2][3] High salt concentrations and the presence of non-volatile buffers can suppress the ionization of your analyte.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression and a decreased signal.[4]
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks can result in a lower signal-to-noise ratio. This can be caused by a degraded column, an inappropriate mobile phase, or an unsuitable column for the analyte.
-
System Leaks: Leaks in the LC system can lead to a drop in pressure and inconsistent flow rates, resulting in a variable and low signal.
-
Incorrect Injection Volume: Injecting a sample volume that is too small will naturally lead to a lower signal.
-
-
Mass Spectrometry (MS) Issues:
-
Suboptimal Ion Source Parameters: The settings for the ion source, such as capillary voltage and gas flows, may not be optimized for this compound.
-
Contaminated Ion Source: A dirty ion source is a frequent cause of declining signal intensity. Regular cleaning is crucial for maintaining optimal performance.
-
Incorrect Mass Spectrometer Settings: The mass spectrometer may not be set to monitor the correct m/z for this compound, or the scan parameters may be inappropriate.
-
Q2: How can I systematically troubleshoot the cause of low signal intensity?
A systematic approach is key to identifying the source of the problem. A good starting point is to determine if the issue lies with the sample, the LC system, or the MS system.
A recommended troubleshooting workflow is as follows:
-
Check the Mass Spectrometer: Perform an infusion analysis by directly introducing a standard solution of this compound into the mass spectrometer, bypassing the LC system.
-
If a strong and stable signal is observed, the problem is likely with the LC system or the sample matrix.
-
If the signal is still low, the issue is with the mass spectrometer settings, the ion source, or the standard itself.
-
-
Evaluate the LC System: If the MS is functioning correctly, inject a known standard of this compound.
-
If the peak is sharp and the retention time is correct, the LC system is likely performing well. The problem may be related to the sample matrix (ion suppression).
-
If the peak is broad, tailing, or absent, investigate potential issues with the mobile phase, column, or other LC components.
-
-
Assess the Sample: If both the MS and LC systems are working correctly with standards, the problem is likely related to the sample itself. Consider issues such as sample degradation, inefficient extraction, or matrix effects.
The following diagram illustrates this logical troubleshooting workflow:
Q3: What are the optimal LC-MS parameters for this compound analysis?
While optimal parameters can vary between instruments, the following tables provide a starting point based on established methods for Xanthine analysis. It is crucial to perform compound optimization (tuning) on your specific instrument.
Table 1: Liquid Chromatography Parameters for Xanthine Analysis
| Parameter | Recommended Setting | Reference |
| Column | C18 or HILIC (e.g., Cogent Diamond Hydride™) | |
| Mobile Phase A | DI Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.4 - 0.5 mL/minute | |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters for Xanthine Analysis
| Parameter | Recommended Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| m/z for Xanthine | 153.04070 | |
| Capillary Voltage | ~4000 V | |
| Drying Gas Temp. | ~400°C |
Q4: How can I mitigate ion suppression when analyzing this compound in complex matrices?
Ion suppression is a common challenge when analyzing samples in complex biological matrices like urine or plasma. Here are some strategies to minimize its impact:
-
Effective Sample Preparation: Utilize a robust sample preparation method to remove interfering matrix components. This could include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize your LC method to ensure that this compound is chromatographically separated from co-eluting matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering compounds to a level where they no longer cause significant ion suppression.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₂,¹⁵N₂-Xanthine, is highly recommended. Since it has nearly identical chemical and physical properties to your analyte, it will be similarly affected by matrix effects, allowing for more accurate quantification.
Troubleshooting Guides
Guide 1: Sample Preparation for this compound Analysis
Proper sample preparation is critical for a successful LC-MS analysis.
Protocol for Sample Preparation from Urine:
-
Thaw Sample: If frozen, thaw the urine sample completely at room temperature.
-
Centrifuge: Centrifuge the sample to pellet any particulate matter.
-
Protein Precipitation: To 100 µL of urine, add 400 µL of cold acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant for analysis.
-
Dilution (Optional): The supernatant can be further diluted with the initial mobile phase composition if necessary.
Key Considerations:
-
Avoid Non-Volatile Buffers: Do not use phosphate buffers or other non-volatile salts in your sample preparation, as they are incompatible with mass spectrometry. Use volatile buffers like ammonium formate or ammonium acetate if a buffer is required.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents.
Guide 2: Ion Source Cleaning and Maintenance
A contaminated ion source is a primary cause of declining signal intensity. Regular cleaning is essential for maintaining optimal performance.
General Cleaning Protocol (Consult your instrument manual for specific instructions):
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove the Ion Source: Carefully detach the ion source housing from the instrument.
-
Disassemble Components: Disassemble the ion source components that are accessible for user maintenance, such as the spray shield, capillary, and sample cone.
-
Clean the Components: Clean the components using a sequence of solvents, such as a 50:50 mixture of methanol and water, followed by 100% methanol, and finally 100% acetonitrile. Use sonication if necessary to remove stubborn residues. For stubborn residues, a mild acidic or basic solution may be used, but always check for compatibility with the component materials.
-
Dry the Components: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.
-
Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.
The following diagram illustrates the relationship between a clean ion source and optimal signal intensity:
References
Technical Support Center: Optimizing Chromatographic Separation of Xanthine-¹⁵N₂
Welcome to the technical support center for the optimization of chromatographic separation of Xanthine-¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Xanthine-¹⁵N₂.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with stationary phase | Operate the mobile phase at a lower pH (around 4.0) to suppress the ionization of residual silanol groups on the column. Use a highly deactivated, end-capped C18 column. Consider adding a small amount of a basic modifier like triethylamine to the mobile phase. |
| Column overload | Reduce the sample concentration or injection volume. | |
| Extraneous column effects | Ensure the sample solvent is of similar or weaker strength than the mobile phase. | |
| Poor Resolution | Inadequate separation | Optimize the mobile phase composition. A common mobile phase for xanthine separation is a mixture of buffered water (e.g., with ammonium acetate or formic acid) and an organic modifier like acetonitrile or methanol.[1][2] Experiment with the gradient slope if using gradient elution. |
| Column degradation | Replace the column if it has been extensively used or subjected to harsh conditions. | |
| Retention Time Variability | Inconsistent mobile phase composition | Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and uniform temperature. | |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. | |
| Low Sensitivity/No Peak | Incorrect detector settings | For UV detection, ensure the wavelength is set to the absorbance maximum of xanthine (around 270 nm).[2] For mass spectrometry, confirm the correct precursor and product ions for Xanthine-¹⁵N₂ are being monitored. |
| Sample degradation | Prepare fresh samples and standards. Xanthine solutions can be stored at 2-8 °C for up to a week. | |
| System issues | Check for leaks in the system, ensure the injector is functioning correctly, and verify there is flow from the pump.[3] | |
| High Backpressure | Blockage in the system | Replace in-line filters and guard columns. Check for blockages in the tubing and fittings. If necessary, back-flush the column according to the manufacturer's instructions.[4] |
| Precipitated buffer | Ensure the buffer concentration is soluble in the mobile phase mixture. Flush the system with a high percentage of the aqueous phase to dissolve any precipitated salts. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for Xanthine-¹⁵N₂ separation?
A1: A good starting point for reversed-phase chromatography of Xanthine-¹⁵N₂ is a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B). A gradient from a low percentage of Solvent B (e.g., 2-5%) to a higher percentage (e.g., 30-40%) over 10-15 minutes is often effective. Isocratic elution with a fixed percentage of organic modifier can also be used for simpler sample matrices.
Q2: Which type of HPLC column is best suited for Xanthine-¹⁵N₂ analysis?
A2: A C18 reversed-phase column is the most common and generally effective choice for separating xanthine and its derivatives. For improved peak shape, especially to mitigate tailing, it is advisable to use a modern, high-purity silica column with end-capping. Columns with smaller particle sizes (e.g., 1.8 µm) can provide faster analysis times without a significant loss of resolution.
Q3: How should I prepare my Xanthine-¹⁵N₂ sample for analysis?
A3: Xanthine has low solubility in water but is more soluble in acidic and basic solutions. It is recommended to dissolve your Xanthine-¹⁵N₂ standard in a solvent that is compatible with your mobile phase, such as the initial mobile phase composition or a slightly weaker solvent. If dissolving in a stronger solvent, keep the injection volume small to avoid peak distortion. For biological samples, a protein precipitation step followed by centrifugation and filtration is typically necessary to remove interferences.
Q4: Will the ¹⁵N₂ isotope labeling affect the retention time of Xanthine-¹⁵N₂ compared to unlabeled xanthine?
A4: Isotope labeling can sometimes lead to small shifts in retention time, known as isotopic effects. However, these effects are generally more pronounced with heavier isotopes like deuterium (²H). For ¹⁵N and ¹³C, the effect on retention time in reversed-phase HPLC is typically minimal to negligible. It is still good practice to confirm the retention time with a pure standard of Xanthine-¹⁵N₂.
Q5: What are the expected precursor and product ions for Xanthine-¹⁵N₂ in a mass spectrometer?
Experimental Protocols
Representative HPLC-MS Method for Xanthine-¹⁵N₂ Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of Xanthine-¹⁵N₂ in a suitable solvent (e.g., 10% methanol in water with 0.1% formic acid). Perform serial dilutions to create calibration standards.
-
Biological Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B for 1 min, ramp to 30% B in 8 min, hold for 1 min, return to 2% B in 0.5 min, hold for 2.5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Selected Reaction Monitoring (SRM) or full scan for initial identification |
Visualizations
References
Technical Support Center: Xanthine-15N2 Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in Xanthine-15N2 assays, particularly those using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in a this compound LC-MS/MS assay?
The primary sources of interference in quantitative LC-MS/MS assays for xanthine can be categorized as follows:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of xanthine and/or its internal standard, leading to inaccurate quantification.[1][2] This is one of the most significant challenges in LC-MS bioanalysis.
-
Isobaric and Isomeric Interference: Compounds that have the same nominal mass (isobaric) or the same chemical formula (isomeric) as xanthine can interfere if not chromatographically separated.[3] A key example is Oxypurinol, an isomer of xanthine.[4]
-
Internal Standard Cross-Talk and Impurities: Interference can occur from the analyte to the stable isotope-labeled internal standard (SIL-IS).[5] This happens when the signal from naturally occurring heavy isotopes of xanthine (e.g., the M+2 peak) contributes to the signal of the this compound internal standard. Conversely, the internal standard may contain a small amount of unlabeled xanthine as an impurity.
-
Metabolically-Related Compounds: High concentrations of structurally similar compounds, such as other methylxanthines (caffeine, theophylline, theobromine) or xanthine precursors (hypoxanthine), can potentially interfere with the assay.
-
System Carryover: Residual analyte from a high-concentration sample can adsorb to surfaces in the autosampler or column and elute during the analysis of a subsequent blank or low-concentration sample, leading to falsely elevated results.
Q2: My results show high variability and poor accuracy. How can I determine if this is due to matrix effects?
Matrix effects are a likely cause of poor accuracy and precision. They arise from components in the sample matrix that co-elute with your analyte and affect its ionization efficiency. To diagnose this, you can perform a post-column infusion experiment. This qualitative test helps identify regions in the chromatogram where ion suppression or enhancement occurs. If your analyte elutes in one of these regions, you will need to adjust your sample preparation or chromatography.
Q3: I am detecting a xanthine peak in my blank injections after running a high-concentration sample. What is the cause and how do I fix it?
This issue is known as sample carryover. It occurs when molecules from a previous, more concentrated sample stick to components of the LC-MS system—most commonly the autosampler needle, injection valve, or the column itself—and are released during a later run. A systematic troubleshooting protocol can help isolate the source. Additionally, optimizing the autosampler wash solution to include a strong, non-polar solvent can help remove "sticky" compounds.
Q4: My calibration curve is non-linear at the high end. Could this be related to my this compound internal standard?
Yes, this is a classic sign of "cross-talk" interference, where the signal from the unlabeled xanthine analyte contributes to the signal of the this compound internal standard. At high analyte concentrations, the natural isotopic abundance of xanthine (containing ¹³C or ¹⁵N) can create an M+2 peak that overlaps with the mass of your internal standard. This artificially inflates the internal standard signal, which in turn compresses the analyte/IS ratio and causes the calibration curve to bend.
Troubleshooting Guides
Table 1: Summary of Common Interferences and Mitigation Strategies
| Interference Type | Common Cause(s) | Recommended Evaluation & Mitigation Strategies |
| Matrix Effect | Co-eluting phospholipids, salts, or other endogenous metabolites from the biological sample (e.g., plasma, urine). | Evaluation: Perform a post-column infusion experiment to identify zones of ion suppression/enhancement. Mitigation: • Improve sample preparation (e.g., use solid-phase extraction (SPE) instead of simple protein precipitation). • Optimize chromatography to move the xanthine peak away from suppression zones. • Dilute the sample to reduce the concentration of interfering matrix components. |
| Isobaric/Isomeric Interference | Compounds with the same mass and/or formula as xanthine eluting at or near the same retention time. Key examples include oxypurinol (isomer) and potentially other purine metabolites. | Evaluation: Review chromatograms for peak shape abnormalities. Analyze standards of suspected interferents. Mitigation: • Improve chromatographic resolution by modifying the mobile phase gradient, changing the column, or adjusting the temperature. • If available, use high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. |
| Internal Standard (IS) Cross-Talk | Natural isotopes of high-concentration xanthine contributing to the IS (this compound) signal. | Evaluation: Inject a high-concentration standard of unlabeled xanthine and monitor the this compound mass transition; a peak indicates cross-talk. Mitigation: • Lower the concentration of the IS to minimize the relative contribution from the analyte. • Use a non-linear calibration curve fit that can account for the interference. • Ensure the mass spectrometer resolution is set appropriately to distinguish between the analyte and IS signals. |
| Internal Standard (IS) Impurity | The this compound standard contains a small percentage of unlabeled xanthine. | Evaluation: Inject a high-concentration solution of the IS and monitor the mass transition for unlabeled xanthine. Mitigation: • Source a higher purity internal standard (>99% isotopic purity). • Subtract the contribution of the impurity from the analyte signal, although this is less ideal. |
| Sample Carryover | Adsorption of xanthine to surfaces in the autosampler (needle, valve, loop) or the analytical column. | Evaluation: Inject a blank solvent immediately after the highest calibration standard. The presence of a peak indicates carryover. Mitigation: • Optimize the needle wash procedure using a stronger, more effective wash solvent (e.g., a mix including isopropanol or acetone). • If the column is the source, use a longer, high-organic flush after each injection. |
Table 2: Potentially Interfering Compounds in Xanthine Assays
| Compound | Formula | Monoisotopic Mass (Da) | Relationship to Xanthine | Potential Interference Type | Common MRM Transitions (m/z) |
| Xanthine (Analyte) | C₅H₄N₄O₂ | 152.0334 | - | - | 153 → 108, 153 → 124 |
| This compound (IS) | C₅H₄¹⁵N₂N₂O₂ | 154.0275 | Labeled Internal Standard | Cross-talk, Impurity | 155 → 110, 155 → 126 |
| Oxypurinol | C₅H₄N₄O₂ | 152.0334 | Isomer | Co-elution, Isobaric | Same as Xanthine |
| Hypoxanthine | C₅H₄N₄O | 136.0385 | Metabolic Precursor | In-source fragmentation | 137 → 119, 137 → 92 |
| Theobromine | C₇H₈N₄O₂ | 180.0647 | Structurally Related (Dimethylxanthine) | Isomer of Theophylline, Cross-reactivity | 181 → 124, 181 → 138 |
| Theophylline | C₇H₈N₄O₂ | 180.0647 | Structurally Related (Dimethylxanthine) | Isomer of Theobromine, Cross-reactivity | 181 → 124 |
| Caffeine | C₈H₁₀N₄O₂ | 194.0804 | Structurally Related (Trimethylxanthine) | Cross-reactivity, Metabolite source | 195 → 138 |
| Uric Acid | C₅H₄N₄O₃ | 168.0283 | Metabolic Product | Potential for in-source conversion | 169 → 141, 169 → 113 |
Note: MRM transitions are typically for the [M+H]⁺ ion and may vary based on instrument and source conditions.
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run caused by the sample matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
A standard solution of this compound at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).
-
Blank, extracted matrix samples (e.g., plasma processed via protein precipitation).
-
Blank solvent (e.g., mobile phase).
Methodology:
-
System Setup:
-
Disconnect the LC column outlet from the mass spectrometer's ion source.
-
Connect the LC column outlet to one port of a tee-union.
-
Connect the syringe pump outlet (containing the this compound solution) to the second port of the tee-union.
-
Connect the third port of the tee-union to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Set the LC to deliver the initial mobile phase conditions.
-
Begin infusing the this compound solution via the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal in the mass spectrometer. Wait for the signal to become stable, establishing a baseline.
-
-
Analysis:
-
Inject a blank solvent sample and acquire data across the full chromatographic gradient. This serves as the control and should show a flat, stable baseline.
-
Inject a blank, extracted matrix sample.
-
Monitor the this compound signal throughout the run.
-
-
Data Interpretation:
-
Compare the signal from the matrix injection to the control injection.
-
A dip in the baseline signal indicates a region of ion suppression .
-
A rise in the baseline signal indicates a region of ion enhancement .
-
Overlay this matrix effect profile with a chromatogram of a standard xanthine injection to see if the analyte's retention time coincides with a region of significant interference.
-
Protocol 2: Evaluating Sample Carryover
Objective: To quantify the amount of analyte carried over from a high-concentration sample into a subsequent blank injection.
Materials:
-
LC-MS/MS system
-
Highest concentration calibration standard (Upper Limit of Quantification, ULOQ).
-
Blank solvent (e.g., mobile phase or reconstitution solvent).
Methodology:
-
Equilibrate System: Run several blank injections to ensure the system is clean and the baseline is free of any xanthine signal.
-
Injection Sequence: Set up and run the following injection sequence:
-
Injection 1: ULOQ standard.
-
Injection 2: Blank solvent.
-
Injection 3: Blank solvent.
-
Injection 4: Blank solvent.
-
-
Data Analysis:
-
Process the results for all injections.
-
Examine the chromatogram for the first blank injection (Injection 2). If a peak is observed at the retention time of xanthine, carryover is present.
-
Quantify the peak area of any carryover in the blank injections.
-
The carryover percentage is typically calculated relative to the peak area of a Lower Limit of Quantification (LLOQ) standard. The acceptance criteria is often that the carryover peak area in a blank must be less than 20% of the LLOQ peak area.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate xanthine assay results.
Caption: Sources of interference in a Xanthine LC-MS/MS assay.
Caption: Metabolic pathway of xanthine and related interferents.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C5H4N4O2 - Wikipedia [en.wikipedia.org]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 15N Labeling of Xanthine
Welcome to the technical support center for stable isotope labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete 15N labeling of xanthine.
Troubleshooting Guides
This section addresses specific issues that may arise during 15N metabolic labeling experiments targeting xanthine.
Issue 1: Low or Incomplete 15N Incorporation into Xanthine
Symptoms:
-
Mass spectrometry data shows a low percentage of 15N-labeled xanthine compared to the unlabeled (14N) form.
-
The isotopic distribution of labeled xanthine is broad and shows significant peaks at masses lower than the fully labeled molecule.[1]
-
Inconsistent labeling efficiency across experimental replicates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | Unlike proteins, which can have slow turnover rates, small molecules like xanthine are part of dynamic metabolic pools.[2] Ensure that the labeling duration is sufficient for the 15N-labeled precursors to be fully incorporated into the xanthine biosynthesis pathway. For rapidly dividing cells or organisms with high metabolic rates, a shorter labeling time may be adequate. However, for systems with slower purine metabolism, extending the labeling period is crucial. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific system. |
| Suboptimal Concentration of 15N Labeling Source | The concentration of the 15N-labeled precursor (e.g., 15N-glycine, 15N-ammonium chloride) in the medium might be too low, leading to dilution with unlabeled nitrogen sources. Increase the concentration of the 15N source in the experimental medium. Ensure that the 15N precursor is of high purity (ideally >98%). |
| Dilution from Endogenous Unlabeled Precursors | Cells can recycle nitrogen from the breakdown of unlabeled macromolecules (e.g., proteins, nucleic acids), diluting the 15N-labeled precursor pool available for de novo purine synthesis. To minimize this, consider using a dialyzed serum or a serum-free medium to reduce the introduction of unlabeled nitrogenous compounds. Pre-culturing cells in a nitrogen-limited medium before introducing the 15N label can also help to deplete endogenous unlabeled pools. |
| Metabolic Pathway Shunting | The primary pathway for xanthine synthesis can vary between cell types and under different metabolic conditions.[3] Xanthine can be produced through the de novo purine synthesis pathway, or via the degradation of adenine and guanine nucleotides (the salvage pathway).[4][5] If the de novo pathway is less active, incorporation of 15N from precursors like glycine will be reduced. Consider the metabolic state of your experimental system. For example, rapidly proliferating cells may rely more on de novo synthesis. You may also try using a different 15N-labeled precursor that enters the purine pool through multiple routes. |
| Contamination with 14N Sources | Contamination from external sources such as amino acids in the media, or from the breakdown of cellular components can introduce 14N into the system. Use high-purity reagents and sterile techniques to avoid contamination. As mentioned, using a defined medium with known concentrations of all nitrogen-containing compounds is advisable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of incomplete 15N labeling of xanthine?
A1: The most frequent causes are insufficient labeling time and dilution of the 15N precursor by unlabeled nitrogen sources. Because xanthine is part of the highly active purine metabolism pathway, achieving isotopic steady-state requires careful optimization of the labeling duration and precursor concentration.
Q2: How can I determine the 15N labeling efficiency for xanthine?
A2: Labeling efficiency can be determined using mass spectrometry by comparing the peak intensities of the 15N-labeled xanthine isotopologues to the unlabeled (14N) xanthine. By analyzing the isotopic distribution, you can calculate the percentage of the xanthine pool that has incorporated the 15N label.
Q3: Which 15N-labeled precursor should I use for labeling xanthine?
A3: The choice of precursor depends on the primary metabolic pathway for xanthine synthesis in your system. For de novo purine biosynthesis, 15N-glycine is a good option as it is directly incorporated into the purine ring. For a more general labeling approach, using a 15N-labeled nitrogen source like 15N-ammonium chloride, which can be incorporated into various amino acids and nucleotides, is a common strategy.
Q4: Can the salvage pathway affect my 15N labeling of xanthine?
A4: Yes. The purine salvage pathway recycles purine bases from the degradation of nucleic acids. If your system has a highly active salvage pathway, it may utilize unlabeled purines from this route, thus diluting the 15N-labeled pool synthesized de novo. This can lead to lower than expected 15N incorporation into xanthine.
Q5: My 15N labeling is consistently incomplete. Can I still use my data?
A5: Yes, it is possible to work with data from incompletely labeled experiments, provided the labeling is consistent across the samples you are comparing. Several methods exist to correct for incomplete labeling during data analysis. This involves calculating the actual enrichment level and using this information to adjust the quantitative data.
Experimental Protocols
Protocol 1: General Method for 15N Labeling of Xanthine in Cell Culture
-
Media Preparation: Prepare a cell culture medium containing the desired 15N-labeled precursor. For example, use a custom medium formulation lacking the standard nitrogen source (e.g., glutamine, specific amino acids) and supplement it with the 15N-labeled equivalent (e.g., 15N-glutamine, 15N-glycine). If using a complete medium, ensure the 15N source is in vast excess compared to any unlabeled sources.
-
Cell Seeding: Seed the cells in their regular (14N) growth medium and allow them to adhere and reach the desired confluency.
-
Labeling Initiation: Remove the 14N medium, wash the cells gently with phosphate-buffered saline (PBS), and add the pre-warmed 15N-labeling medium.
-
Incubation: Culture the cells in the 15N-labeling medium for the desired duration. This should be optimized for your specific cell line and experimental goals. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine when isotopic steady-state is reached.
-
Metabolite Extraction: After incubation, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Sample Preparation: Harvest the cell extract and process it for mass spectrometry analysis. This may involve centrifugation to remove cell debris and drying the supernatant before resuspension in a suitable solvent for injection.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer to differentiate between the 14N and 15N isotopologues of xanthine.
Quantitative Data Summary
| Organism/System | Labeling Duration | Achieved 15N Enrichment (%) | Reference |
| Arabidopsis plants | 14 days | 93-99 | |
| Mammalian tissue (rat brain) | Postnatal day 45 (Protocol 1) | 87.0 ± 8.95 | |
| Mammalian tissue (rat brain) | Postnatal day 45 (Protocol 2) | 95 ± 2.25 |
Note: These values are for protein labeling and may not be directly transferable to xanthine, which likely has a much faster turnover rate.
Visualizations
Caption: Key pathways for the biosynthesis of xanthine.
Caption: A workflow for troubleshooting incomplete 15N labeling.
Caption: Relationship between causes and solutions for low 15N labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of xanthine and the use of purine metabolites as a nitrogen source in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in Xanthine-15N2 Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in the quantification of Xanthine-15N2 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is inconsistent or lower than expected in biological samples compared to standards in a neat solvent. How can I determine if this is due to matrix effects?
A1: This discrepancy is a classic indicator of matrix effects, which can cause ion suppression or enhancement.[1][2] To confirm the presence of matrix effects, a post-column infusion experiment is recommended. This qualitative technique helps to visualize regions of ion suppression or enhancement in your chromatogram.[1][3]
Another quantitative approach is the post-extraction spike method. Here, you compare the response of an analyte spiked into a blank matrix extract with the response of the same analyte in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.
Q2: What is the most effective way to compensate for matrix effects during this compound quantification?
A2: The use of a stable isotope-labeled (SIL) internal standard is the most recognized and effective technique to correct for matrix effects. Since you are quantifying Xanthine, using its stable isotope-labeled counterpart, this compound, as the analyte means you would ideally use a different SIL version of Xanthine (e.g., ¹³C-labeled Xanthine) as the internal standard. The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-internal standard ratio and more reliable quantification.
Q3: What sample preparation techniques can I use to reduce matrix effects?
A3: Proper sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may be the least effective in removing all matrix components.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by separating the analyte from the matrix based on solubility. Adjusting the pH of the aqueous matrix can improve extraction efficiency.
-
Solid-Phase Extraction (SPE): A highly effective technique that can selectively isolate the analyte and provide a very clean extract, significantly reducing matrix effects.
Phospholipids are a major source of matrix effects in plasma and tissue samples. Specialized phospholipid removal plates and techniques can be employed for cleaner samples.
Q4: How can I optimize my chromatographic method to minimize matrix effects?
A4: Chromatographic separation is key to resolving the analyte from co-eluting matrix components. Consider the following optimizations:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation between this compound and interfering compounds.
-
Column Chemistry: Experimenting with different column stationary phases (e.g., C18, Phenyl-Hexyl) can alter the retention of both the analyte and interfering species.
-
Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state and retention of this compound and matrix components, potentially leading to better separation.
Q5: Are there alternatives to using a stable isotope-labeled internal standard?
A5: While SIL internal standards are preferred, other methods can be used if a suitable SIL-IS is unavailable or too expensive:
-
Standard Addition: This method involves adding known amounts of the analyte to the sample. It is a viable alternative for correcting matrix effects and can be more accurate in some cases.
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to compensate for matrix-induced changes in ionization efficiency. This approach is common in pharmacokinetic studies.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Good to Excellent | High | Simple and Fast | Least effective cleanup |
| Liquid-Liquid Extraction (LLE) | Variable to Good | Moderate | Better cleanup than PPT | Can be labor-intensive |
| Solid-Phase Extraction (SPE) | Good to Excellent | Low | Highly selective, clean extracts | More complex and costly |
| HybridSPE-Phospholipid Removal | Excellent | Very Low | Specifically removes phospholipids | Higher cost |
Table 2: Evaluation of Matrix Factor in Different Biological Matrices
The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The Internal Standard (IS) normalized MF is calculated by dividing the analyte's MF by the IS's MF. The coefficient of variation (CV) of the IS-normalized MF across at least 6 different lots of matrix should not exceed 15%.
| Biological Matrix | Analyte MF (Low Conc.) | Analyte MF (High Conc.) | IS-Normalized MF (Low Conc.) | IS-Normalized MF (High Conc.) | CV (%) of IS-Normalized MF |
| Plasma Lot 1 | 0.75 | 0.80 | 0.98 | 1.01 | 4.2 |
| Plasma Lot 2 | 0.72 | 0.78 | 0.97 | 0.99 | |
| Urine Lot 1 | 0.65 | 0.70 | 0.99 | 1.02 | 5.1 |
| Urine Lot 2 | 0.68 | 0.73 | 1.01 | 1.03 | |
| Tissue Homogenate Lot 1 | 0.55 | 0.62 | 0.96 | 0.98 | 6.8 |
| Tissue Homogenate Lot 2 | 0.58 | 0.65 | 0.97 | 1.00 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify chromatographic regions where co-eluting matrix components suppress or enhance the ionization of this compound.
Materials:
-
LC-MS/MS system with a 'T' piece for post-column infusion.
-
Syringe pump.
-
Standard solution of this compound.
-
Blank matrix extract prepared using your standard sample preparation method.
-
Reagent blank (mobile phase or extraction solvent).
Procedure:
-
System Setup: Connect the LC column outlet to a 'T' piece. Connect the syringe pump with the this compound standard solution to the second port of the 'T' piece. Connect the third port of the 'T' piece to the mass spectrometer's ion source.
-
Equilibration: Infuse the this compound standard solution at a constant flow rate. Allow the system to equilibrate until a stable signal for this compound is observed.
-
Analysis:
-
Inject the reagent blank and acquire data across the entire chromatographic run time to establish a baseline.
-
Inject the prepared blank matrix extract and acquire data under the same conditions.
-
-
Data Interpretation: Overlay the chromatograms. A stable baseline in the reagent blank injection indicates no interference from the system. In the blank matrix injection, any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
Blank matrix from at least six different sources.
-
Standard solutions of this compound and the internal standard (e.g., ¹³C-Xanthine).
-
Your validated sample preparation and LC-MS/MS method.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound and the internal standard in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the extracted matrix with this compound and the internal standard at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with this compound and the internal standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Overall Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A)
-
Visualizations
References
Technical Support Center: Enhancing Xanthine-15N2 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Xanthine-15N2 detection in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound detection experiments.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not detecting my this compound signal, or the intensity is very low. What are the potential causes and solutions?
Answer: Low signal intensity is a common issue in mass spectrometry experiments.[1] Several factors, from sample preparation to instrument settings, can contribute to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Possible Solutions:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal. Conversely, if it's too concentrated, it could cause ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique can significantly affect signal intensity. Experiment with different ionization methods (e.g., ESI, APCI) to optimize for your analyte.[1]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[1]
-
Sample Stability: Ensure that this compound is stable under your storage and experimental conditions. Consider preparing fresh samples and keeping them on ice.
-
LC-MS/MS Compound Optimization: The process of tuning mass spectrometry parameters such as precursor/product ions and collision energies should be performed for each specific analyte on your instrument. Using parameters from literature without optimization on your specific mass spectrometer can lead to a loss of sensitivity.[2]
Issue 2: High Background Noise Obscuring this compound Peak
Question: My chromatogram has a high baseline, making it difficult to distinguish the this compound peak. How can I reduce the background noise?
Answer: High background noise can mask low-abundance analytes. The source of the noise can be chemical or electronic.
Possible Solutions:
-
Optimize Chromatography: Fine-tune your chromatographic conditions to obtain a stable baseline. Ensure your mobile phases are made with high-purity solvents (e.g., LC-MS grade).
-
Check for Contamination: Contaminants in the sample, LC system, or mass spectrometer can contribute to high background. Clean the ion source and check for leaks in your system.
-
Detector Settings: Adjust detector settings, such as the gain, to minimize noise.
-
Sample Preparation: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances from your sample matrix.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is more sensitive for this compound detection, LC-MS/MS or NMR?
A1: LC-MS/MS is generally favored for its high sensitivity and quantitative precision, making it ideal for detecting low concentrations of metabolites like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural and functional analysis without destroying the sample, but it has limited sensitivity compared to MS. Isotope labeling can significantly enhance the resolution and sensitivity of NMR experiments.
Q2: How can I optimize my sample preparation for analyzing this compound in biological fluids?
A2: Proper sample preparation is critical for sensitive detection. For biological samples like plasma or urine, protein precipitation followed by centrifugation is a common first step. For tissue samples, homogenization in an appropriate buffer is necessary. To minimize matrix effects and improve sensitivity, consider using solid-phase extraction (SPE) for sample cleanup. It is also recommended to filter plasma samples through a molecular weight cut-off spin filter.
Q3: What are the key parameters to optimize in an LC-MS/MS method for this compound?
A3: For optimal sensitivity, you should optimize the following:
-
Ionization Source Parameters: Adjust settings like spray voltage, gas flows (nebulizer and drying gas), and source temperature.
-
Mass Spectrometry Parameters: Tune the precursor and product ions for this compound and optimize the collision energy for the fragmentation of the precursor ion.
-
Chromatographic Separation: Optimize the mobile phase composition, gradient, and flow rate to achieve good peak shape and separation from other components in the sample.
Q4: How does stable isotope labeling with 15N improve detection sensitivity?
A4: Stable isotope labeling provides several advantages:
-
Reduced Background: The mass of the labeled compound is shifted from the endogenous, unlabeled counterpart, moving the signal to a region of the mass spectrum with lower chemical noise.
-
Improved Quantification: A known amount of the labeled compound can be used as an internal standard, which co-elutes with the endogenous analyte and experiences similar matrix effects, leading to more accurate quantification.
-
Enhanced Specificity: The unique mass of the isotope-labeled compound provides an additional layer of confirmation for its identity.
Quantitative Data Summary
The following table summarizes key quantitative data from relevant studies on xanthine and isotope-labeled compound detection.
| Parameter | Value | Analytical Method | Reference |
| Linearity Range for [(13)C2, (15)N2]Uric Acid | 20 to 4000 nM | LC/TQMS | |
| R² for Calibration Curve | 0.998 | LC/TQMS | |
| XOR Activity in Diluted Mouse Plasma | 4.49 ± 0.44 pmol/100 µL/h | LC/TQMS | |
| Detection Limit for Xanthine (Colorimetric) | 23 nM | Spectrophotometry | |
| Detection Limit for Xanthine (Fluorometric) | 0.1 pmol min⁻¹ ml⁻¹ | Fluorometric Pterin Assay |
Experimental Protocols
Protocol: LC-MS/MS Detection of this compound
This protocol provides a general workflow for the sensitive detection of this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation (from Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate xanthine from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion (M+H)+ for this compound and at least two product ions. The collision energy for each transition should be optimized.
3. Data Analysis
-
Integrate the peak area for the this compound MRM transitions.
-
If an internal standard is used, calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound using a calibration curve prepared with known concentrations of a this compound standard.
Visualizations
Xanthine Metabolism Pathway
Caption: Simplified pathway of xanthine metabolism.
Experimental Workflow for this compound Detection
Caption: General experimental workflow for LC-MS/MS analysis.
Logical Relationship: Factors Affecting Sensitivity
Caption: Key factors influencing detection sensitivity.
References
peak tailing and broadening issues with Xanthine-15N2
This technical support center provides troubleshooting guidance for common peak tailing and broadening issues encountered during the HPLC analysis of Xanthine-15N2.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing and broadening for this compound in reversed-phase HPLC?
Peak tailing and broadening for this compound, a nitrogen-containing heterocyclic compound, typically arise from secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3] Basic compounds, like xanthines, are prone to strong interactions with these acidic silanol groups, leading to poor peak shape.[1][4] Other contributing factors can include inappropriate mobile phase pH, column contamination, and issues with the HPLC system itself.
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. The pH of the mobile phase influences the ionization state of both the this compound molecule and the residual silanol groups on the silica-based stationary phase. At a mid-range pH, both the analyte can be protonated (positively charged) and the silanols can be deprotonated (negatively charged), leading to strong electrostatic interactions that cause peak tailing. Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak symmetry.
Q3: Can the choice of HPLC column impact peak tailing for this compound?
Absolutely. The choice of column is crucial for obtaining good peak shape. For basic compounds like this compound, it is advisable to use a modern, high-purity silica column with low residual silanol activity. End-capped columns, where the residual silanol groups are chemically bonded with a less polar group, are highly recommended to reduce secondary interactions. For highly polar compounds, a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective alternatives to traditional reversed-phase columns.
Q4: My peak shape for this compound is still poor even after optimizing the mobile phase and column. What else could be the problem?
If peak tailing persists after optimizing the primary parameters, consider the following:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Column Degradation: The column may have degraded due to harsh mobile phase conditions (e.g., high pH) or a high number of injections.
-
Extra-column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or tailing.
Troubleshooting Guide
This guide provides a systematic approach to resolving peak tailing and broadening issues with this compound.
Problem: Asymmetrical peak shape (tailing or fronting) for this compound.
Step 1: Evaluate and Optimize the Mobile Phase
-
pH Adjustment: The most common cause of tailing for basic compounds is secondary interaction with silanols.
-
Action: Lower the mobile phase pH to between 2.5 and 4.0 using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%. This will protonate the silanol groups and reduce unwanted interactions.
-
-
Buffer Concentration: Inadequate buffering can lead to pH shifts on the column.
-
Action: Ensure your buffer concentration is sufficient, typically between 10-25 mM.
-
Step 2: Assess the HPLC Column
-
Column Chemistry: The type of column has a significant impact.
-
Action: Use a high-purity, end-capped C18 column. If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase or a HILIC column.
-
-
Column Health: A contaminated or old column will perform poorly.
-
Action: Flush the column with a strong solvent to remove contaminants. If the problem continues, replace the column with a new one of the same type.
-
Step 3: Check for System and Sample-Related Issues
-
Extra-Column Effects: Minimize dead volume in the system.
-
Action: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected.
-
-
Sample Concentration and Solvent:
-
Action: Try diluting your sample and re-injecting. Ensure your sample solvent is similar in strength to or weaker than your mobile phase.
-
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 30% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 271 nm.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 4.0 | Minimizes secondary interactions with residual silanol groups by keeping them protonated. |
| Buffer Concentration | 10 - 25 mM | Ensures stable pH on the column, leading to reproducible retention times and peak shapes. |
| Column Temperature | 30 - 40 °C | Improves mass transfer and can sometimes enhance peak efficiency. |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. |
| Injection Volume | 1 - 10 µL | Helps to avoid column overload and peak distortion. |
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Effect of pH on this compound and silica surface interactions.
References
Technical Support Center: Quantifying Low-Level Xanthine-15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of low-level Xanthine-15N2. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-level this compound?
A1: Quantifying low-level this compound, particularly in complex biological matrices, presents several analytical challenges:
-
High Background from Endogenous Xanthine: Biological samples contain natural, unlabeled xanthine, which can interfere with the detection of the 15N2-labeled analyte, especially at low concentrations.
-
Isotopic Contribution: The natural isotopic abundance of elements in endogenous xanthine can contribute to the signal of this compound, leading to inaccuracies.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, affecting accuracy and precision.[1][2]
-
Low Recovery: Losses during sample preparation steps like protein precipitation or solid-phase extraction can be significant when dealing with trace-level concentrations.
-
Isotopic Purity of the Standard: The presence of unlabeled xanthine in the this compound reference material can lead to an overestimation of the analyte.
Q2: How can I minimize interference from endogenous (unlabeled) xanthine?
A2: Minimizing interference from endogenous xanthine is crucial for accurate low-level quantification. Strategies include:
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to ensure baseline separation between this compound and other matrix components. A high-efficiency C18 column is often a good choice.[3][4]
-
Background Subtraction: Analyze a blank matrix sample (from the same biological source) to determine the background signal at the retention time of this compound. This background can then be subtracted from the signal in your study samples.[5]
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Q3: What is isotopic cross-contribution and how can I address it?
A3: Isotopic cross-contribution occurs when the signal from the analyte of interest is affected by the isotopic distribution of the internal standard, or vice-versa. In the context of quantifying low-level this compound, the primary concern is the contribution of naturally occurring isotopes from the much more abundant endogenous xanthine to the mass channel of this compound.
To address this:
-
Assess the Contribution: Analyze a high-concentration standard of unlabeled xanthine and monitor the mass transition for this compound to quantify the extent of the isotopic contribution.
-
Mathematical Correction: If the contribution is consistent, a correction factor can be applied to the measured this compound signal.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to resolve the signal of this compound from interfering isotopic peaks.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal
Q: My replicate injections of the same sample show high variability in the this compound peak area. What could be the cause?
A: High variability is a common issue in trace-level analysis. The root cause can often be traced to inconsistencies in sample preparation or matrix effects.
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Review your entire sample preparation workflow for consistency. Ensure precise and repeatable pipetting, vortexing times, and evaporation steps. If using SPE, ensure consistent conditioning, loading, washing, and elution. |
| Variable Matrix Effects | Matrix effects can differ between individual samples, leading to variable ion suppression or enhancement. Ensure you are using a suitable internal standard (e.g., 13C,15N-labeled Xanthine) to compensate for these variations. |
| Autosampler Issues | Check for air bubbles in the sample vial or well. Ensure the injection volume is consistent. |
| LC System Instability | Fluctuations in pump pressure or column temperature can lead to variable retention times and peak shapes. Ensure the LC system is properly equilibrated and stable. |
Issue 2: Low or No Detectable Signal for this compound
Q: I am expecting a signal for this compound, but it is either very low or not detectable. What should I check?
A: This issue can stem from problems with the sample preparation, the LC-MS/MS method, or the instrument itself.
| Potential Cause | Troubleshooting Action |
| Poor Extraction Recovery | The analyte may be lost during sample preparation. Re-evaluate your extraction method (e.g., protein precipitation solvent, SPE sorbent and elution solvent) to optimize recovery. Perform recovery experiments by comparing the signal from a pre-extraction spiked sample to a post-extraction spiked sample. |
| Suboptimal MS/MS Parameters | Ensure the MS/MS transitions (precursor and product ions) and collision energy are optimized for this compound. The precursor ion will be the molecular weight of this compound. |
| Analyte Degradation | Xanthine may be susceptible to degradation. Ensure samples are handled and stored properly (e.g., on ice, protected from light if necessary). |
| Instrument Sensitivity | The concentration of this compound may be below the instrument's limit of detection (LOD). Consider pre-concentration steps in your sample preparation or using a more sensitive mass spectrometer. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma or serum.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., 13C,15N-labeled Xanthine) to each sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortexing: Vortex the samples vigorously for 30 seconds.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method that can be adapted for this compound analysis.
| Parameter | Condition |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Xanthine, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Hypothetical) | This compound: m/z 155 -> 112 (or other stable product ion) Unlabeled Xanthine: m/z 153 -> 110 |
Note: The exact m/z values for MRM transitions should be determined by infusing a standard of this compound and optimizing the collision energy.
Quantitative Data Summary
The following tables provide representative quantitative data for xanthine analysis, which can serve as a benchmark for method development.
Table 1: Lower Limits of Quantification (LLOQ) for Xanthine in Biological Matrices
| Matrix | LLOQ | Analytical Method | Reference |
| Human Plasma | 6.67 pmol/h/mL | LC-MS/MS | |
| Vegetables | 1.0 µg/g | LC-MS/MS | |
| Human Blood | Variable (some samples below LOQ) | LC-MS |
Table 2: Recovery and Precision Data for Purine Metabolites in Urine
| Analyte | Intra-day CV (%) | Inter-day CV (%) |
| Xanthine | < 1 | < 10 |
| Hypoxanthine | < 1 | < 10 |
| Uric Acid | < 1 | < 10 |
| Adapted from a study on the simultaneous measurement of purine metabolites. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantifying this compound.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting logic for low or no this compound signal.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Xanthine-15N2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during Xanthine-15N2 mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound mass spectrometry?
Background noise in mass spectrometry can be broadly categorized into three types:
-
Chemical Noise: This is often the most significant contributor and arises from ions that are not of interest but are detected by the mass spectrometer. Common sources include impurities in solvents, plasticizers from labware (e.g., phthalates), polymers like polyethylene glycol (PEG), and contaminants from the sample matrix itself.[1]
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1] While it cannot be completely eliminated, it is typically stable and can be managed through proper instrument maintenance and data processing.
-
Environmental Noise: This can originate from volatile organic compounds in the laboratory air or dust particles that may enter the system.[1]
Q2: How can the isotopic purity of my this compound standard affect my results?
The isotopic purity of your labeled standard is crucial for accurate quantification. Commercially available this compound often has an isotopic purity of 98% or higher.[2][3] However, the presence of unlabeled (14N) xanthine as an impurity can contribute to the signal at the mass of the native analyte, potentially leading to an overestimation of the unlabeled species. It is essential to know the isotopic purity of your standard and account for it in your data analysis.
Q3: Can the this compound standard itself be a source of background noise?
Yes, impurities in the standard or its degradation products can contribute to background noise. It is crucial to use high-purity standards and store them correctly to prevent degradation. Always verify the purity of a new batch of internal standards.
Q4: What is isotopic crosstalk and how can I minimize it?
Isotopic crosstalk occurs when the isotopic peaks of the native (unlabeled) xanthine overlap with the signal of the this compound standard. This can be a concern, especially with low-resolution mass spectrometers. To minimize this, you can:
-
Use a high-resolution mass spectrometer: This can resolve the small mass differences between the isotopic peaks of the native compound and the labeled standard.
-
Apply mathematical corrections: Software can be used to correct for the natural isotopic contributions of the unlabeled analyte to the signal of the internal standard.
Q5: What are the best practices for preparing and storing this compound standards?
-
Reconstitution: Use high-purity, LC-MS grade solvents for reconstitution.
-
Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, amber glass vials to prevent evaporation, degradation, and photodegradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High, Consistent Background Noise Across the Spectrum
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring low-intensity peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Mobile Phase | Prepare fresh mobile phase using LC-MS grade solvents. Sonicate the mobile phase to remove dissolved gases. If the problem persists, try solvents from a different batch or supplier. | A significant reduction in the baseline noise in subsequent blank runs. |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). A common "magic solution" for flushing is a mixture of water, methanol, acetonitrile, and isopropanol with a small amount of formic acid. | A cleaner baseline in subsequent blank runs. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer, cone) according to the manufacturer's instructions. | Improved signal intensity and reduced background noise. |
| Leaks in the System | Check all fittings and connections for leaks using an electronic leak detector, especially after maintenance. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray. |
Issue 2: Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, even in blank injections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage. | Disappearance or significant reduction of phthalate-related peaks (e.g., m/z 149, 279, 391). |
| Polymer Contamination (e.g., PEG) | Identify and eliminate the source of PEG, which can be present in some detergents or plastics. Ensure all glassware is thoroughly rinsed with high-purity water. | Reduction of repeating peak patterns characteristic of polymers. |
| Carryover from Previous Injections | Run several blank injections between samples. Develop a more effective needle wash protocol for the autosampler. | Reduction or elimination of peaks from previously analyzed samples. |
| Contaminated Internal Standard | Analyze the this compound standard solution by itself to check for impurities. If impurities are detected, use a fresh, high-purity standard. | A clean spectrum for the standard, without unexpected peaks. |
Experimental Protocols
Protocol 1: Sample Preparation of Biological Fluids for this compound Analysis
This protocol describes a general procedure for extracting xanthine from plasma or urine using protein precipitation.
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial.
Protocol 2: General LC-MS System Flushing Procedure
This protocol is designed to remove contamination from the LC system.
-
Column Removal: Disconnect the column from the system and replace it with a union.
-
Solvent Preparation: Prepare fresh, high-purity, LC-MS grade solvents: A) Water, B) Acetonitrile, C) Isopropanol, D) Methanol.
-
Flushing Sequence:
-
Flush all lines with 100% isopropanol for 30 minutes.
-
Flush all lines with 100% acetonitrile for 30 minutes.
-
Flush all lines with 100% methanol for 30 minutes.
-
Flush all lines with 100% LC-MS grade water for 30 minutes.
-
-
Re-equilibration: Re-introduce your mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Blank Injections: Perform several blank injections to ensure the background noise has been reduced.
Protocol 3: Routine Ion Source Cleaning
Refer to your instrument's manual for specific instructions. The following is a general guide.
-
System Venting: Safely vent the mass spectrometer according to the manufacturer's protocol.
-
Source Disassembly: Carefully remove the ion source components, such as the capillary, skimmer, and ion transfer tube.
-
Cleaning:
-
Sonciate the metal parts in a sequence of solvents: first in a dilute, detergent-free soap solution, followed by high-purity water, then methanol, and finally acetonitrile.
-
Use appropriate tools to gently remove any visible deposits.
-
-
Drying: Thoroughly dry all components with a stream of nitrogen gas before reassembly.
-
Reassembly and Pump-down: Reassemble the ion source, install it back into the mass spectrometer, and pump the system down. Allow sufficient time for the system to reach a stable vacuum.
Data Presentation
Table 1: Common Sources of Background Noise and Their Mass Spectral Signatures
| Noise Source | Common m/z Values | Isotopic Pattern |
| Phthalates (Plasticizers) | 149, 279, 391 | Characteristic of phthalate fragments |
| Polyethylene Glycol (PEG) | Series of peaks separated by 44 Da | Repeating polymer units |
| Polydimethylsiloxane (PDMS) | Series of peaks separated by 74 Da | From septa, vial caps, etc. |
| Solvent Clusters | Varies with solvent and additives | Often seen at low m/z |
Table 2: Impact of Solvent Grade on Background Noise
| Solvent Grade | Typical Purity | Relative Background Noise Level | Recommended Use |
| HPLC Grade | ~99.8% | High | Not recommended for sensitive MS |
| LC-MS Grade | >99.9% | Low | Recommended for most applications |
| LC-MS Hypergrade/Ultra-pure | >99.99% | Very Low | Ideal for trace analysis and high-sensitivity experiments |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical workflow for troubleshooting high background noise in mass spectrometry.
References
Technical Support Center: Protocol Refinement for Reproducible Xanthine-¹⁵N₂ Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reproducible results for Xanthine-¹⁵N₂ labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a Xanthine-¹⁵N₂ labeling experiment?
A1: Xanthine-¹⁵N₂ labeling experiments are designed to trace the metabolic fate of xanthine within a biological system. By introducing xanthine with heavier nitrogen isotopes (¹⁵N), researchers can track its conversion into downstream metabolites, such as uric acid, or its incorporation into purine salvage pathways. This provides insights into enzyme activity (e.g., Xanthine Oxidase), metabolic fluxes, and the impact of therapeutic agents on purine metabolism.
Q2: What is a typical ¹⁵N incorporation efficiency I can expect for xanthine and its metabolites?
A2: The incorporation efficiency of ¹⁵N from a labeled precursor into a target metabolite like xanthine can vary significantly depending on several factors. These include the cell type, metabolic rate, the concentration of the labeled precursor, and the duration of the labeling experiment. Generally, for purine metabolites, achieving an enrichment of over 95% is considered effective for flux analysis. However, lower incorporation levels can still yield valuable qualitative data. It is crucial to experimentally determine the labeling efficiency for your specific system.
Q3: How can I determine the ¹⁵N labeling efficiency in my experiment?
A3: Labeling efficiency is typically determined using mass spectrometry. By comparing the mass isotopologue distribution (MID) of the labeled metabolite to its theoretical distribution at 100% enrichment, you can calculate the percentage of ¹⁵N incorporation. This involves analyzing the relative abundance of the unlabeled (M+0) and labeled (M+n) peaks.
Q4: Can I use NMR spectroscopy for analyzing ¹⁵N₂-labeled xanthine?
A4: Yes, NMR spectroscopy can be a powerful tool for analyzing ¹⁵N-labeled metabolites. ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to detect the ¹⁵N-labeled sites. However, due to the lower natural abundance and smaller gyromagnetic ratio of ¹⁵N, this technique is less sensitive than mass spectrometry and may require higher concentrations of the metabolite. Lowering the sample temperature can sometimes improve the detection of exchangeable protons on the nitrogen atoms.
Troubleshooting Guides
Issue 1: Low or No Incorporation of ¹⁵N into Xanthine
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time | Extend the incubation time with the ¹⁵N-labeled precursor to allow for sufficient metabolic turnover. |
| Cell Viability Issues | Ensure that the cells are healthy and metabolically active. Perform a cell viability assay before and after the labeling experiment. |
| Incorrect Precursor | Verify the identity and purity of the ¹⁵N-labeled precursor. Ensure it is in a form that can be readily taken up and metabolized by the cells. |
| High Endogenous Pools of Unlabeled Precursors | Deplete the endogenous pool of unlabeled precursors by pre-incubating the cells in a nitrogen-free medium before adding the ¹⁵N-labeled precursor. |
| Metabolic Pathway Inactivity | Confirm that the metabolic pathway of interest is active in your cell model under the experimental conditions. |
Issue 2: Poor Signal-to-Noise Ratio in Mass Spectrometry Analysis
| Possible Cause | Recommended Solution |
| Low Abundance of Xanthine | Increase the starting amount of biological material. Optimize the extraction protocol to improve the recovery of xanthine. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve the chromatographic separation to separate xanthine from co-eluting, interfering compounds. |
| Inefficient Ionization | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature) for xanthine. |
| Sample Degradation | Keep samples on ice or at 4°C during preparation and store them at -80°C. Analyze samples as quickly as possible after preparation. |
Issue 3: Inconsistent or Irreproducible Quantification
| Possible Cause | Recommended Solution |
| Variable Cell Numbers | Normalize the results to cell number or total protein concentration to account for variations in cell density between samples. |
| Inconsistent Sample Preparation | Use a standardized and validated protocol for cell lysis, metabolite extraction, and sample clean-up. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Mass Spectrometer Instability | Perform regular calibration and tuning of the mass spectrometer. Include a quality control sample in each analytical run to monitor instrument performance. |
Quantitative Data Summary
Table 1: Typical ¹⁵N Labeling Efficiencies in Mammalian Cells
| Metabolite Class | Organism/Cell Line | Labeling Duration | Typical Enrichment (%) |
| Amino Acids | Mammalian Cells | 24-48 hours | > 95% |
| Purine Nucleotides | HeLa Cells | 4 hours | Variable, dependent on pathway |
| Histones | Tetrahymena thermophila | Multiple Generations | > 98% |
Note: The presented values are illustrative. Actual enrichment for Xanthine-¹⁵N₂ will depend on specific experimental conditions.
Table 2: Mass Spectrometry Parameters for ¹⁵N-Labeled Metabolite Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar metabolites like xanthine. |
| Polarity | Positive or Negative | Optimize based on the specific adducts of xanthine that provide the best signal. |
| Scan Type | Full Scan (for profiling) or Selected Ion Monitoring (SIM)/Parallel Reaction Monitoring (PRM) (for targeted quantification) | SIM/PRM offers higher sensitivity and specificity for quantifying known metabolites. |
| Resolution | High Resolution (>60,000) | Enables accurate mass determination and separation of isobaric interferences. |
| Collision Energy | Optimize for each metabolite | For MS/MS, optimize to achieve characteristic and abundant fragment ions. |
Experimental Protocols
Protocol 1: ¹⁵N₂-Xanthine Labeling in Cell Culture and Sample Preparation for LC-MS
-
Cell Culture and Labeling:
-
Culture mammalian cells to ~70-80% confluency in standard growth medium.
-
Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add custom-made growth medium containing the desired concentration of ¹⁵N₂-Xanthine as the primary nitrogen source.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Place the culture dish on dry ice and add 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC method.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
dealing with co-eluting compounds in Xanthine-15N2 analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during Xanthine-¹⁵N₂ analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with Xanthine-¹⁵N₂?
A1: During the analysis of Xanthine-¹⁵N₂, particularly in biological matrices, several endogenous and exogenous compounds with similar physicochemical properties can co-elute. The most common interfering compounds are other purine metabolites and structurally related methylxanthines. These include:
-
Endogenous Purines:
-
Hypoxanthine
-
Uric Acid
-
Guanine
-
-
Methylxanthines (often from dietary sources or medication):
-
Theophylline
-
Theobromine
-
Caffeine
-
Paraxanthine
-
The structural similarity of these compounds to xanthine makes their chromatographic separation challenging.[1][2][3][4][5]
Q2: How can I detect if I have a co-elution problem?
A2: Co-elution can manifest in several ways in your chromatogram. Here are key indicators to look for:
-
Asymmetrical Peak Shapes: Look for peak fronting, tailing, or shoulders on your Xanthine-¹⁵N₂ peak. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Inconsistent Peak Ratios: If you are using an internal standard, inconsistent area ratios between your analyte and the internal standard across different samples can indicate interference.
-
Mass Spectrometry (MS) Analysis:
-
Examine Ion Ratios: If you are using tandem mass spectrometry (MS/MS), monitor multiple transitions for Xanthine-¹⁵N₂. A co-eluting compound will likely not have the same precursor-product ion transitions, leading to inconsistent ion ratios across the peak.
-
Peak Purity Scan: Many mass spectrometry software packages have a "peak purity" or similar function. This tool examines the mass spectra across the entire peak width. If the spectra change from the beginning to the end of the peak, it suggests the presence of more than one compound.
-
Q3: My peak shape is good, but I still suspect co-elution. What should I do?
A3: Even with a symmetrical peak, co-elution can occur, especially if the interfering compound has a very similar retention time. In this scenario, relying on mass spectrometric detection is crucial.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. If you suspect an isobaric interference (a compound with the same mass as Xanthine-¹⁵N₂), HRMS can help confirm its presence.
-
MS/MS Specificity: Ensure your MS/MS transitions are highly specific to Xanthine-¹⁵N₂. Avoid common or non-specific fragment ions that could be shared with other molecules.
Troubleshooting Guide: Resolving Co-elution
If you have confirmed or suspect co-elution, the following troubleshooting steps can help you resolve the issue. The general approach involves modifying the chromatographic method to improve separation or enhancing the specificity of the detection method.
Chromatographic Method Optimization
The goal of chromatographic optimization is to alter the retention behavior of Xanthine-¹⁵N₂ and the interfering compound(s) to achieve baseline separation.
1. Mobile Phase Modification:
-
Adjusting pH: For ionizable compounds like xanthine, modifying the mobile phase pH can significantly alter retention times. A general rule is to adjust the pH to be at least 2 units away from the pKa of the analytes.
-
Changing Solvent Strength: Altering the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer will change the elution strength and can improve separation.
-
Trying a Different Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Using Ion-Pairing Reagents: For highly polar compounds, adding an ion-pairing reagent to the mobile phase can improve retention and selectivity on a reversed-phase column.
2. Stationary Phase (Column) Selection:
-
Different Column Chemistry: If optimizing the mobile phase is not sufficient, changing the column chemistry is often the most effective solution. Consider a column with a different stationary phase that offers alternative selectivity. For example, if you are using a C18 column, you could try a phenyl-hexyl or a polar-embedded column.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase theoretical plates and improve peak resolution. However, this may also increase backpressure and run time.
3. Temperature and Flow Rate Adjustments:
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity. Experiment with temperatures within the stable range of your column and analytes.
-
Flow Rate: Reducing the flow rate can sometimes lead to better separation, but it will also increase the analysis time.
Experimental Protocols
Protocol 1: Generic Gradient Elution Method for Xanthine and Related Purines
This protocol provides a starting point for separating xanthine from its common endogenous interferents.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | MS/MS with positive ion electrospray ionization (ESI+) |
Protocol 2: Sample Preparation for Plasma Samples
Proper sample preparation is critical to remove matrix components that can interfere with the analysis.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
Data Presentation
Table 1: Common Co-eluting Compounds with Xanthine and their Typical Mass Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Xanthine-¹⁵N₂ | 155.1 | 112.1 |
| Xanthine | 153.1 | 110.1 |
| Hypoxanthine | 137.1 | 94.1 |
| Uric Acid | 169.1 | 141.1 |
| Theophylline | 181.1 | 124.1 |
| Theobromine | 181.1 | 138.1 |
| Caffeine | 195.1 | 138.1 |
| Paraxanthine | 181.1 | 124.1 |
Note: The specific mass transitions may vary depending on the instrument and source conditions. It is essential to optimize these on your own mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for addressing co-elution in Xanthine-¹⁵N₂ analysis.
Caption: Simplified metabolic pathway of purine degradation showing the relationship between xanthine and potential endogenous co-eluting compounds.
References
- 1. Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis mixture of Xanthinesand Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Validation & Comparative
A Comparative Guide to Xanthine Quantification: Validating a Stable Isotope Dilution Assay with Non-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of xanthine, a key intermediate in purine metabolism. Elevated levels of xanthine are implicated in several pathological conditions, including xanthinuria, gout, and renal failure, making its accurate measurement crucial in clinical diagnostics and drug development.[1]
We present a detailed protocol for the validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for xanthine, utilizing a stable isotope-labeled internal standard (Xanthine-15N2). A key focus of this guide is the validation of this assay using readily available, non-labeled xanthine standards, providing a practical approach for laboratories. Furthermore, we compare the performance of this method with alternative techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Biosensor-based assays.
Validating a this compound LC-MS/MS Assay
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response. This section outlines a comprehensive protocol for the validation of such an assay, following the principles outlined by regulatory bodies like the FDA and EMA.
Experimental Protocol: Validation of Xanthine Quantification by LC-MS/MS
1. Scope and Principle:
This protocol describes the validation of an LC-MS/MS method for the quantitative determination of xanthine in a biological matrix (e.g., plasma, urine) using this compound as an internal standard. The validation is performed using non-labeled xanthine for the preparation of calibration standards and quality control (QC) samples. The method's performance is assessed based on its selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
2. Reagents and Materials:
-
Xanthine (non-labeled standard)
-
This compound (internal standard)
-
LC-MS grade water, acetonitrile, and formic acid
-
Control biological matrix (e.g., drug-free human plasma)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of non-labeled xanthine and this compound in a suitable solvent (e.g., 0.1 M NaOH).
-
Calibration Standards: Prepare a series of calibration standards by spiking the control biological matrix with known concentrations of non-labeled xanthine. A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Processing: To an aliquot of each standard, QC, and unknown sample, add a fixed volume of the internal standard working solution. Perform a protein precipitation step (e.g., with acetonitrile) and centrifuge. The supernatant is then diluted and injected into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions: Utilize a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both xanthine and this compound.
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (xanthine/Xanthine-15N2) against the concentration of the non-labeled xanthine standards.
-
The validation parameters should meet the following criteria:
-
Selectivity: No significant interfering peaks at the retention times of xanthine and the internal standard in blank matrix samples.
-
Linearity: Correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy (as percent relative error, %RE) and precision (as percent coefficient of variation, %CV) for QC samples should be within ±15% (±20% for the LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Caption: Workflow for validating the this compound LC-MS/MS assay.
Comparison of Xanthine Quantification Methods
While the LC-MS/MS method with a stable isotope-labeled internal standard offers the highest sensitivity and selectivity, other methods are available and may be suitable depending on the research needs and available resources.
Caption: Logical comparison of different xanthine quantification methods.
Performance Characteristics of Xanthine Quantification Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods for xanthine quantification. These values are compiled from various literature sources and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS with Isotope Dilution | HPLC-UV | Capillary Electrophoresis (CE) | Biosensors (Electrochemical/Colorimetric) |
| Principle | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | Chromatographic separation followed by ultraviolet absorbance detection. | Separation based on the migration of charged molecules in an electric field. | Enzymatic reaction of xanthine with xanthine oxidase, leading to a detectable signal (e.g., current, color change).[2][3][4][5] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | ~0.1 - 1 ng/mL | ~10-33 ppb (ng/mL) | 8.92 nmol L⁻¹ to 4.37 µM |
| Limit of Quantification (LOQ) | Low ng/mL | ~0.3 - 3 ng/mL | ~33-66 ppb (ng/mL) | 1.0 µg/g |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 | > 0.99 |
| Precision (%CV) | < 15% | < 15% | < 2% | Varies, can be < 10% |
| Accuracy (%RE) | ± 15% | ± 15% | 98-101% | Varies, can be within ±15% |
| Selectivity | Very High | Moderate to High | High | Moderate to High |
| Throughput | High (with automation) | Moderate | Moderate | High (for some platforms) |
| Cost | High | Moderate | Moderate | Low to Moderate |
Xanthine in Biological Pathways
Xanthine is a crucial molecule in the purine degradation pathway. It is formed from hypoxanthine by the enzyme xanthine oxidase and is further oxidized by the same enzyme to uric acid. Understanding this pathway is essential for interpreting xanthine level data and for the development of drugs targeting this pathway, such as xanthine oxidase inhibitors used in the treatment of gout.
Caption: Simplified diagram of the purine degradation pathway involving xanthine.
Conclusion
The choice of an analytical method for xanthine quantification depends on the specific requirements of the study. For applications demanding the highest sensitivity and specificity, such as in clinical diagnostics and pharmacokinetic studies, the validated LC-MS/MS method with a stable isotope-labeled internal standard is the preferred choice. The detailed validation protocol provided in this guide offers a practical approach for its implementation. For routine monitoring or screening purposes where high throughput and lower cost are critical, HPLC-UV, CE, or biosensor-based methods can be viable alternatives, provided their performance characteristics meet the analytical needs. This guide provides the necessary data and protocols to make an informed decision and to properly validate the chosen method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric determination of xanthine with xanthine oxidase and WSe2 nanosheets as a peroxidase mimic - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. High-performance colorimetric sensor based on PtRu bimetallic nanozyme for xanthine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive visual colorimetric sensor for xanthine oxidase detection by using MnO2-nanosheet-modified gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Xanthine-15N2 vs. 13C-Labeled Xanthine as Tracers in Metabolic Research
For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides an objective comparison of two commonly employed stable isotope-labeled tracers for investigating purine metabolism: Xanthine-15N2 and 13C-labeled xanthine. By examining their performance, analytical methodologies, and providing supporting experimental data, this document aims to facilitate an informed choice of tracer for your specific research needs.
Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways, allowing for the precise tracking of atoms as they are incorporated into various biomolecules. Both this compound and 13C-labeled xanthine serve as powerful probes for dissecting the complexities of purine metabolism, which plays a central role in cellular energy homeostasis, signaling, and nucleic acid synthesis. The choice between a nitrogen-15 or carbon-13 label depends on several factors, including the specific metabolic questions being addressed, the analytical platform available, and the potential for metabolic scrambling.
Quantitative Performance Comparison
To provide a clear overview of the key performance characteristics of each tracer, the following table summarizes their attributes based on available experimental data and the fundamental principles of stable isotope tracing.
| Feature | This compound | 13C-Labeled Xanthine | Supporting Evidence |
| Primary Application | Measurement of xanthine oxidoreductase (XOR) activity and flux through the purine degradation pathway. | Metabolic flux analysis of the purine salvage and degradation pathways. | [1],[2] |
| Natural Abundance of Isotope | ~0.37% (15N) | ~1.1% (13C) | [] |
| Mass Shift (per molecule) | +2 Da | Variable (e.g., +1 to +5 Da depending on the number of 13C atoms) | [1],[2] |
| Background Signal in Mass Spectrometry | Lower, providing a cleaner background and potentially higher sensitivity for trace-level detection. | Higher, which can complicate the analysis of low-abundance metabolites. | |
| Metabolic Fate Tracking | Primarily tracks the nitrogen atoms of the purine ring through catabolism to uric acid. | Tracks the carbon backbone of the purine ring, allowing for the analysis of its incorporation into various downstream metabolites, including nucleotides via the salvage pathway. | , |
| Potential for Isotopic Scrambling | Less prone to scrambling in the core purine degradation pathway. | Carbon atoms can be redistributed through various interconnected pathways (e.g., the pentose phosphate pathway, one-carbon metabolism), potentially complicating flux analysis. | Inferred from general principles of metabolic flux analysis. |
| Analytical Technique | Primarily Liquid Chromatography-Mass Spectrometry (LC-MS). | LC-MS for metabolic tracing and Nuclear Magnetic Resonance (NMR) for structural and positional isotope analysis. | , |
Experimental Data Summary
This compound as a Tracer for Xanthine Oxidoreductase Activity
A study by Yamasaki et al. (2016) successfully utilized [1,3-15N2]-xanthine to develop a robust assay for measuring xanthine oxidoreductase (XOR) activity in various mouse tissues. The researchers monitored the conversion of [1,3-15N2]-xanthine to [1,3-15N2]-uric acid using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Table 1: Xanthine Oxidoreductase Activity in ICR Mouse Tissues Measured with [1,3-15N2]-Xanthine
| Tissue | XOR Activity (pmol/min/mg of protein) |
| Plasma | 38.1 ± 0.7 |
| Kidney | 158 ± 5 |
| Liver | 928 ± 25 |
| (Data are presented as mean ± SD, n=5) |
This study demonstrated the high sensitivity and specificity of using a 15N-labeled xanthine tracer for quantifying enzyme activity, with the key advantage of overcoming interference from high concentrations of endogenous xanthine and its metabolites.
13C-Labeled Hypoxanthine as a Tracer for Purine Metabolism
In a study investigating the role of fatty acid oxidation in hepatic urate synthesis, Li et al. (2022) employed 13C5-labeled hypoxanthine to trace the metabolic flux through the purine salvage and degradation pathways in mouse liver and cultured cells. Since hypoxanthine is the immediate precursor to xanthine, the metabolic fate of its carbon backbone provides valuable insights that can be extrapolated to the use of a 13C-labeled xanthine tracer.
Table 2: Relative Abundance of 13C5-Labeled Purine Metabolites in Mouse Liver Following 13C5-Hypoxanthine Injection
| Metabolite | Relative Abundance (Normalized to Liver Weight) |
| 13C5-Hypoxanthine | ~1.0 |
| 13C5-Xanthine | ~0.8 |
| 13C5-Urate | ~0.6 |
| 13C5-Inosine | ~0.2 |
| 13C5-Guanosine | ~0.1 |
| (Data are estimated from figures presented in the study) |
These findings illustrate the utility of a 13C-labeled purine precursor in tracking the distribution of the carbon skeleton into both catabolic end products (urate) and intermediates of the salvage pathway (inosine, guanosine).
Experimental Protocols
General Workflow for Stable Isotope Labeling in Metabolic Studies
A typical experimental workflow for using either this compound or 13C-labeled xanthine as a tracer in cell culture is outlined below.
Protocol for XOR Activity Assay using [1,3-15N2]-Xanthine
This protocol is adapted from Yamasaki et al. (2016).
-
Tissue Homogenization: Homogenize tissue samples in a buffer containing a protease inhibitor cocktail on ice.
-
Enzyme Reaction: Incubate the tissue homogenate with a reaction mixture containing [1,3-15N2]-xanthine at 37°C.
-
Reaction Termination: Stop the reaction by adding an organic solvent such as acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet proteins and collect the supernatant.
-
LC-HRMS Analysis: Analyze the supernatant using a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column is suitable for separating xanthine and uric acid.
-
Mobile Phase: A gradient of ammonium acetate or formate buffer and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the mass-to-charge ratios (m/z) corresponding to [1,3-15N2]-xanthine and [1,3-15N2]-uric acid.
-
Protocol for Metabolic Flux Analysis using 13C-Labeled Hypoxanthine
This protocol is based on the methodology described by Li et al. (2022).
-
Cell Culture: Culture cells in a standard medium to the desired confluence.
-
Media Switch: Replace the standard medium with a medium containing 13C-labeled hypoxanthine.
-
Time-Course Sampling: At various time points, harvest the cells and quench metabolism rapidly, for example, with cold methanol.
-
Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using LC-MS/MS.
-
Chromatography: Utilize a suitable column for separating polar metabolites, such as a HILIC or a C18 column with an appropriate mobile phase.
-
Mass Spectrometry: Use a triple quadrupole or high-resolution mass spectrometer to detect and quantify the different isotopologues of the targeted purine metabolites.
-
Signaling Pathways and Logical Relationships
The metabolism of xanthine is a key component of the purine degradation pathway. The following diagram illustrates the central role of xanthine and the entry points for the isotopic labels.
References
- 1. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Purine Metabolism: A Comparative Guide to Xanthine-15N2 Quantification
For researchers, scientists, and drug development professionals investigating purine metabolism and the efficacy of xanthine oxidase inhibitors, the accurate and precise quantification of stable isotope-labeled compounds like Xanthine-15N2 is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on performance metrics and experimental protocols to support informed decisions in experimental design.
The quantification of this compound is most commonly performed in the context of measuring Xanthine Oxidoreductase (XOR) activity. In these assays, this compound serves as a substrate, and the rate of formation of its product, Uric Acid-15N2, is measured. This approach offers a significant advantage over monitoring the depletion of the substrate, as it directly quantifies the enzymatic activity and is less susceptible to interference from endogenous xanthine.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly triple quadrupole mass spectrometry (LC-MS/MS), has emerged as the premier method for the quantification of this compound and its metabolites. This technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of minute amounts of the labeled compound in complex biological matrices.
The use of stable isotope-labeled substrates like this compound in conjunction with LC-MS minimizes matrix effects and corrects for variability during sample preparation and analysis, leading to highly accurate and reproducible results.[1][2]
Performance Characteristics of LC-MS/MS Methods
The following table summarizes the performance characteristics of validated LC-MS/MS methods for the quantification of the metabolic product of this compound, which reflects the precision and accuracy of the overall analytical approach.
| Parameter | Method 1: LC-HRMS for [15N2]-Uric Acid | Method 2: LC/TQMS for [13C2,15N2]-Uric Acid |
| Linearity | Good linearity demonstrated | r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but sensitive enough for tissue XOR activity | 4 nM (corresponds to XOR activity of 6.67 pmol/h/mL plasma) |
| Intra-assay Coefficient of Variation (CV) | Not explicitly stated | 6.5% |
| Inter-assay Coefficient of Variation (CV) | Not explicitly stated | 9.1% |
| Accuracy | Good accuracy demonstrated | Not explicitly stated |
| Instrumentation | High-Performance Liquid Chromatography (LC) and High-Resolution Mass Spectrometry (HRMS) | Liquid Chromatography/Triple Quadrupole Mass Spectrometry (LC/TQMS) |
| Internal Standard | Not explicitly stated for this compound quantification | [13C3,15N3]-Uric Acid |
| Reference | Murase T, et al. (2016)[1] | Murase T, et al.[3] |
Alternative and Complementary Methods
While LC-MS stands out for its sensitivity, other analytical techniques can be employed for xanthine quantification, though they may present certain limitations, particularly when dealing with isotopically labeled compounds in complex biological samples.
-
Liquid Chromatography with Ultraviolet Detection (LC-UV): This method is less sensitive and specific than LC-MS. It is susceptible to interference from other molecules that absorb light at the same wavelength as xanthine.
-
Liquid Chromatography with Fluorescence Detection (LC-FL): While offering better sensitivity than LC-UV for certain compounds, this method is not directly applicable to the quantification of this compound as it is not a fluorescent molecule. However, it can be used in XOR activity assays with alternative, fluorescent substrates like pterin.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantitative analysis. A key advantage of NMR is its high reproducibility. However, it suffers from significantly lower sensitivity compared to mass spectrometry, which can be a major drawback when analyzing biological samples with low concentrations of the analyte of interest.
Experimental Protocols
Quantification of XOR Activity using this compound and LC-MS/MS
This protocol provides a generalized procedure for the measurement of XOR activity in biological samples, such as plasma, kidney, and liver homogenates.
1. Sample Preparation:
-
Thaw biological samples on ice.
-
To remove low molecular weight compounds that could interfere with the assay, pass the plasma samples through a desalting column, such as a Sephadex G-25 column.
-
The protein concentration of the samples should be determined using a standard protein assay.
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and the stable isotope-labeled substrate, [15N2]-xanthine.
-
Initiate the enzymatic reaction by adding a specific amount of the prepared biological sample (e.g., plasma or tissue homogenate) to the reaction mixture.
-
Incubate the reaction at 37°C for a predetermined time.
-
Terminate the reaction by adding a quenching solution, such as an organic solvent (e.g., methanol) or a strong acid (e.g., perchloric acid). This step also serves to precipitate proteins.
-
Add a known concentration of a suitable internal standard (e.g., [13C3,15N3]-Uric Acid) to all samples.
-
Centrifuge the samples to pellet the precipitated proteins.
3. LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject a specific volume of the supernatant onto an LC system equipped with a suitable column for separating purine metabolites.
-
The mobile phase composition and gradient will need to be optimized for the specific column and analytes.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the [15N2]-uric acid produced and the internal standard.
4. Data Analysis:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of [15N2]-uric acid.
-
The concentration of [15N2]-uric acid in the experimental samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
The XOR activity is then calculated and expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg of protein).
Visualizing the Process
To better understand the biochemical context and the analytical workflow, the following diagrams are provided.
Caption: Metabolic conversion of this compound.
Caption: Generalized experimental workflow.
References
- 1. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Newly Developed Method-Based Xanthine Oxidoreductase Activities in Various Human Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential | MDPI [mdpi.com]
A Guide to Inter-Laboratory Comparison of Xanthine-15N2 Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of stable isotope-labeled compounds is critical for robust pharmacokinetic and metabolic studies. This guide provides a comparative overview of analytical methodologies for the quantification of Xanthine-15N2, a key metabolite in purine metabolism research. In the absence of a formal inter-laboratory ring trial for this compound, this document synthesizes data from published high-sensitivity liquid chromatography-mass spectrometry (LC-MS) methods for closely related isotopologues, offering a baseline for performance comparison and methodological guidance.
Inter-laboratory comparisons in metabolomics often reveal variability due to differences in instrumentation, analytical protocols, and data processing.[1][2][3][4] Achieving comparable and reliable data across different laboratories is a significant challenge.[2] Key sources of error in relative quantification can include incorrect peak identification, insufficient peak separation, variations in detection sensitivity, and issues with derivatization reactions. Standardization of protocols and the use of common reference materials are crucial for improving data integration and reproducibility between laboratories.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of published LC-MS/MS methods for the analysis of stable isotope-labeled xanthine. This data can serve as a benchmark for laboratories establishing or evaluating their own this compound measurement protocols.
| Performance Parameter | Method A: Murase et al. (2016) for [15N2]-Xanthine | Method B: Highly Sensitive Assay for [13C2,15N2]Xanthine | Method C: Zhang et al. (2022) for Xanthine |
| Instrumentation | Liquid Chromatography-High-Resolution Mass Spectrometry (LC/HRMS) | Liquid Chromatography/Triple Quadrupole Mass Spectrometry (LC/TQMS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | Good linearity, accuracy, and precision reported (specific r² not stated) | 0.998 (for the product [13C2,15N2]Uric Acid) | > 0.99 |
| Calibration Range | Not explicitly stated | 20 to 4000 nM (for the product [13C2,15N2]Uric Acid) | 0.01-120 µg/mL |
| Intra-day Precision (%CV) | Not explicitly stated | Not explicitly stated | ≤13.3% |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | ≤13.3% |
| Accuracy | Good accuracy reported | Not explicitly stated | -4.1% to 12.7% |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | 0.229 µg/mL |
| Internal Standard | Not explicitly stated | [13C3,15N3]Uric acid | Topiroxostat-d4 |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline the key steps from the compared methods.
Method A: LC/HRMS Assay for [15N2]-Xanthine Oxidation
This method is designed to measure the activity of xanthine oxidoreductase (XOR) by quantifying the conversion of [15N2]-xanthine to [15N2]-uric acid.
1. Sample Preparation (Plasma, Kidney, and Liver):
-
Tissue samples are homogenized.
-
A multi-component analysis using LC/HRMS is employed to enhance the accuracy of the XOR activity assay, as high concentrations of endogenous xanthine and hypoxanthine can affect the results.
2. Enzymatic Reaction:
-
The stable isotope-labeled substrate, [15N2]-xanthine, is incubated with the biological sample.
-
The reaction is dependent on the amount of [15N2]-xanthine, the enzyme concentration, and the reaction time.
3. LC-MS/MS Analysis:
-
The production of [15N2]-uric acid is measured using LC/HRMS.
-
The quantification of [15N2]-uric acid is validated for linearity, accuracy, and precision.
Method B: Highly Sensitive LC/TQMS Assay for XOR Activity
This assay utilizes [13C2,15N2]xanthine to measure XOR activity with high sensitivity.
1. Reagents:
-
[13C2,15N2]xanthine is synthesized and used as the substrate.
-
[13C2,15N2]Uric acid is synthesized as an analytical standard.
-
[13C3,15N3]Uric acid is used as an internal standard.
2. Calibration Curve:
-
A calibration curve for [13C2,15N2]uric acid is prepared and evaluated for linearity.
3. LC-MS/MS Analysis:
-
The amount of [13C2,15N2]uric acid produced by the XOR enzyme is determined using LC/TQMS in selected reaction monitoring (SRM) mode.
Method C: LC-MS/MS for Xanthine and other Purine Metabolites
This method is designed for the simultaneous quantification of several purine metabolites in urine.
1. Sample Preparation:
-
Urine samples are subjected to pre-analytical processing suitable for both fresh and biobanked samples.
-
For the analysis of topiroxostat, a xanthine oxidoreductase inhibitor, plasma samples were prepared by protein precipitation with acetonitrile.
2. Internal Standards:
-
Stable isotope-labeled internal standards, such as 13C,15N2-xanthine, are used to correct for matrix effects and variations in instrument response.
3. LC-MS/MS Analysis:
-
Chromatographic separation is performed using a C18 reversed-phase column.
-
Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizing Methodologies
The following diagrams illustrate the typical workflows and biochemical reactions relevant to this compound measurements.
Caption: General workflow for this compound quantification by LC-MS/MS.
Caption: Enzymatic conversion of this compound to Uric Acid-15N2.
References
A Comparative Guide to Xanthine-15N2 Based Methods for Robust and Reproducible Metabolic Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic flux is critical for understanding disease pathology and developing novel therapeutics. Xanthine, a key intermediate in purine metabolism, and its associated enzymatic activity, are of significant interest. This guide provides a comprehensive comparison of Xanthine-15N2 based methods with common alternative techniques, focusing on reproducibility, robustness, and experimental considerations.
Stable isotope labeling with compounds like this compound, coupled with mass spectrometry, offers a powerful approach to trace metabolic pathways and quantify enzyme kinetics with high specificity. This method provides a direct measure of the conversion of xanthine to uric acid, minimizing confounding factors that can affect indirect assays. However, the complexity and cost of mass spectrometry may lead researchers to consider alternative methods such as fluorometric and colorimetric assays. This guide will objectively compare these techniques to aid in selecting the most appropriate method for your research needs.
Performance Comparison of Analytical Methods
The choice of analytical method significantly impacts the sensitivity, specificity, and reproducibility of results. Below is a summary of key performance metrics for this compound based Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods compared to fluorometric and colorimetric assays for measuring xanthine oxidase (XO) activity.
| Feature | This compound LC-MS/MS | Fluorometric Assay | Colorimetric Assay |
| Principle | Direct quantification of isotopically labeled substrate and product. | Indirect measurement of hydrogen peroxide produced by XO. | Indirect measurement of hydrogen peroxide produced by XO. |
| **Linearity (R²) ** | >0.998[1] | Typically >0.99 | Typically >0.99 |
| Limit of Detection (LOD) | High sensitivity, capable of detecting low enzyme activity.[1] | 0.01 U/L[2] | 0.03 U/L[2] |
| Limit of Quantification (LOQ) | Low nM range (e.g., 20 nM for labeled uric acid)[1] | Not always specified | Not always specified |
| Precision (CV%) | High precision with the use of internal standards. | Intra-assay CV: <5%, Inter-assay CV: <10% | Intra-assay CV: <5%, Inter-assay CV: <10% |
| Specificity | High, directly measures the specific conversion of xanthine. | Can be prone to interference from other hydrogen peroxide-producing enzymes. | Can be prone to interference from other hydrogen peroxide-producing enzymes. |
| Robustness | Generally robust, less susceptible to sample matrix effects. | Can be affected by sample turbidity and autofluorescence. | Can be affected by colored compounds in the sample. |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility of experimental results. Below are representative protocols for each of the compared methods.
This compound based LC-MS/MS Method for Xanthine Oxidoreductase (XOR) Activity
This method allows for the highly sensitive and specific measurement of XOR activity by tracing the conversion of a stable isotope-labeled substrate to its product.
Materials:
-
[13C2,15N2]Xanthine (substrate)
-
[13C2,15N2]Uric acid (analytical standard)
-
[13C3,15N3]Uric acid (internal standard)
-
Biological sample (e.g., plasma, tissue homogenate)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the biological sample to ensure the XOR activity falls within the linear range of the assay.
-
Reaction Incubation: Mix the sample with a solution containing [13C2,15N2]xanthine and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., ice-cold methanol) containing the internal standard, [13C3,15N3]uric acid.
-
Centrifugation: Centrifuge the samples to pellet proteins and other debris.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use selected reaction monitoring (SRM) to detect and quantify the parent and product ions for [13C2,15N2]uric acid and the internal standard.
-
Data Analysis: Construct a calibration curve using the [13C2,15N2]uric acid standard. Calculate the XOR activity in the sample based on the amount of [13C2,15N2]uric acid produced, normalized to the internal standard.
Fluorometric Assay for Xanthine Oxidase Activity
This assay provides a sensitive method for measuring XO activity through the detection of hydrogen peroxide, a byproduct of the enzymatic reaction.
Materials:
-
Xanthine Oxidase Assay Kit (containing assay buffer, probe, enzyme mix, and standards)
-
Biological sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents as described in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard curve using a hydrogen peroxide standard.
-
Sample and Standard Preparation: Add samples and standards to the wells of the 96-well plate.
-
Reaction Initiation: Add the reaction mixture containing the probe and enzyme mix to all wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Subtract the background fluorescence and calculate the XO activity based on the standard curve.
Colorimetric Assay for Xanthine Oxidase Activity
This method offers a straightforward approach for determining XO activity by measuring the color change resulting from the reaction of hydrogen peroxide with a chromogenic probe.
Materials:
-
Xanthine Oxidase Assay Kit (containing assay buffer, probe, enzyme mix, and standards)
-
Biological sample
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the kit protocol, including the hydrogen peroxide standards for the calibration curve.
-
Sample and Standard Addition: Pipette samples and standards into the wells of the 96-well plate.
-
Reaction Start: Add the reaction mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-30 minutes).
-
Absorbance Measurement: Read the absorbance at the specified wavelength (e.g., 570 nm).
-
Calculation: After subtracting the blank reading, determine the XO activity in the samples from the standard curve.
Visualizing Metabolic Pathways and Experimental Workflows
Understanding the underlying biochemical pathways and the experimental process is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate the purine metabolism pathway and a typical workflow for a this compound based metabolic tracing experiment.
Caption: Overview of the purine metabolism pathway.
Caption: Workflow for this compound metabolic tracing.
Conclusion
References
A Comparative Guide to the Synthesis of Xanthine-15N2: Enzymatic vs. Chemical Methods
For researchers in drug development and the broader scientific community, the availability of high-purity, isotopically labeled compounds is critical for a range of applications, from metabolic studies to advanced NMR-based structural analysis. Xanthine, a key intermediate in purine metabolism, is no exception. This guide provides an objective comparison of the two primary methods for synthesizing Xanthine-15N2: enzymatic and chemical synthesis. We will delve into their respective methodologies, performance metrics, and provide the necessary data to help you select the optimal approach for your research needs.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis hinges on a trade-off between specificity, yield, and scalability. Enzymatic methods generally offer higher specificity and milder reaction conditions, while chemical routes can be more readily scaled for larger quantity production, albeit with potentially greater complexity and lower overall yields.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Traube Method) |
| Typical Yield | Up to 66-90% (for related purine nucleotides)[1][2][3][4] | >80% (for related pyrimidines using labeled urea)[5] |
| Purity | High, due to enzyme specificity | Variable, often requires extensive purification |
| Reaction Time | 4-12 hours | Can be several hours to days; significantly shortened with microwave assistance |
| Complexity | Requires specialized enzymes which may need to be expressed and purified. Often performed as a "one-pot" reaction. | Multi-step process involving protection/deprotection and harsh reagents. |
| Scalability | Typically performed on a millimole scale. | Can be scaled to gram-scale production. |
| Key Reagents | 15N-labeled precursor (e.g., [1,3-15N2]Guanine), Specific Enzymes (e.g., Guanine Deaminase), Buffer solutions. | 15N-labeled precursor (e.g., [1,3-15N2]Urea), Cyanoacetic acid, Formic acid, Sodium dithionite. |
| Environmental Impact | Generally lower, uses aqueous buffers and biodegradable catalysts (enzymes). | Higher, often involves organic solvents and hazardous reagents. |
Visualizing the Synthesis Workflows
The fundamental differences in the synthetic approaches are best illustrated through their respective workflows. The enzymatic route leverages a specific biocatalyst for a direct conversion, while the chemical route involves a classic ring-closure reaction sequence.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocols
Below are detailed, representative protocols for both the enzymatic and chemical synthesis of this compound. These protocols are based on established methodologies for purine synthesis and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Enzymatic Synthesis of this compound
This protocol utilizes the enzyme guanine deaminase to convert [1,3-15N2]guanine into [1,3-15N2]xanthine. The high specificity of the enzyme typically results in a clean product with high yield.
Materials:
-
[1,3-15N2]Guanine
-
Guanine Deaminase (recombinant or commercially available)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Deionized water
-
Hydrochloric acid (1 M) for reaction termination
-
HPLC system for purification
Methodology:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare a 1 mL reaction mixture. Dissolve [1,3-15N2]guanine to a final concentration of 1 mM in the 50 mM Tris-HCl buffer. Note: Guanine has low solubility; gentle heating or sonication may be required.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.
-
Enzyme Addition: Initiate the reaction by adding guanine deaminase to a final concentration of 0.1 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 4-8 hours. The reaction progress can be monitored by taking aliquots and analyzing them via HPLC.
-
Reaction Termination: Once the reaction is complete (as determined by the consumption of the guanine precursor), terminate it by adding 10 µL of 1 M HCl to denature the enzyme.
-
Protein Removal: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the denatured protein.
-
Purification: Carefully collect the supernatant and purify the this compound using a reverse-phase HPLC system.
-
Verification: Lyophilize the collected fractions and verify the product's identity and purity using Mass Spectrometry and NMR.
Protocol 2: Chemical Synthesis of this compound (Modified Traube Synthesis)
This protocol is a classic multi-step chemical synthesis involving the construction of the purine ring system from a labeled pyrimidine precursor.
Materials:
-
[1,3-15N2]Urea
-
Cyanoacetic acid
-
Sodium ethoxide
-
Ethanol
-
Sodium nitrite (NaNO2)
-
Sodium dithionite (Na2S2O4)
-
Formic acid (98%)
-
Ammonia solution (aqueous)
Methodology:
-
Synthesis of 6-Amino-1,3-15N2-uracil: React [1,3-15N2]urea with cyanoacetic acid in the presence of a strong base like sodium ethoxide in ethanol. Reflux the mixture, then cool and acidify to precipitate the 6-Amino-1,3-15N2-uracil. Filter and dry the product.
-
Nitrosation: Suspend the 6-Amino-1,3-15N2-uracil in water and cool in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining a low temperature and acidic pH. The formation of the red 6-amino-5-nitroso-1,3-15N2-uracil indicates the reaction is proceeding.
-
Reduction: To the solution containing the nitroso-pyrimidine, add sodium dithionite (Na2S2O4) portion-wise at 50-60°C until the color disappears. This step reduces the nitroso group to an amino group, forming 5,6-Diamino-1,3-15N2-uracil.
-
Imidazole Ring Closure: Cool the solution and filter the 5,6-Diamino-1,3-15N2-uracil precipitate. Add the diamino-uracil to formic acid and reflux for 2-4 hours to facilitate the cyclization to form the imidazole ring.
-
Purification: Cool the reaction mixture. The crude this compound will precipitate. Filter the product and wash with cold water and ethanol. Further purification can be achieved by recrystallization from hot water.
-
Verification: Dry the final product and confirm its identity, isotopic incorporation, and chemical purity using Mass Spectrometry, NMR, and HPLC.
Conclusion
Both enzymatic and chemical synthesis routes offer viable pathways to produce this compound.
-
Enzymatic synthesis is highly advantageous for producing high-purity material on a small to medium scale with minimal environmental impact and simpler purification steps. It is particularly well-suited for applications where absolute specificity is paramount.
-
Chemical synthesis , while more complex and less environmentally friendly, provides a robust and scalable method for producing larger quantities of this compound. Recent advancements, such as microwave-assisted reactions, have significantly reduced reaction times, making this a more attractive option for gram-scale production.
The ultimate choice of method will depend on the specific requirements of the research, including the desired quantity and purity of the final product, available laboratory equipment, and expertise.
References
- 1. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway engineered enzymatic de novo purine nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Kinetic Isotope Effect of Xanthine: Established Methods vs. a Hypothetical Xanthine-¹⁵N₂ Approach
For researchers, scientists, and professionals in drug development, understanding the intricacies of enzyme mechanisms is paramount for designing effective therapeutics. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms by revealing the rate-limiting steps of a reaction. This guide provides a comparative analysis of established methods for assessing the KIE in the xanthine oxidase-catalyzed conversion of xanthine to uric acid, alongside a proposed methodology for the yet-unexplored use of Xanthine-¹⁵N₂.
The oxidation of xanthine by xanthine oxidase is a critical step in purine metabolism and a key target for drugs treating hyperuricemia and gout. While KIE studies on xanthine have traditionally focused on deuterium (²H) and tritium (³H) substitution at the C8 position, the use of heavy-atom isotopes like ¹⁵N offers the potential for new mechanistic insights.
Comparison of Kinetic Isotope Effects in Xanthine Oxidation
The following table summarizes the experimentally determined KIE values for deuterated and tritiated xanthine and provides a theoretical framework for a hypothetical study using Xanthine-¹⁵N₂.
| Isotopic Label | Isotope Effect (V/K) | Intrinsic Isotope Effect (k) | Experimental Status | Potential Mechanistic Insights |
| [8-²H]Xanthine | ~1.7 - 2.3[1] | 4.2 - 7.4[1] | Established | Primary KIE; indicates C-H bond cleavage is at least partially rate-limiting. |
| [8-³H]Xanthine | ~3.6[1] | Not directly measured | Established | Larger KIE than deuterium, consistent with theory; used in competitive experiments. |
| Xanthine-¹⁵N₂ | Hypothetical | Hypothetical | Not yet reported | Secondary KIE; could reveal changes in bonding and hybridization at the nitrogen centers during the reaction, providing insights into transition state stabilization. |
| Unlabeled Xanthine | 1 (Baseline) | 1 (Baseline) | - | Baseline for comparison. |
Table 1: Comparison of Kinetic Isotope Effects for Different Xanthine Isotopologues.
Kinetic Parameters of Xanthine Oxidase
A baseline understanding of the enzyme's kinetics with the natural substrate is crucial for interpreting KIE data.
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source |
| Xanthine | ~1-10 | ~15-30 | Varies with experimental conditions (pH, temperature, enzyme source). |
Table 2: Generally accepted kinetic parameters for bovine milk xanthine oxidase with unlabeled xanthine.
Experimental Protocols
Established Protocol for [8-²H]- and [8-³H]Xanthine KIE
This method, adapted from studies on bovine milk xanthine oxidase, typically involves competitive assays to determine the V/K isotope effect.
1. Preparation of Substrates:
-
Synthesize and purify unlabeled xanthine, [8-²H]xanthine, and [8-³H]xanthine. The tritiated xanthine will serve as a tracer.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 0.1 M sodium pyrophosphate, pH 8.5).
-
Create a substrate mixture containing a known ratio of [8-²H]xanthine and [8-³H]xanthine. A small amount of [¹⁴C]xanthine can be included for accurate quantification of the total substrate.
3. Enzymatic Reaction:
-
Initiate the reaction by adding a standardized amount of xanthine oxidase to the substrate mixture at a constant temperature (e.g., 25°C).
-
Allow the reaction to proceed to a low, predetermined extent of conversion (typically <10%) to ensure initial velocity conditions.
-
Quench the reaction at various time points by adding a strong acid (e.g., perchloric acid).
4. Product Separation and Analysis:
-
Separate the unreacted xanthine from the uric acid product using high-performance liquid chromatography (HPLC).
-
Quantify the amount of tritium and carbon-14 in both the substrate and product fractions using liquid scintillation counting.
5. Calculation of KIE:
-
The KIE on V/K is calculated from the change in the isotopic ratio (³H/¹⁴C) in the product compared to the initial substrate mixture.
Hypothetical Protocol for Xanthine-¹⁵N₂ KIE
As there is no published data for the KIE of Xanthine-¹⁵N₂, the following proposed protocol is based on general methodologies for stable isotope KIE studies.
1. Preparation of Substrates:
-
Synthesize and purify both unlabeled (¹⁴N) xanthine and doubly labeled Xanthine-¹⁵N₂.
2. Reaction Setup (Competitive Experiment):
-
Prepare a reaction mixture containing a precisely known ratio of unlabeled xanthine and Xanthine-¹⁵N₂.
-
Initiate the reaction with xanthine oxidase under controlled conditions (pH, temperature).
-
Allow the reaction to proceed to various fractional conversions (e.g., 20%, 40%, 60%, 80%).
-
Quench the reaction at each time point.
3. Isotope Ratio Analysis:
-
Separate the remaining xanthine substrate from the uric acid product using HPLC.
-
Analyze the isotopic composition (¹⁵N/¹⁴N ratio) of the remaining substrate at each time point using isotope ratio mass spectrometry (IRMS) or high-resolution liquid chromatography-mass spectrometry (LC-MS).
4. Calculation of KIE:
-
The KIE is determined by the change in the isotope ratio of the substrate pool as the reaction progresses. The following equation can be used: KIE = log(1 - ƒ) / log[(1 - ƒ) * (Rₛ / R₀)] where ƒ is the fractional conversion, Rₛ is the isotope ratio of the remaining substrate, and R₀ is the initial isotope ratio.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for a KIE assessment and the enzymatic reaction of xanthine oxidase.
Figure 1. A generalized experimental workflow for determining the kinetic isotope effect.
Figure 2. Enzymatic conversion of xanthine to uric acid, highlighting sites for isotopic labeling.
Conclusion
While KIE studies using deuterium and tritium-labeled xanthine have provided valuable information about the role of C-H bond cleavage in the xanthine oxidase reaction, the proposed use of Xanthine-¹⁵N₂ presents an opportunity to probe the mechanism from a different perspective. A ¹⁵N KIE experiment, though technically demanding due to the smaller expected effect, could offer unique insights into the electronic and structural changes at the nitrogen centers during catalysis. This comparative guide provides both the established context and a forward-looking methodology for researchers seeking to deepen their understanding of this important enzyme.
References
A Researcher's Guide to 15N-Labeled Purine Tracers: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, 15N-labeled purine tracers are indispensable tools for elucidating the dynamics of nucleotide biosynthesis. This guide provides a comparative analysis of different 15N-labeled purine tracers, offering insights into their performance, supported by experimental data, to facilitate the selection of the most appropriate tracer for your research needs.
This guide focuses on the application of 15N-labeled purine precursors to dissect the de novo and salvage pathways of purine biosynthesis. The choice of tracer significantly impacts the specific metabolic route being investigated and the interpretation of the resulting data. Below, we compare the most commonly utilized 15N-labeled purine tracers, present relevant experimental data, and provide detailed protocols for their use.
Performance Comparison of 15N-Labeled Purine Tracers
The selection of a 15N-labeled purine tracer is dictated by the specific research question, whether it is to measure the overall rate of purine synthesis, or to dissect the relative contributions of the de novo and salvage pathways. The following table summarizes the key characteristics and applications of common 15N-labeled purine tracers.
| Tracer | Pathway Primarily Traced | Typical Enrichment Level | Key Applications | Advantages | Limitations |
| [¹⁵N]Glycine | De novo synthesis | Variable, depends on cell type and conditions | Measuring the rate of de novo purine biosynthesis.[1][2] | Directly incorporated into the purine ring, providing a clear measure of de novo flux.[1] | Can also be metabolized into other pathways, potentially diluting the label. |
| [¹⁵N-amide]Glutamine | De novo synthesis | Variable | Tracing nitrogen flux from glutamine into purines and pyrimidines.[3] | Useful for studying the role of glutamine metabolism in nucleotide synthesis. | The ¹⁵N label can be transferred to other molecules, complicating data interpretation. |
| [¹⁵N]Serine | De novo synthesis (via glycine) | Variable | Investigating the contribution of serine metabolism to one-carbon units for purine synthesis.[4] | Provides insight into the coupling of amino acid metabolism and nucleotide synthesis. | Indirectly labels the purine ring through conversion to glycine. |
| [¹⁵N₄]Hypoxanthine | Salvage pathway | High | Measuring the activity of the purine salvage pathway, specifically the conversion of hypoxanthine to inosine monophosphate (IMP). | Directly traces the salvage of a key purine base. | Does not provide information on the salvage of adenine or guanine. |
| [¹⁵N₅]Adenine | Salvage pathway | High | Quantifying the salvage of adenine to adenosine monophosphate (AMP). | Specific for the adenine salvage pathway. | Does not inform on the salvage of other purine bases. |
| [¹⁵N₅]Guanine | Salvage pathway | High | Assessing the salvage of guanine to guanosine monophosphate (GMP). | Specific for the guanine salvage pathway. | Does not provide information on the salvage of other purine bases. |
Experimental Data: Isotope Enrichment in Purine Nucleotides
The following table presents a summary of representative experimental data on the fractional enrichment of purine nucleotides in cells or tissues after administration of different 15N-labeled tracers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental models, tracer concentrations, and incubation times.
| Tracer | Model System | Duration of Labeling | Measured Nucleotide | Fractional Enrichment (%) | Reference |
| [¹⁵N]Glycine | HeLa Cells (Purine-depleted) | 1 hour | IMP | ~12.5 | |
| [¹⁵N]Glycine | HeLa Cells (Purine-rich) | 1 hour | IMP | ~8.5 | |
| [¹⁵N]Glycine | HeLa Cells (Purine-depleted) | 1 hour | AMP | ~7 | |
| [¹⁵N]Glycine | HeLa Cells (Purine-depleted) | 1 hour | GMP | ~2 | |
| [¹⁵N₄]Hypoxanthine | HeLa Cells | 12-14 hours | ATP | >80 | |
| [¹⁵N₅]Guanine | Renca cancer cell tumors | Not specified | GMP | ~2 |
Experimental Protocols
Metabolic Labeling of Cultured Cells with ¹⁵N-Labeled Purine Precursors
This protocol describes a general procedure for metabolic labeling of adherent mammalian cells in culture.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Purine-free or purine-depleted medium (if studying de novo synthesis)
-
¹⁵N-labeled tracer ([¹⁵N]Glycine, [¹⁵N-amide]Glutamine, [¹⁵N]Serine, [¹⁵N₄]Hypoxanthine, [¹⁵N₅]Adenine, or [¹⁵N₅]Guanine)
-
Phosphate-buffered saline (PBS)
-
Cold methanol (80%)
-
Cell scrapers
Procedure:
-
Cell Culture: Plate cells in a multi-well plate or flask and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the appropriate base medium with dFBS and the desired ¹⁵N-labeled tracer at a final concentration typically ranging from 100 µM to 1 mM. For studies of de novo synthesis, cells may be cultured in purine-depleted medium for a period before labeling.
-
Labeling: Remove the existing culture medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on ice for 10 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS: Transfer the supernatant containing the extracted metabolites to a new tube and evaporate to dryness using a speed vacuum concentrator. The dried metabolite extract is now ready for reconstitution in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of ¹⁵N-Labeled Purine Nucleotides
This protocol provides a general workflow for the analysis of ¹⁵N-labeled purine nucleotides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid) or a volatile buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic phase is typically used to separate the polar purine nucleotides.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for nucleotides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer or full scan with fragmentation for identification and relative quantification on a high-resolution mass spectrometer.
-
MRM Transitions: For each purine nucleotide and its ¹⁵N-labeled isotopologue, specific precursor-to-product ion transitions need to be optimized. For example, for ATP, a transition could be m/z 506 -> 134, while for [¹⁵N₅]ATP, it would be m/z 511 -> 139.
-
Data Analysis: The peak areas of the unlabeled and ¹⁵N-labeled isotopologues are integrated. The fractional enrichment is calculated as the ratio of the labeled isotopologue peak area to the sum of the labeled and unlabeled peak areas.
Visualizing Purine Metabolism and Experimental Workflows
To better understand the metabolic pathways and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Overview of De Novo and Salvage Purine Biosynthesis Pathways.
Caption: Experimental Workflow for 15N Metabolic Labeling Studies.
Signaling Pathways Investigated with 15N-Labeled Purine Tracers
15N-labeled purine tracers are powerful tools to probe the regulation of purine metabolism by key signaling pathways.
-
mTORC1 Signaling: The mTORC1 pathway is a central regulator of cell growth and proliferation and is tightly linked to nutrient availability, including purines. Studies have utilized ¹⁵N-labeled precursors to demonstrate that mTORC1 activity is sensitive to changes in intracellular purine levels. For instance, depletion of purines inhibits mTORC1 signaling, and this can be monitored by tracing the incorporation of ¹⁵N-labeled precursors into the nucleotide pool.
-
Purinosome Dynamics: The enzymes of the de novo purine synthesis pathway can assemble into a multi-enzyme complex called the purinosome, which is thought to enhance the efficiency of the pathway. 15N-labeled tracers like [¹⁵N]glycine have been instrumental in demonstrating the increased metabolic flux through the de novo pathway when purinosomes are formed under purine-depleted conditions. By measuring the rate of ¹⁵N incorporation into purine nucleotides, researchers can quantitatively assess the functional consequences of purinosome assembly and disassembly.
Caption: Application of 15N Tracers in Studying Signaling Pathways.
References
- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Limits of Detection for Xanthine-15N2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to establish linearity and the limits of detection (LOD) and quantification (LOQ) for Xanthine-15N2, a critical isotopically labeled internal standard used in bioanalytical studies. The performance of this compound is compared with typical unlabeled xanthine assays to provide context for its application. All experimental data presented are representative of typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance.
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative performance of an LC-MS/MS method for both unlabeled xanthine and the isotopically labeled internal standard, this compound. This data is crucial for assessing the suitability of the analytical method for specific research needs.
Table 1: Linearity Comparison
| Parameter | Unlabeled Xanthine | This compound (Internal Standard) | Typical Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defines the quantifiable range |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x weighting | Most appropriate model |
| Accuracy (% Bias) | 85 - 115% | 95 - 105% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Limits of Detection and Quantification Comparison
| Parameter | Unlabeled Xanthine | This compound (as analyte) | Method of Determination |
| Limit of Detection (LOD) | ~0.3 ng/mL | ~0.1 ng/mL | Signal-to-Noise Ratio (S/N) of ≥ 3 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | S/N of ≥ 10 with acceptable precision and accuracy |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Highest concentration meeting precision and accuracy criteria |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for bioanalytical method validation.
Stock Solution and Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of unlabeled xanthine and this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Calibration Standards: Serially dilute the unlabeled xanthine stock solution with a biological matrix (e.g., human plasma) to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) to be used for spiking all samples.[1]
-
Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
Sample Preparation: Protein Precipitation
-
To 50 µL of each calibration standard, QC sample, and study sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Xanthine: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 153.0 -> 110.0)
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 155.0 -> 112.0)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both analytes.
-
Data Analysis: Establishing Linearity and Limits of Detection
-
Linearity:
-
Plot the peak area ratio (unlabeled xanthine peak area / this compound peak area) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, applying the most appropriate weighting factor (e.g., 1/x or 1/x²).
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).
-
-
Limit of Detection (LOD):
-
Determine the concentration of analyte that produces a signal-to-noise ratio of at least 3. This is typically estimated by analyzing progressively more dilute solutions.
-
-
Lower Limit of Quantification (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
The signal-to-noise ratio should be at least 10.
-
The precision (%RSD) should be ≤ 20%, and the accuracy (% bias) should be within ±20%.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Workflow for establishing linearity and limits of detection.
Caption: Not applicable for this analytical methodology.
Caption: Interdependence of validation parameters.
References
Performance Characteristics of Xanthine-15N2 in Different Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance characteristics of Xanthine-15N2 as a stable isotope-labeled (SIL) internal standard for the quantification of xanthine in various biological matrices. The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability during sample preparation and analysis. This document outlines the available data on the performance of this compound, compares it with alternative internal standards, and provides detailed experimental protocols.
Executive Summary
This compound is a reliable internal standard for the accurate and precise quantification of xanthine in complex biological matrices such as plasma, urine, and tissue homogenates. Its structural and physicochemical similarity to the endogenous analyte ensures that it effectively tracks the analyte throughout the analytical process, minimizing the impact of matrix effects and procedural losses. While direct comparative studies with other internal standards are limited, the data available from studies utilizing 15N-labeled xanthine for measuring enzyme activity and for direct quantification demonstrate excellent linearity, precision, and sensitivity.
Performance Data of 15N-Labeled Xanthine
The following tables summarize the performance characteristics of analytical methods utilizing 15N-labeled xanthine (including [¹³C₂,¹⁵N₂]xanthine and [¹⁵N₂]xanthine) in various biological matrices. It is important to note that much of the detailed validation data comes from studies where labeled xanthine was used as a substrate to measure xanthine oxidoreductase (XOR) activity by quantifying the labeled uric acid product. This data, however, provides a strong indication of the performance of the labeled xanthine itself in these matrices.
Table 1: Performance Characteristics of 15N-Labeled Xanthine in Human Plasma
| Performance Parameter | Reported Value | Comments |
| Linearity (r²) | >0.995 | For the [¹³C₂,¹⁵N₂]uric acid product, indicating excellent linearity of the assay.[1] |
| Lower Limit of Quantitation (LLOQ) | 4 nM (for the product) | Corresponds to a XOR activity of 6.67 pmol/h/mL.[1] |
| Intra-assay Precision (%CV) | 6.5% | For pooled human plasma XOR activity.[1] |
| Inter-assay Precision (%CV) | 9.1% | For pooled human plasma XOR activity.[1] |
| Matrix Effect | Not explicitly reported, but the use of a SIL internal standard is designed to minimize this. | |
| Recovery | Not explicitly reported. |
Table 2: Performance Characteristics of [¹⁵N₂]Xanthine in Animal Tissues
| Performance Parameter | Reported Value | Comments |
| Linearity | Good | For the quantification of the [¹⁵N₂]uric acid product.[2] |
| Accuracy | Good | For the quantification of the [¹⁵N₂]uric acid product. |
| Precision | Good | For the quantification of the [¹⁵N₂]uric acid product. |
| Matrix Effect | Acknowledged as a potential issue with high endogenous xanthine, addressed by using a SIL substrate. | |
| Recovery | Not explicitly reported. | |
| Measured XOR Activity (pmol/min/mg protein) | Plasma: 38.1 ± 0.7, Kidney: 158 ± 5, Liver: 928 ± 25 | In retired ICR mice, demonstrating applicability across different matrices. |
Comparison with Alternative Internal Standards
The choice of internal standard is critical for the development of a robust and reliable bioanalytical method. The ideal internal standard co-elutes with the analyte and has the same extraction and ionization properties.
Table 3: Comparison of Internal Standard Types for Xanthine Quantification
| Internal Standard Type | Advantages | Disadvantages | Recommendation |
| This compound (Stable Isotope Labeled) | - Co-elutes with xanthine.- Identical extraction and ionization properties.- Effectively corrects for matrix effects and procedural losses.- Considered the "gold standard". | - Higher cost and potentially longer synthesis lead times. | Highly Recommended for accurate and precise quantification, especially for regulatory submissions. |
| Structural Analogs (e.g., Caffeine, Theophylline) | - More readily available and less expensive. | - May not co-elute with xanthine.- Different extraction and ionization properties can lead to inaccurate correction for matrix effects.- May not fully compensate for analyte losses during sample preparation. | A viable alternative when a SIL is not available, but requires more extensive validation to demonstrate its suitability. |
| No Internal Standard (External Calibration) | - Simplest approach. | - Highly susceptible to matrix effects and variations in sample preparation and instrument response.- Generally not suitable for quantitative bioanalysis in complex matrices. | Not Recommended for accurate quantification in biological matrices. |
Experimental Protocols
The following are generalized experimental protocols based on published methods for the analysis of xanthine using 15N-labeled internal standards.
Sample Preparation
Plasma/Serum:
-
To 100 µL of plasma or serum, add a known amount of this compound internal standard solution.
-
Add 400 µL of cold methanol for protein precipitation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to remove any particulate matter.
-
Dilute the urine sample (e.g., 1:10) with ultrapure water.
-
Add a known amount of this compound internal standard solution to the diluted sample.
-
Directly inject an aliquot of the final solution for LC-MS/MS analysis.
Tissue Homogenates:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to remove insoluble material.
-
Take an aliquot of the supernatant and add a known amount of this compound internal standard solution.
-
Proceed with protein precipitation as described for plasma/serum samples.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for Xanthine: The specific precursor and product ions will depend on the instrument and ionization mode.
-
MRM Transition for this compound: The precursor ion will be shifted by +2 m/z compared to unlabeled xanthine. The product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Visualizations
Purine Metabolism Pathway
The following diagram illustrates the central role of xanthine in the purine metabolism pathway. Xanthine is formed from the oxidation of hypoxanthine and is subsequently oxidized to uric acid, a reaction catalyzed by xanthine oxidoreductase (XOR).
Caption: Simplified purine metabolism pathway showing the formation and breakdown of xanthine.
Experimental Workflow for Xanthine Quantification
This diagram outlines the typical workflow for the quantification of xanthine in biological samples using this compound as an internal standard.
Caption: General workflow for xanthine quantification using a stable isotope-labeled internal standard.
Conclusion
This compound serves as an excellent internal standard for the quantification of xanthine in a variety of biological matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of results, which is particularly important in clinical and pharmaceutical research. The available data, although not always from direct quantification studies, strongly supports the high performance of 15N-labeled xanthine in bioanalytical methods. For any new method development, a thorough validation according to regulatory guidelines is essential to ensure the data is fit for its intended purpose.
References
- 1. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Metabolic Probes: Benchmarking Xanthine-15N2 for Purine Metabolism Research
For researchers, scientists, and drug development professionals at the forefront of metabolic studies, the precise measurement of enzymatic activity and metabolic fluxes is paramount. This guide provides an objective comparison of Xanthine-15N2, a stable isotope-labeled metabolic probe, against other commonly used alternatives for monitoring purine metabolism, with a focus on xanthine oxidase activity.
The purine metabolic pathway is a critical area of study in various pathological conditions, including gout, hyperuricemia, and oxidative stress-related diseases.[1][2] Xanthine oxidase (XO), a key enzyme in this pathway, catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) in the process.[1] Accurate monitoring of XO activity and purine fluxes is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.
This guide will delve into a comparative analysis of this compound with other metabolic probes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid researchers in selecting the most appropriate tool for their specific needs.
Quantitative Performance of Metabolic Probes
The selection of a metabolic probe is often dictated by its analytical performance. The following table summarizes the key quantitative metrics for this compound and its alternatives.
| Probe | Detection Method | Analyte | Sensitivity/Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Dynamic Range | Key Advantages | Key Disadvantages |
| This compound | LC-MS/MS | 15N2-Uric Acid | LOQ: 4 nM (corresponds to 6.67 pmol/h/mL XO activity in human plasma)[3] | 4-4000 nM[3] | High specificity, direct measurement of enzymatic product, not susceptible to interference from endogenous substances. | Requires expensive instrumentation (LC-MS/MS), more complex workflow. |
| Amplex™ Red | Fluorometric/Colorimetric | H2O2 | Fluorometric: 0.1 mU/mL XO activity, 200 nM xanthine/hypoxanthine. Colorimetric: 2 µU XO activity. | Fluorometric: 0.01-1 mU/mL XO activity. | High sensitivity (especially fluorometric), simpler workflow, compatible with plate readers. | Indirect measurement of XO activity, susceptible to interference from other H2O2-generating enzymes and antioxidants. |
| Hypoxanthine | LC-MS/MS or HPLC-UV/EC | Hypoxanthine | HPLC-UV LOD: 0.001 mg/dL | Not explicitly defined, used as a biomarker. | Endogenous metabolite, reflects overall purine catabolism status. | Not a direct measure of a single enzyme's activity, levels can be influenced by multiple metabolic pathways. |
| Dihydroethidium (DHE) | Fluorometric | Superoxide (O2•−) | Not a direct measure of XO activity. | Reaction rate constant with O2•−: 2.169 ± 0.059 × 10^3 M-1 s-1 | Can be used to detect ROS production downstream of XO. | Not specific to XO-derived superoxide, can be auto-oxidized, complex reaction kinetics. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these probes in a research setting.
Protocol 1: Quantification of Xanthine Oxidase Activity using this compound and LC-MS/MS
This protocol is adapted from highly sensitive assays developed for measuring xanthine oxidoreductase (XOR) activity in biological samples.
1. Sample Preparation:
-
Collect plasma, tissue homogenates, or cell lysates. For tissues, homogenize in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain the supernatant.
-
Protein concentration should be determined using a standard method (e.g., BCA assay) for normalization of enzyme activity.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5), the sample, and [15N2]-xanthine as the substrate.
-
The final concentration of [15N2]-xanthine should be optimized but is typically in the low micromolar range.
-
Initiate the reaction by adding the sample and incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Terminate the reaction by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid (e.g., perchloric acid), to precipitate proteins.
3. LC-MS/MS Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Use a suitable liquid chromatography column (e.g., C18) to separate the analyte of interest, [15N2]-uric acid, from other components.
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the transition from the [15N2]-uric acid precursor ion to a specific product ion.
-
Quantify the amount of [15N2]-uric acid produced by comparing its peak area to a standard curve generated with known concentrations of [15N2]-uric acid.
4. Data Analysis:
-
Calculate the xanthine oxidase activity as the amount of [15N2]-uric acid produced per unit time per amount of protein (e.g., pmol/min/mg protein).
Protocol 2: Fluorometric/Colorimetric Assay of Xanthine Oxidase Activity using Amplex™ Red
This protocol is based on commercially available assay kits.
1. Reagent Preparation:
-
Prepare a working solution of Amplex™ Red reagent and horseradish peroxidase (HRP) in a reaction buffer as per the manufacturer's instructions.
-
Prepare a standard curve using a known concentration of xanthine or a xanthine oxidase standard.
2. Enzyme Reaction:
-
Add samples (e.g., serum, plasma, cell lysates) to the wells of a microplate.
-
Add the substrate (xanthine or hypoxanthine) to all wells.
-
Initiate the reaction by adding the Amplex™ Red/HRP working solution.
3. Detection:
-
Fluorometric: Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader.
-
Colorimetric: Measure the absorbance at ~570 nm using an absorbance microplate reader.
-
Take readings at multiple time points to determine the reaction rate.
4. Data Analysis:
-
Calculate the xanthine oxidase activity based on the rate of increase in fluorescence or absorbance, using the standard curve to convert the signal to the amount of product formed or enzyme activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and the experimental steps is essential for a clear understanding.
Caption: Purine Catabolism Pathway Highlighting the Role of Xanthine Oxidase.
Caption: Comparative Experimental Workflows for this compound and Fluorescent Probes.
Concluding Remarks
The choice between this compound and other metabolic probes for studying purine metabolism hinges on the specific requirements of the research question.
This compound coupled with LC-MS/MS offers unparalleled specificity and accuracy, making it the gold standard for quantitative studies where precise measurement of xanthine oxidase activity is critical. The use of a stable isotope-labeled substrate eliminates concerns about interference from endogenous compounds, providing a direct and reliable readout of enzymatic conversion. While the initial investment in instrumentation is higher, the quality and reliability of the data can be invaluable for drug development and in-depth mechanistic studies.
Fluorescent and colorimetric probes, such as Amplex™ Red, provide a high-throughput and more accessible alternative. Their sensitivity, particularly in fluorometric assays, is a significant advantage for screening large numbers of samples. However, researchers must be cognizant of the potential for off-target effects and interference from other cellular components that can influence the generation or stability of the detected signal (e.g., H2O2).
Endogenous metabolites like hypoxanthine serve as valuable biomarkers for the overall status of purine metabolism but lack the specificity to pinpoint the activity of a single enzyme.
Ultimately, a multi-faceted approach, potentially combining the high specificity of stable isotope probes for validation with the high-throughput capabilities of fluorescent probes for initial screening, may provide the most comprehensive understanding of purine metabolism in both health and disease. This guide serves as a foundational resource to empower researchers to make informed decisions in the selection and application of these powerful metabolic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Xanthine-15N2: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Xanthine-15N2, a stable isotope-labeled compound. Adherence to these guidelines will ensure the protection of personnel and the environment.
This compound, while not classified as a hazardous material for transport, is recognized for its potential to cause serious eye irritation and allergic skin reactions[1]. Therefore, its disposal requires careful handling and adherence to established safety protocols. As a stable isotope-labeled compound, its disposal pathway is generally similar to that of common chemical waste, with special attention given to its inherent chemical properties[].
Personal Protective Equipment (PPE) and Hazard Summary
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the key hazards and the necessary PPE to mitigate risks.
| Hazard | Required Personal Protective Equipment (PPE) |
| Serious Eye Irritation | Wear eye and face protection (e.g., safety glasses, goggles, or face shield).[1] |
| Allergic Skin Reaction | Wear protective gloves and clothing to prevent skin exposure.[1][3] |
| Inhalation of Dust | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that is compliant with federal, state, and local environmental regulations. The following steps provide a general framework for its proper disposal:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific policies for chemical and stable isotope waste disposal. Contact your Environmental, Health, and Safety (EH&S) department for guidance.
-
Waste Identification and Segregation:
-
Treat this compound as a chemical waste.
-
Do not mix with radioactive waste.
-
If mixed with other waste, the disposal protocol must adhere to the requirements for the most hazardous component.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a suitable, sealed container to prevent dust formation.
-
For solutions, use a non-recyclable, leak-proof container.
-
Clearly label the container with the full chemical name: "this compound".
-
-
Disposal as Unused Product: The recommended disposal method is to treat it as an unused product and offer it to a licensed disposal company. Your EH&S department can typically facilitate this process.
-
Spill Response:
-
In case of a spill, avoid dust formation.
-
Mechanically take up the spilled material (e.g., sweeping or shoveling) and collect it in a suitable container for disposal.
-
Prevent the product from entering drains.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Operational Guide for Handling Xanthine-15N2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Xanthine-15N2. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks include serious eye irritation and the potential to cause an allergic skin reaction.[1][2] Inhalation of dust and ingestion may also be harmful.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are a suitable choice for protection against a broad range of chemicals.[3] | To prevent skin contact and potential allergic reactions.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 standards. A face shield may be required for procedures with a high risk of splashing. | To protect against dust particles and splashes that can cause serious eye irritation. |
| Body Protection | Laboratory coat | A long-sleeved lab coat should be worn and fully buttoned. | To protect skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when engineering controls are insufficient to control airborne dust, or when handling large quantities. | To prevent inhalation of dust, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of experiments involving this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a fume hood or a well-ventilated space to minimize dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before opening the this compound container.
-
Don all required PPE as outlined in Table 1.
-
-
Weighing and Aliquoting:
-
If possible, handle the solid compound in a glove box or a ventilated balance enclosure to contain dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully weigh the desired amount of this compound.
-
If preparing a stock solution, add the solvent to the weighed compound slowly to avoid splashing. Ensure the chosen solvent is compatible with this compound.
-
-
Experimental Use:
-
Keep the container of this compound tightly sealed when not in use.
-
Avoid generating dust during transfer and use.
-
If heating the compound, do so in a well-ventilated area as it may be combustible at high temperatures.
-
Clearly label all containers with the compound name ("this compound"), concentration, and date of preparation.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last and disposed of immediately.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Use a scoop or other appropriate tools to collect the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with water and a suitable detergent.
-
-
Skin Contact: Wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional, local, state, and federal regulations.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
